Isonicotinoyl chloride hydrochloride
Description
Properties
IUPAC Name |
pyridine-4-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO.ClH/c7-6(9)5-1-3-8-4-2-5;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTRVUUJBGBGLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00959963 | |
| Record name | Pyridine-4-carbonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00959963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39178-35-3 | |
| Record name | Isonicotinoyl chloride hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39178-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 39178-35-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91025 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine-4-carbonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00959963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-4-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.374 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Isonicotinoyl Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinoyl chloride hydrochloride is a pivotal heterocyclic building block in modern organic and medicinal chemistry.[1] As a derivative of isonicotinic acid, it serves as a highly reactive acylating agent, enabling the synthesis of a diverse array of pharmaceutical compounds and other bioactive molecules.[1] Its particular importance is underscored by its role as a key intermediate in the production of anti-tuberculosis agents, such as isoniazid (B1672263) and its analogs.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations of this compound, tailored for professionals in research and drug development.
Physicochemical Properties
This compound is a white to off-white or beige crystalline solid.[3][4] It possesses a sharp, irritating odor and is sensitive to moisture.[3][5] The hydrochloride salt form enhances its stability for storage and handling.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅Cl₂NO | [2][3][6][7][8] |
| Molecular Weight | 178.02 g/mol | [5][6][7][8][9][10] |
| CAS Number | 39178-35-3 | [2][3][6][7][8][9] |
| Melting Point | 153-163 °C | [3][4][8][9][10] |
| Boiling Point | 252.9 °C at 760 mmHg (decomposes) | [2][3] |
| Solubility | Soluble in methanol.[5][8] Low solubility in water.[1] Soluble in ethyl acetate, petroleum ether, and acetone.[1] | |
| Appearance | White to off-white/beige crystalline powder | [3][4] |
Synthesis of this compound
The most common and industrially significant method for the synthesis of this compound is the reaction of isonicotinic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[1][2][11] This reaction proceeds via the conversion of the carboxylic acid to a more reactive acyl chloride.
General Reaction Scheme
Caption: Synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from established synthetic procedures.[11]
Materials:
-
Isonicotinic acid (123 g, 1 mol)
-
Thionyl chloride (250 ml)
-
Dry diethyl ether (150 ml)
-
1 L round-bottomed flask
-
Condenser with a calcium chloride drying tube
-
Ice bath
-
Oil bath
-
Filtration apparatus
Procedure:
-
Place isonicotinic acid into the 1 L round-bottomed flask.
-
Equip the flask with a condenser fitted with a calcium chloride drying tube to protect from moisture.
-
Cool the flask in an ice bath.
-
Carefully add thionyl chloride to the flask all at once. An exothermic reaction will occur.
-
Once the initial exothermic reaction subsides (approximately 10 minutes), heat the mixture to reflux using an oil bath for 1.5 hours.
-
After reflux, remove the excess thionyl chloride by distillation under reduced pressure.
-
To the resulting crystalline residue, add 100 ml of dry diethyl ether and stir the mixture.
-
Collect the white precipitate by filtration.
-
Wash the filtered solid with an additional 50 ml of dry diethyl ether.
-
Dry the product under vacuum to yield this compound.
Caption: Experimental workflow for the synthesis.
Reactivity and Applications
This compound is a highly reactive acylating agent due to the presence of the acyl chloride functional group.[1] It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.
Key Reactions
The primary utility of this compound lies in its reactions with nucleophiles to form a range of derivatives.[1] These reactions include:
-
Hydrolysis: Reacts with water to revert to isonicotinic acid. This highlights its moisture sensitivity.
-
Alcoholysis: Reacts with alcohols to form esters.
-
Aminolysis: Reacts with primary and secondary amines to form amides. This is a crucial reaction in the synthesis of many pharmaceuticals.
-
Friedel-Crafts Acylation: Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst.
Caption: Reactivity of this compound.
Applications in Drug Development and Organic Synthesis
The reactivity of this compound makes it an invaluable tool in several areas:
-
Pharmaceutical Synthesis: It is a cornerstone in the synthesis of anti-tuberculosis drugs.[2][7] It is also used to prepare dual inhibitors of Aromatase/Aldosterone Synthase for potential breast cancer therapies.[5][12]
-
Agrochemical Development: It plays a role in the formulation of novel pesticides and herbicides.[7]
-
Organic Chemistry Research: It is widely used in academic research to create novel compounds and study reaction mechanisms.[7]
-
Bioconjugation: The compound is utilized in bioconjugation to link biomolecules, which is critical for drug delivery systems and diagnostics.[7]
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and quality control of this compound. While raw spectral data is best obtained from the specific batch in use, the following provides an overview of expected spectral features.
Table 2: Spectroscopic Data Summary
| Technique | Data Source/Reference | Expected Features |
| ¹H NMR | Sigma-Aldrich, PubChem[6] | Signals corresponding to the protons on the pyridine (B92270) ring, typically in the aromatic region (δ 7-9 ppm). The acidic proton of the hydrochloride may also be observable. |
| ¹³C NMR | Sigma-Aldrich, PubChem[6] | Resonances for the carbonyl carbon (acyl chloride) and the carbons of the pyridine ring. |
| IR Spectroscopy | Sigma-Aldrich, Apollo Scientific[6][9] | A strong absorption band characteristic of the C=O stretch in an acyl chloride, typically in the range of 1750-1800 cm⁻¹. Bands associated with the pyridine ring will also be present. |
| Mass Spectrometry | PubChem[6] | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |
Safety and Handling
This compound is a corrosive and water-reactive substance that requires careful handling.
Table 3: GHS Hazard Information
| Hazard Statement | Precautionary Statement |
| H314: Causes severe skin burns and eye damage.[9][13] | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[13] |
| H290: May be corrosive to metals.[10] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[13] |
| Contact with water liberates toxic gas. | P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[13] |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from moisture and incompatible materials such as strong oxidizing agents and strong bases.
-
Store under an inert atmosphere (e.g., nitrogen) to prevent degradation.
Conclusion
This compound is a versatile and highly valuable reagent in chemical synthesis. Its well-defined chemical properties and reactivity profile make it an essential component in the development of pharmaceuticals and other advanced materials. A thorough understanding of its synthesis, handling, and reactivity is crucial for its safe and effective use in a research and development setting. This guide provides the foundational knowledge required for scientists and professionals to leverage the full potential of this important chemical intermediate.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound(39178-35-3) IR Spectrum [m.chemicalbook.com]
- 4. This compound, 97% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound | 39178-35-3 [chemicalbook.com]
- 6. This compound | C6H5Cl2NO | CID 12262826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. 异烟酰氯 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 39178-35-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 10. Sigma Aldrich this compound 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 11. prepchem.com [prepchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Nicotinoyl chloride hydrochloride(20260-53-1) 1H NMR [m.chemicalbook.com]
Isonicotinoyl chloride hydrochloride CAS number 39178-35-3
CAS Number: 39178-35-3
Overview
Isonicotinoyl chloride hydrochloride, also known as 4-pyridinecarbonyl chloride hydrochloride, is a white crystalline compound that serves as a critical heterocyclic building block in organic synthesis.[1] Due to its high reactivity, it is extensively utilized as a pharmaceutical and agrochemical intermediate, most notably in the synthesis of anti-tuberculosis agents.[2] This technical guide provides an in-depth summary of its properties, synthesis, reactivity, applications, and safety protocols for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a moisture-sensitive solid. Its key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 39178-35-3 | [2][3] |
| Molecular Formula | C₆H₄ClNO · HCl | [2][3] |
| Molecular Weight | 178.01 g/mol / 178.02 g/mol | [2][3] |
| Appearance | White to almost white or beige crystalline powder | [2][4] |
| Melting Point | 159-162 °C | [2][5] |
| Solubility | Low solubility in water. Soluble in methanol (B129727) (50 mg/mL), ethyl acetate, petroleum ether, and acetone. | [1][3][6] |
| Synonyms | Pyridine-4-carbonyl chloride hydrochloride, Isonicotinic acid chloride hydrochloride, 4-(Chloroformyl)pyridinium hydrochloride | [3] |
Synthesis and Manufacturing
The most common laboratory and industrial method for preparing this compound involves the reaction of isonicotinic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[1][7] The reaction converts the carboxylic acid group into a highly reactive acyl chloride.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from Isonicotinic Acid
The following protocol is a representative method for the synthesis of this compound.
Materials:
-
Isonicotinic acid (1 mol, 123 g)
-
Thionyl chloride (250 mL)
-
Dry diethyl ether
-
1 L round-bottomed flask
-
Condenser with calcium chloride drying tube
-
Ice bath
-
Oil bath
Procedure:
-
Place 123 g (1 mol) of isonicotinic acid into a 1 L round-bottomed flask equipped with a condenser and a calcium chloride drying tube.[2]
-
While cooling the flask in an ice bath, add 250 mL of thionyl chloride all at once. An exothermic reaction will occur, lasting approximately ten minutes.[2]
-
After the initial reaction subsides, heat the mixture to reflux using an oil bath for 1.5 hours.[2]
-
Once the reflux is complete, remove the excess thionyl chloride under vacuum.[2]
-
To the resulting crystalline residue, add 100 mL of dry diethyl ether and stir the mixture.[2]
-
Filter the white precipitate that forms, wash it again with 50 mL of diethyl ether, and dry the solid to yield this compound.[2]
Chemical Reactivity and Applications
As a highly reactive acylating agent, this compound is a versatile intermediate in organic chemistry and drug discovery.[1] Its primary function is to introduce the isonicotinoyl moiety into various molecules.
Caption: Principal reaction pathways for this compound.
Key Applications:
-
Pharmaceutical Synthesis: It is a crucial intermediate for producing isonicotinic acid derivatives, which are fundamental in the development of anti-tuberculosis drugs like isoniazid.[2][7] It is also used in synthesizing novel therapeutic agents, such as dual inhibitors of Aromatase/Aldosterone Synthase for breast cancer treatment.[8]
-
Agrochemical Development: The compound plays a role in formulating more effective and environmentally considerate pesticides and herbicides.[2]
-
Organic and Materials Chemistry: It is used to synthesize complex heterocyclic compounds, such as 7,16-diisonicotinoyltetraaza[9]annulene, which have applications in materials science and as catalysts.[2]
-
Bioconjugation: Its reactivity is harnessed in bioconjugation processes, enabling the linkage of biomolecules to other molecules or surfaces, which is vital for drug delivery systems and diagnostics.[2]
Spectroscopic Data
The structural identity and purity of this compound are typically confirmed using standard spectroscopic techniques. While specific spectral data is not always publicly available, Certificates of Analysis from suppliers confirm that the material conforms to reference spectra obtained by NMR and IR spectroscopy.[4][5] Researchers can find spectral information in databases such as SpectraBase and ChemicalBook.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, showing characteristic signals for the pyridine (B92270) ring protons and carbons, as well as the carbonyl carbon.
-
Infrared (IR) Spectroscopy: IR spectra are used to identify functional groups, with a strong absorption band expected for the C=O stretch of the acyl chloride group.
Safety and Handling
This compound is a corrosive and moisture-sensitive material that requires careful handling.
| Hazard Information | Details | References |
| GHS Pictogram | GHS05 (Corrosion) | [3] |
| Signal Word | Danger | [3] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [3] |
| Precautionary Statements | P260: Do not breathe dusts or mists. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up. | [3][5][9] |
Handling and Storage:
-
Handling: Use only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust. Keep away from water and moisture, as it can hydrolyze.[7]
-
Storage: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed and, for long-term storage, store under an inert gas like nitrogen.[5] A storage temperature of 2-8 °C is often recommended.[2]
References
- 1. rsc.org [rsc.org]
- 2. This compound(39178-35-3) IR Spectrum [m.chemicalbook.com]
- 3. Isonicotinoyl chloride 95 39178-35-3 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
Isonicotinoyl Chloride Hydrochloride: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for understanding the properties, synthesis, and applications of isonicotinoyl chloride hydrochloride. This versatile reagent is a critical building block in the synthesis of numerous pharmaceutical compounds, most notably the frontline anti-tuberculosis drug, isoniazid (B1672263). This document provides detailed experimental protocols, quantitative data, and visualizations of key chemical and biological pathways to support researchers in their drug discovery and development endeavors.
Core Properties and Data
This compound is the hydrochloride salt of isonicotinoyl chloride. The presence of the hydrochloride salt enhances the compound's stability, making it a more manageable reagent in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅Cl₂NO | [1] |
| Molecular Weight | 178.02 g/mol | |
| CAS Number | 39178-35-3 | |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 159-161 °C | |
| Solubility | Soluble in methanol (B129727) (50 mg/mL), ethyl acetate, acetone, and other polar organic solvents. Low solubility in water. | [1] |
Synthesis and Reactions
This compound is most commonly synthesized from isonicotinic acid. It serves as a potent acylating agent, readily reacting with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Experimental Protocol: Synthesis of this compound from Isonicotinic Acid
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Isonicotinic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous diethyl ether
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Vacuum source
Procedure:
-
In a round-bottom flask, combine isonicotinic acid and a catalytic amount of DMF.
-
Carefully add an excess of thionyl chloride to the mixture. The reaction is exothermic and will result in the evolution of gas.
-
Once the initial reaction subsides, heat the mixture to reflux and maintain for 1-2 hours to ensure complete conversion.
-
After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.
-
To the resulting residue, add anhydrous diethyl ether and stir to precipitate the this compound as a solid.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Application in Drug Synthesis: The Case of Isoniazid
A primary application of this compound is in the synthesis of isoniazid, a key pharmaceutical used in the treatment of tuberculosis.
Experimental Protocol: Synthesis of Isoniazid
This protocol details the synthesis of isoniazid from this compound.
Materials:
-
This compound
-
Suitable solvent (e.g., ethanol, isopropanol)
-
Stirring apparatus
-
Heating apparatus
Procedure:
-
Dissolve this compound in a suitable solvent in a reaction vessel.
-
Slowly add hydrazine hydrate to the solution while stirring. The reaction is typically exothermic.
-
After the addition is complete, heat the reaction mixture to reflux for a specified period to drive the reaction to completion.
-
Upon cooling, the isoniazid product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.
-
The crude isoniazid can be purified by recrystallization from a suitable solvent to yield the final product.
Workflow in Drug Discovery and Synthesis
The following diagram illustrates a typical workflow from the starting material, isonicotinic acid, to the synthesis of the active pharmaceutical ingredient, isoniazid, highlighting the role of this compound as a key intermediate.
Caption: Workflow for Isoniazid Synthesis.
Mechanism of Action: Isoniazid Signaling Pathway
Isoniazid is a prodrug that requires activation within the Mycobacterium tuberculosis bacterium to exert its therapeutic effect. The activated form of isoniazid targets the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.
The following diagram illustrates the mechanism of action of isoniazid.
Caption: Isoniazid's Mechanism of Action.
Isoniazid passively diffuses into the mycobacterium, where it is activated by the catalase-peroxidase enzyme, KatG.[2] The activated form of isoniazid then covalently binds to and inhibits the enoyl-acyl carrier protein reductase, InhA.[3][4] This enzyme is a crucial component of the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[3] By inhibiting InhA, isoniazid effectively blocks mycolic acid production, leading to the disruption of the bacterial cell wall and ultimately, cell death.[3]
Conclusion
This compound is a valuable and versatile reagent in the field of medicinal chemistry and drug development. Its stability and reactivity make it an ideal intermediate for the synthesis of a wide range of pharmaceutical compounds. A thorough understanding of its properties, synthetic routes, and applications, as exemplified by its role in the production of isoniazid, is essential for researchers aiming to develop new and effective therapeutic agents. The provided protocols and pathway diagrams serve as a foundational resource for the practical application and conceptual understanding of this important chemical entity.
References
- 1. Page loading... [guidechem.com]
- 2. Mechanisms of action of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 4. Probing mechanisms of resistance to the tuberculosis drug isoniazid: Conformational changes caused by inhibition of InhA, the enoyl reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Isonicotinoyl Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinoyl chloride hydrochloride, a key building block in pharmaceutical synthesis, plays a pivotal role in the development of a wide array of therapeutic agents. Its reactive acyl chloride group, coupled with the pyridine (B92270) ring, makes it a versatile intermediate for creating complex molecular architectures. A thorough understanding of its structure is paramount for its effective utilization in drug design and development. This technical guide provides an in-depth analysis of the structure elucidation of this compound, detailing the spectroscopic and analytical data that define its molecular identity.
Physicochemical Properties and Identification
This compound is a white to off-white crystalline solid.[1] Key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Pyridine-4-carbonyl chloride hydrochloride | [2] |
| CAS Number | 39178-35-3 | [2] |
| Molecular Formula | C₆H₅Cl₂NO | [2] |
| Molecular Weight | 178.01 g/mol | [2] |
| Melting Point | 159-161 °C | |
| Appearance | White to off-white crystalline solid | [1] |
Spectroscopic Data for Structure Confirmation
The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the hydrochloride form, the pyridine nitrogen is protonated, influencing the chemical shifts of the aromatic protons and carbons.
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.9 | Doublet | 2H | H-2, H-6 |
| ~8.1 | Doublet | 2H | H-3, H-5 |
Note: Predicted values are based on the analysis of similar pyridine compounds. The electron-withdrawing effect of the protonated nitrogen and the carbonyl chloride group deshields the aromatic protons.
¹³C NMR (Carbon NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (Carbonyl) |
| ~152 | C-2, C-6 |
| ~145 | C-4 |
| ~128 | C-3, C-5 |
Note: The carbonyl carbon is significantly deshielded. The chemical shifts of the pyridine ring carbons are influenced by the protonated nitrogen.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in the molecule.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2500 | Broad | N⁺-H stretch (hydrochloride) |
| ~1750 | Strong | C=O stretch (acyl chloride) |
| ~1600, ~1480 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
The strong absorption band around 1750 cm⁻¹ is characteristic of the highly reactive acyl chloride functional group. The broad absorption in the region of 2500 cm⁻¹ is indicative of the N⁺-H stretch of the pyridinium (B92312) hydrochloride.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) is a suitable technique.
Expected Mass Spectrum Data (ESI-MS)
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 142.0 | [M+H]⁺ of isonicotinoyl chloride (loss of HCl) |
| 178.0 | [M+H]⁺ of this compound |
The mass spectrum would be expected to show a peak corresponding to the protonated molecule of isonicotinoyl chloride itself, resulting from the loss of HCl in the gas phase.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reaction of isonicotinic acid with thionyl chloride.[3][4]
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser and a gas outlet, add isonicotinic acid (1 equivalent).
-
Carefully add an excess of thionyl chloride (e.g., 2-3 equivalents) to the flask.
-
The reaction mixture is heated to reflux and maintained at this temperature for a period of 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting solid residue is this compound. It can be purified by recrystallization from a suitable solvent like dichloromethane (B109758) or by washing with a non-polar solvent like hexane (B92381) to remove any residual impurities.
Spectroscopic Analysis Protocols
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, as it is a polar aprotic solvent that can dissolve the salt). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Typical parameters include a spectral width of 0-10 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Parameters: Typical parameters include a spectral width of 0-200 ppm and a larger number of scans compared to ¹H NMR.
3.2.2. IR Spectroscopy
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent for ESI, such as methanol (B129727) or acetonitrile.
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization source.
-
Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecular ions.
Structural Diagrams
The following diagrams illustrate the chemical structure and the logical workflow for the structure elucidation of this compound.
Caption: Logical workflow for the synthesis and structural elucidation of this compound.
Caption: Chemical structure of this compound.
Conclusion
The structural elucidation of this compound is a clear example of the power of modern analytical techniques. Through the combined application of NMR spectroscopy, IR spectroscopy, and mass spectrometry, a definitive molecular structure can be assigned. This detailed structural information is indispensable for chemists and pharmaceutical scientists who rely on this versatile building block for the synthesis of novel and effective drug candidates. The provided experimental protocols offer a practical guide for the synthesis and characterization of this important compound.
References
Spectroscopic Characterization of Isonicotinoyl Chloride Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for isonicotinoyl chloride hydrochloride, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.
Chemical Structure and Properties
This compound is the hydrochloride salt of isonicotinoyl chloride. It is a white to off-white crystalline solid that is reactive and moisture-sensitive.[1] It is commonly used in the synthesis of various pharmaceutical compounds, including antitubercular agents.[1][2]
Molecular Formula: C₆H₅Cl₂NO[3][4] Molecular Weight: 178.02 g/mol [4][5] CAS Number: 39178-35-3[3][4]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide characteristic signals for the pyridine (B92270) ring protons and carbons.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.9 | Doublet | Not specified | H2, H6 |
| ~8.0 | Doublet | Not specified | H3, H5 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O |
| ~152 | C2, C6 |
| ~142 | C4 |
| ~128 | C3, C5 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carbonyl group and the pyridine ring.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1750 - 1850 | Strong | C=O stretch (acid chloride) |
| ~1600 | Medium | C=C/C=N stretch (pyridine ring) |
| ~1400 - 1500 | Medium | C-H bend |
| ~3000 - 3100 | Weak | C-H stretch (aromatic) |
| ~2400 - 2800 | Broad | N-H stretch (hydrochloride) |
Note: The peak positions and intensities can be influenced by the sampling method (e.g., KBr pellet, ATR).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides a precise mass measurement.
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₆H₅Cl₂NO |
| Exact Mass | 176.9748 u |
| Monoisotopic Mass | 176.9748192 Da |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters should be optimized for the particular spectrometer being used.
NMR Spectroscopy
¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical due to the compound's reactivity.
-
Instrument Setup:
-
Data Acquisition:
-
For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-IR:
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean before and after use.
-
Apply consistent pressure to the sample using the instrument's pressure clamp.
-
-
Data Acquisition:
-
Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty ATR crystal before running the sample.
-
Potassium Bromide (KBr) Pellet:
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrument Setup:
-
Place the KBr pellet in the sample holder of the IR spectrometer.
-
-
Data Acquisition:
-
Collect the spectrum over the mid-IR range.
-
A background spectrum should be collected with an empty sample holder.
-
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization Method: Electrospray ionization (ESI) is a common technique for this type of compound.
-
Instrument Setup:
-
Infuse the sample solution into the mass spectrometer.
-
Operate the mass spectrometer in positive ion mode.
-
-
Data Acquisition:
-
Acquire the mass spectrum over an appropriate m/z range.
-
Use a known calibration standard to ensure high mass accuracy.
-
Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and a general workflow for sample characterization.
Caption: Logical flow from sample to spectroscopic technique and derived information.
References
- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 2. Nicotinoyl chloride hydrochloride(20260-53-1) 13C NMR [m.chemicalbook.com]
- 3. This compound | C6H5Cl2NO | CID 12262826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. spectrabase.com [spectrabase.com]
- 6. beilstein-journals.org [beilstein-journals.org]
Synthesis of Isonicotinoyl Chloride Hydrochloride from Isonicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of isonicotinoyl chloride hydrochloride from isonicotinic acid. This key intermediate is widely utilized in the pharmaceutical and agrochemical industries for the development of a diverse range of bioactive compounds, most notably in the production of anti-tuberculosis agents.[1] This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and critical process parameters, presenting quantitative data in a clear, comparative format.
Core Synthesis Pathway
The primary and most widely employed method for the preparation of this compound involves the reaction of isonicotinic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[2][3] The reaction proceeds via the conversion of the carboxylic acid group into a more reactive acyl chloride. The pyridine (B92270) nitrogen of the isonicotinic acid is basic enough to be protonated by the hydrogen chloride (HCl) generated during the reaction, leading to the formation of the hydrochloride salt of the product. In some procedures, a catalyst such as N,N-dimethylformamide (DMF) is used to facilitate the reaction.[4][5]
Caption: General reaction scheme for the synthesis of this compound.
Comparative Analysis of Synthetic Protocols
The following table summarizes various reported experimental conditions for the synthesis of this compound, allowing for an easy comparison of key reaction parameters.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Chlorinating Agent | Thionyl chloride | Thionyl chloride | Thionyl chloride | Thionyl chloride |
| Catalyst | None specified | N,N-dimethylformamide (DMF) | None specified | Methanol (solvent) |
| Reaction Temperature | Reflux | Room temperature (initially), then ~40°C | Reflux | 70°C |
| Reaction Time | 1.5 hours | 30 minutes | 9 hours | 10 hours |
| Solvent for Precipitation/Washing | Diethyl ether | Diethyl ether | Not specified | Not specified |
| Reported Yield | Not explicitly stated for the hydrochloride salt | 98% | Not specified | Not specified |
| Reference | PrepChem.com[6] | MDPI[4] | Supporting Information[7] | Guidechem[2] |
Detailed Experimental Protocols
Below are detailed methodologies for two common procedures for the synthesis of this compound.
Protocol 1: Synthesis using Thionyl Chloride with Reflux
This protocol is a widely cited method for producing this compound.
Materials:
-
Isonicotinic acid
-
Thionyl chloride (SOCl₂)
-
Dry diethyl ether
Equipment:
-
Round-bottom flask (1 L)
-
Reflux condenser
-
Calcium chloride drying tube
-
Ice bath
-
Oil bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a 1-liter round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 123 g (1 mol) of isonicotinic acid.
-
While cooling the flask in an ice bath, add 250 ml of thionyl chloride all at once. An exothermic reaction will occur, lasting for approximately ten minutes.[6]
-
After the initial exothermic reaction subsides, heat the mixture to reflux using an oil bath for one and a half hours.[6]
-
After the reflux period, remove the excess thionyl chloride by distillation.
-
To the crystalline residue, add 100 ml of dry diethyl ether and stir the mixture.[6]
-
A white precipitate of this compound will form.[6]
-
Filter the precipitate and wash it with an additional 50 ml of diethyl ether.[6]
-
Dry the product to yield this compound.[6]
Caption: Experimental workflow for the synthesis using thionyl chloride with reflux.
Protocol 2: DMF-Catalyzed Synthesis at Room Temperature
This method utilizes a catalytic amount of DMF to facilitate the reaction at a lower temperature.
Materials:
-
Isonicotinic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Diethyl ether
Equipment:
-
Stirred reaction vessel
-
Apparatus for vacuum removal of solvent
-
Filtration apparatus
Procedure:
-
To a stirred mixture of isonicotinic acid (24.6 g; 0.2 mol), add thionyl chloride (60 mL) carefully.[4]
-
Add DMF (1 mL) to the mixture. A lively evolution of gas will commence.[4]
-
Continue stirring for 30 minutes, during which all the acid will dissolve, and the temperature will rise to approximately 40°C.[4]
-
Remove the excess thionyl chloride in vacuo.[4]
-
Stir 200 mL of diethyl ether into the residue to precipitate the crude product.[4]
-
Filter the product, wash with diethyl ether, and dry in vacuo at 40°C.[4] This yields white crystals of this compound. A yield of 98% has been reported for this method.[4]
Caption: Experimental workflow for the DMF-catalyzed synthesis.
Product Characterization
The synthesized this compound is typically a white to off-white or beige crystalline powder.[1][8] It is sensitive to moisture and should be stored in a sealed container in a cool, dry place.[2][8]
Physical and Chemical Properties:
-
Melting Point: 159-162 °C[1]
-
Solubility: Soluble in methanol.[2][8] It has low solubility in water.[2]
Safety Precautions
This compound is a corrosive compound that can cause severe skin burns and eye damage.[9] Thionyl chloride is also highly corrosive and reacts violently with water, releasing hazardous gases. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Care should be taken to avoid inhalation of dust and vapors.
Applications in Drug Development
This compound serves as a crucial heterocyclic building block in the synthesis of a variety of pharmaceutical compounds.[2][10] Its high reactivity as an acylating agent makes it an invaluable intermediate for introducing the isonicotinoyl moiety into larger molecules.[2] This is particularly significant in the development of anti-tuberculosis drugs and other therapeutic agents.[1] It is also utilized in the synthesis of agrochemicals, such as pesticides and herbicides.[1] Furthermore, its utility extends to bioconjugation applications, where it can be used to link biomolecules, which is important for drug delivery systems and diagnostic tools.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. prepchem.com [prepchem.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. rsc.org [rsc.org]
- 8. This compound CAS#: 39178-35-3 [amp.chemicalbook.com]
- 9. This compound | C6H5Cl2NO | CID 12262826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Isonicotinyl Chloride Hydrochloride | CymitQuimica [cymitquimica.com]
Technical Guide: Synthesis of Isonicotinoyl Chloride Hydrochloride via Reaction with Thionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of isonicotinoyl chloride hydrochloride, a critical intermediate in pharmaceutical and chemical industries. The primary focus is on its preparation from isonicotinic acid using thionyl chloride as a chlorinating agent. This document details the reaction mechanism, experimental protocols, and applications of this versatile heterocyclic building block.
Introduction
This compound is a white crystalline compound that serves as a key precursor in the synthesis of various drugs and bioactive molecules.[1] It is an important derivative of isonicotinic acid, offering enhanced reactivity for acylation reactions where the parent carboxylic acid is unreactive or reacts slowly.[1] The most common and efficient method for its preparation involves the reaction of isonicotinic acid with thionyl chloride.[1][2] This process converts the carboxylic acid group into a more reactive acyl chloride, which simultaneously forms a hydrochloride salt with the pyridine (B92270) nitrogen.
Reaction Mechanism and Principles
The conversion of isonicotinic acid to this compound using thionyl chloride (SOCl₂) proceeds through a nucleophilic acyl substitution mechanism. The reaction is highly efficient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that evolve from the reaction mixture, driving the equilibrium towards the product.[3][4][5]
The generally accepted mechanism involves the following steps:
-
The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.
-
A chloride ion is eliminated, forming a chlorosulfite intermediate.
-
The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.
-
This leads to the formation of a tetrahedral intermediate which subsequently collapses, releasing the acyl chloride, sulfur dioxide, and hydrogen chloride.[3][6]
The generated HCl protonates the basic nitrogen atom of the pyridine ring, resulting in the formation of this compound.
Experimental Protocols
Several methods for the synthesis of this compound have been reported, with variations in reaction conditions and work-up procedures. Below are detailed protocols derived from published literature.
Protocol 1: Reflux in Excess Thionyl Chloride
This is a common and straightforward method for achieving high yields.
-
Materials:
-
Isonicotinic acid
-
Thionyl chloride (SOCl₂)
-
Dry diethyl ether
-
-
Procedure:
-
In a round-bottomed flask equipped with a condenser and a drying tube, place 1 mole equivalent of isonicotinic acid (e.g., 123 g).[7]
-
While cooling in an ice bath, add an excess of thionyl chloride (e.g., 250 ml) all at once. An exothermic reaction will occur.[7]
-
After the initial exothermic reaction subsides (approximately 10 minutes), heat the mixture to reflux for 1.5 to 9 hours.[7][8]
-
After reflux, remove the excess thionyl chloride under reduced pressure (vacuum).[2][9][10]
-
To the crystalline residue, add dry diethyl ether (e.g., 100-200 ml) and stir.[7][9]
-
Filter the resulting white precipitate, wash with additional diethyl ether, and dry under vacuum to yield this compound.[7][9]
-
Protocol 2: DMF-Catalyzed Synthesis
The addition of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction.
-
Materials:
-
Isonicotinic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Diethyl ether
-
-
Procedure:
-
To a stirred mixture of isonicotinic acid (e.g., 24.6 g, 0.2 mol) add thionyl chloride (60 mL) carefully.[9]
-
Add a catalytic amount of DMF (e.g., 1 mL).[9] Vigorous gas evolution will commence.
-
Allow the reaction to proceed until the acid dissolves completely (about 30 minutes), with a temperature rise to approximately 40°C.[9]
-
Remove the excess thionyl chloride in vacuo.
-
Stir the residue with diethyl ether (200 mL), filter the crude product, wash with diethyl ether, and dry in vacuo at 40°C.[9]
-
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₆H₅Cl₂NO | [11][12] |
| Molecular Weight | 178.02 g/mol | [11][12][13] |
| Appearance | White to almost white crystalline powder | [1][14] |
| Melting Point | 159-161 °C | [13][15][16] |
| Yield | Up to 98% | [9] |
| Purity | >95% | [14] |
| Solubility | Soluble in methanol, ethyl acetate, acetone | [1][13] |
Applications in Drug Development and Synthesis
This compound is a highly reactive acylating agent, making it invaluable in organic synthesis.[1] Its primary application lies in its ability to readily undergo reactions such as hydrolysis, alcoholysis, and amidation.[1] This reactivity is harnessed in the pharmaceutical industry for the synthesis of a wide array of compounds, including:
-
Active Pharmaceutical Ingredients (APIs): It is a building block for various drugs.
-
Active Esters: Used to prepare active esters, which are stable and selective acylating agents for more complex syntheses, particularly in peptide chemistry and dendrimer functionalization.[9]
-
Heterocyclic Compounds: It serves as a precursor for more complex heterocyclic structures, such as tetraaza[14]annulenes and tetrahydropyrroloquinolinones, which have applications in materials science and as potential therapeutic agents.[15]
The hydrochloride form can sometimes present solubility challenges in inert solvents, which may necessitate the use of a base like triethylamine (B128534) to liberate the free acyl chloride in situ for subsequent reactions.[8][9]
References
- 1. Page loading... [wap.guidechem.com]
- 2. prepchem.com [prepchem.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. prepchem.com [prepchem.com]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. This compound | C6H5Cl2NO | CID 12262826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Isonicotinoyl chloride 95 39178-35-3 [sigmaaldrich.com]
- 14. This compound | 39178-35-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. This compound | 39178-35-3 [chemicalbook.com]
- 16. Sigma Aldrich this compound 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to the Solubility and Stability of Isonicotinoyl Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinoyl chloride hydrochloride (CAS No: 39178-35-3) is a pivotal heterocyclic building block in the synthesis of a multitude of pharmaceutical and biologically active compounds.[1] As an acyl chloride derivative of isonicotinic acid, its high reactivity makes it an excellent acylating agent, crucial for forming amide, ester, and other linkages in drug development.[1] However, this same reactivity presents significant challenges regarding its solubility and stability. Understanding these characteristics is paramount for its effective handling, storage, and application in synthetic chemistry and process development.
This technical guide provides a comprehensive overview of the solubility and stability of this compound. It includes available quantitative data, detailed experimental protocols for characterization, and a discussion of the key factors influencing its degradation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄ClNO · HCl | [2] |
| Molecular Weight | 178.02 g/mol | [2] |
| Appearance | White to light cream crystalline powder | [3] |
| Melting Point | 159-162 °C | |
| CAS Number | 39178-35-3 | [2] |
Solubility Profile
This compound exhibits low solubility in water, a characteristic directly linked to its high reactivity towards hydrolysis.[1] It is soluble in a range of organic solvents.
Quantitative Solubility Data
The available quantitative and qualitative solubility data are summarized in the table below. Researchers should note that precise solubility can be influenced by solvent purity, temperature, and the exact crystalline form of the solid.
| Solvent | Temperature | Solubility | Data Type | Reference |
| Methanol | Room Temperature | 50 mg/mL | Quantitative | [2][4] |
| Water | Room Temperature | Low / Reacts | Qualitative | [1] |
| Ethyl Acetate | Room Temperature | Soluble | Qualitative | [1] |
| Acetone | Room Temperature | Soluble | Qualitative | [1] |
| Petroleum Ether | Room Temperature | Soluble | Qualitative | [1] |
| Dichloromethane | Not Specified | Data Not Available | - |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given solvent. Due to the compound's reactivity, anhydrous solvents and inert atmosphere conditions are critical.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound
-
Anhydrous solvent of interest (e.g., acetonitrile (B52724), dichloromethane, ethyl acetate)
-
Vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (PTFE, 0.22 µm)
-
HPLC or UV-Vis spectrophotometer for quantification
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.
-
Sample Addition: Add an excess amount of this compound to a pre-weighed vial. The excess is critical to ensure saturation is achieved.
-
Solvent Addition: Under an inert atmosphere, add a precise volume (e.g., 5.0 mL) of the anhydrous solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
-
Sampling: Allow the mixture to equilibrate for at least 24 hours. After equilibration, stop the shaker and allow the excess solid to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm PTFE syringe filter into a clean, dry vial. This step must be performed quickly to minimize exposure to atmospheric moisture.
-
Dilution & Analysis: Accurately dilute the filtered solution with the same anhydrous solvent to a concentration suitable for the analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.
Visualization: Solubility Workflow
The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.
Stability Profile
The stability of this compound is a critical consideration due to the high reactivity of the acyl chloride functional group. The primary degradation pathway is hydrolysis, but thermal and photolytic degradation should also be considered.
Key Stability Factors
-
Moisture: The compound is highly sensitive to moisture.[4][5] It reacts readily with water, even atmospheric moisture, to undergo hydrolysis. Safety data sheets explicitly state it is "Water reactive" and to "avoid exposure to moist air or water".[3][6]
-
Hydrolysis: The acyl chloride group is rapidly attacked by water, leading to the formation of isonicotinic acid and hydrogen chloride gas.[7] This reaction is typically fast and exothermic.
-
Temperature: While specific TGA data is not publicly available, acyl chlorides can be susceptible to thermal decomposition. Storage in a cool environment is recommended.[3]
-
pH: In aqueous environments, the rate of hydrolysis can be influenced by pH. However, given the rapid reaction with water, the compound is unstable across the entire aqueous pH range.
-
Metals: The compound may be corrosive to metals.
Visualization: Factors Affecting Stability
This diagram illustrates the key factors that can lead to the degradation of this compound.
Experimental Protocol: Forced Degradation Study
Forced degradation (or stress testing) is essential to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under hydrolytic, thermal, and photolytic stress conditions.
Materials:
-
This compound
-
Anhydrous acetonitrile (ACN)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (B78521) (0.1 N)
-
Oven for thermal stress
-
Photostability chamber
-
HPLC system with a PDA or UV detector
-
pH meter
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.
-
Keep at room temperature for a defined period (e.g., 2, 8, 24 hours).
-
At each time point, take an aliquot, neutralize with 0.1 N NaOH, dilute with mobile phase, and analyze by HPLC.
-
-
Basic Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.
-
Keep at room temperature for a very short period (e.g., 5, 15, 60 minutes), as hydrolysis will be rapid.
-
At each time point, take an aliquot, neutralize with 0.1 N HCl, dilute with mobile phase, and analyze by HPLC.
-
-
Neutral Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of water.
-
Keep at room temperature for defined periods (e.g., 30 min, 2 hours, 8 hours).
-
At each time point, take an aliquot, dilute with mobile phase, and analyze by HPLC.
-
-
Thermal Stress:
-
Store a solid sample of the compound in an oven at a set temperature (e.g., 60 °C) for a defined period (e.g., 24, 48 hours).
-
Also, expose a solution (in anhydrous ACN) to the same conditions.
-
After exposure, dissolve the solid sample and dilute both samples for HPLC analysis.
-
-
Photolytic Stress:
-
Expose a solid sample and a solution (in anhydrous ACN) to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the samples by HPLC and compare them to a control sample stored in the dark.
-
-
Analysis:
-
Analyze all stressed samples by a suitable HPLC method (e.g., C18 column, gradient elution with a mobile phase of acetonitrile and water with a buffer like ammonium (B1175870) formate).
-
Monitor the chromatograms for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound.
-
Handling and Storage
Given its reactivity and sensitivity, proper handling and storage are crucial to maintain the integrity of this compound.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][8] Storage under an inert atmosphere (nitrogen or argon) is highly recommended to prevent exposure to moisture.[3]
-
Handling: Handle exclusively in a chemical fume hood.[8] Use personal protective equipment, including gloves, safety goggles, and a lab coat. Avoid creating dust.[8] Ensure all equipment is dry before use.
-
Incompatibilities: Keep away from strong bases, strong oxidizing agents, and water/moisture.[3][6]
Conclusion
This compound is a highly reactive and valuable synthetic intermediate. Its utility is directly tied to a thorough understanding of its limited stability, particularly its pronounced sensitivity to moisture. While quantitative solubility data remains sparse, its general solubility in common anhydrous organic solvents facilitates its use in synthesis. Researchers and drug development professionals must employ rigorous anhydrous handling techniques and appropriate storage conditions to ensure the material's quality and the success of subsequent chemical transformations. The experimental protocols outlined in this guide provide a framework for generating the specific solubility and stability data required for robust process development and quality control.
References
- 1. guidechem.com [guidechem.com]
- 2. イソニコチノイルクロリド 塩酸塩 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. This compound | 39178-35-3 [chemicalbook.com]
- 5. This compound CAS#: 39178-35-3 [amp.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Pyridine-4-carbonylchloride HCl Supplier China | High Purity 4-Pyridinecarbonyl Chloride Hydrochloride | Specifications, MSDS, Price & Trusted Manufacturer [pipzine-chem.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Acylation Mechanism of Isonicotinoyl Chloride Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isonicotinoyl chloride hydrochloride is a pivotal reagent in the synthesis of a wide array of pharmaceutical compounds and bioactive molecules.[1][2][3] As a derivative of isonicotinic acid, it serves as a highly reactive acylating agent, enabling the introduction of the isonicotinoyl moiety onto various nucleophilic substrates.[1] Its utility is particularly pronounced in drug development, where the pyridine (B92270) ring is a common pharmacophore. This guide provides a comprehensive examination of the core mechanism of acylation using this compound, detailing the reaction pathways, experimental considerations, and protocols relevant to its application in a research and development setting.
Physicochemical Properties and Reactivity
This compound is a white to off-white crystalline solid.[1][2] The presence of the hydrochloride salt means the nitrogen atom of the pyridine ring is protonated, which can influence its solubility and reactivity.[4] The acyl chloride functional group is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, rendering the carbonyl carbon susceptible to nucleophilic attack.[5][6][7] This inherent reactivity makes it an efficient acylating agent but also necessitates careful handling to avoid hydrolysis from atmospheric moisture.[2][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 39178-35-3 | [8] |
| Molecular Formula | C₆H₅Cl₂NO | [8] |
| Molecular Weight | 178.02 g/mol | [8] |
| Melting Point | 159-161 °C | [3] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Solubility | Soluble in methanol; low solubility in water and some inert organic solvents. | [1][4] |
The Core Acylation Mechanism: Nucleophilic Addition-Elimination
The acylation of nucleophiles by isonicotinoyl chloride proceeds through a well-established nucleophilic addition-elimination mechanism.[5][6][7][9][10][11] This two-stage process is characteristic of acyl chlorides and is outlined below.
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (e.g., an amine or alcohol) on the highly electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a transient tetrahedral intermediate where the pi bond of the carbonyl group is broken, and its electrons are shifted to the oxygen atom.[5][7]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion—an excellent leaving group—is expelled.[5][6][12]
-
Deprotonation: The resulting product is protonated at the position of the original nucleophilic atom. A base is required to neutralize the hydrogen chloride (HCl) that is generated.[4] In the case of amine acylation, a second equivalent of the amine can act as the base.[10][12] However, it is more common to add a non-nucleophilic tertiary amine, such as triethylamine (B128534) or pyridine, to scavenge the HCl without consuming the primary nucleophile.[4]
Caption: General mechanism for acylation via nucleophilic addition-elimination.
The Role of the Hydrochloride and Base
Isonicotinoyl chloride is supplied as a hydrochloride salt, meaning the pyridine nitrogen is protonated (pyridinium chloride). This increases its stability for storage but can reduce its solubility in common aprotic organic solvents.[4] For the acylation reaction to proceed efficiently, a base is essential for two primary reasons:
-
Neutralization of Byproduct: The reaction produces one equivalent of HCl.[4] This strong acid can protonate and thereby deactivate the nucleophile (especially amines), preventing the reaction from going to completion. A base, typically a tertiary amine like triethylamine, neutralizes the HCl as it is formed.[4]
-
Free Base Generation: The added base can deprotonate the pyridinium (B92312) salt, generating the neutral (and often more soluble) isonicotinoyl chloride in situ. While the reaction can proceed with the protonated form, the neutral species is generally more reactive.
Caption: Logical flow showing the dual role of a tertiary base in the acylation.
Specific Acylation Reactions
Acylation of Amines: Amide Synthesis
The reaction of this compound with primary or secondary amines is a robust method for synthesizing isonicotinamides. The reaction is typically rapid and exothermic.[10][12] A base is crucial to neutralize the generated HCl, which would otherwise form an ammonium (B1175870) salt with the reacting amine, rendering it non-nucleophilic.[4]
Caption: Reaction scheme for the synthesis of an isonicotinamide.
Acylation of Alcohols: Ester Synthesis
The acylation of alcohols and phenols yields the corresponding isonicotinate (B8489971) esters.[11] This reaction can also be highly exothermic.[9] In the absence of a base, the buildup of HCl can lead to side reactions, particularly with tertiary alcohols, which may undergo elimination or conversion to alkyl chlorides.[13] Therefore, a weak, non-nucleophilic base like pyridine is often used both as a catalyst and to neutralize the acid.[13]
Caption: Reaction scheme for the synthesis of an isonicotinate ester.
Quantitative Data Summary
Table 2: Representative Acylation Reactions and Yields
| Nucleophile | Reagents & Conditions | Product | Yield | Reference |
| Toluene | AlCl₃, 10°C to RT, 2h | 4-(4-methylbenzoyl)-pyridine | ~96% (Calculated from mass) | [14] |
| Substituted Anilines | DCC, Ethanol, Reflux | N-phenylnicotinamide derivatives | Good | [15] |
| Generic Amine | Triethylamine (1.2 eq), DCM, 0°C to RT, 2-16h | N-substituted isonicotinamide | High (General Procedure) | [4] |
| Generic Alcohol | Pyridine, Aprotic Solvent | Isonicotinate Ester | High (General Procedure) | [13] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established laboratory procedures for the synthesis of acyl chlorides from carboxylic acids.[8][14]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), add isonicotinic acid (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add excess thionyl chloride (SOCl₂, ~2.5 eq) to the flask, cooling with an ice bath to manage the initial exothermic reaction.[14] A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[8]
-
Reaction: Heat the mixture to reflux and maintain for 1.5-3 hours, or until the evolution of gas ceases.[14]
-
Workup: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride under reduced pressure.
-
Isolation: The resulting crystalline residue is triturated with a dry, non-polar solvent like diethyl ether, filtered, washed with the same solvent, and dried under vacuum to yield this compound as a white solid.[14]
Protocol 2: General Procedure for Acylation of an Amine
This protocol provides a general method for the synthesis of amides from this compound.[4]
-
Setup: Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) in a flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench and Extraction: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Isolation: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amide product, which can be further purified by recrystallization or column chromatography.
Experimental Workflow
The following diagram illustrates a typical workflow for planning and executing an acylation experiment using this compound.
Caption: Decision and experimental workflow for a typical acylation reaction.
Conclusion
This compound is a powerful and versatile reagent for the introduction of the isonicotinoyl group into organic molecules. Its acylation reactions proceed reliably via a nucleophilic addition-elimination mechanism. A thorough understanding of this mechanism, particularly the crucial role of a base to neutralize the HCl byproduct and manage the hydrochloride salt form of the reagent, is essential for achieving high yields and purity. The protocols and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important synthetic building block.
References
- 1. guidechem.com [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 39178-35-3 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. youtube.com [youtube.com]
- 14. prepchem.com [prepchem.com]
- 15. wisdomlib.org [wisdomlib.org]
A Deep Dive into Isonicotinoyl Compounds: From Serendipitous Discovery to a Cornerstone of Tuberculosis Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of isonicotinoyl compounds, most notably isoniazid (B1672263), represents a landmark achievement in the history of medicine and a pivotal moment in the fight against tuberculosis (TB). This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of these critical therapeutic agents. It is designed for researchers, scientists, and drug development professionals, offering detailed insights into the scientific journey from initial synthesis to clinical application, supported by quantitative data, experimental methodologies, and pathway visualizations.
The Serendipitous Discovery and Rich History of Isoniazid
Isonicotinic acid hydrazide (isoniazid) was first synthesized in 1912 by Hans Meyer and Josef Mally at the German Charles-Ferdinand University in Prague.[1] However, its profound antitubercular properties remained undiscovered for four decades.[2] The journey to uncovering its therapeutic potential was not a direct path but rather a convergence of independent research efforts rooted in the investigation of other compounds.
The story of isoniazid's emergence as a powerful anti-TB drug began in the early 1950s, a period of intense research to find effective treatments for tuberculosis. The groundwork was laid in part by the work of German physician and Nobel laureate Gerhard Domagk, whose research on sulfa drugs and thiosemicarbazones at Bayer demonstrated the potential of synthetic compounds against bacterial infections.[3][4] His work on thiosemicarbazones, while showing some antitubercular activity, also highlighted issues with toxicity.[5]
This led researchers to explore modifications of these structures. In a remarkable coincidence of scientific discovery, three pharmaceutical companies—Hoffmann-La Roche, the Squibb Institute for Medical Research, and Bayer—independently and almost simultaneously discovered the potent antitubercular activity of isoniazid in 1951.[1] At Squibb, researchers were synthesizing intermediates for thiosemicarbazones when they found that the precursor, isonicotinoyl hydrazine (B178648) (isoniazid), possessed greater activity than the final product.[1] Similarly, at Hoffmann-La Roche, the discovery was a result of a systematic screening of compounds related to nicotinamide (B372718), which had shown weak anti-TB activity.
The announcement of isoniazid's efficacy in early 1952 marked a turning point in the treatment of tuberculosis, offering a highly effective, orally available, and relatively inexpensive drug.[6] This discovery rapidly transformed TB from a near-certain death sentence to a curable disease.
Historical Development Timeline
Caption: A timeline of key events in the discovery of isonicotinoyl compounds.
Mechanism of Action: A Prodrug's Targeted Attack
Isoniazid is a prodrug, meaning it requires activation within the Mycobacterium tuberculosis bacterium to exert its therapeutic effect.[7][8] This activation is a critical first step in its mechanism of action, which ultimately leads to the disruption of the mycobacterial cell wall synthesis.[9][10]
Signaling Pathway of Isoniazid Action
The primary pathway of isoniazid's action involves the following key steps:
-
Activation by KatG: Isoniazid diffuses into the M. tuberculosis cell and is activated by the bacterial catalase-peroxidase enzyme, KatG.[7][8] This activation process converts isoniazid into a reactive isonicotinic acyl radical.[7]
-
Formation of the INH-NAD Adduct: The isonicotinic acyl radical then spontaneously couples with nicotinamide adenine (B156593) dinucleotide (NAD+) to form a covalent INH-NAD adduct.[7]
-
Inhibition of InhA: This INH-NAD adduct is the active form of the drug. It binds tightly to and inhibits the enoyl-acyl carrier protein reductase, known as InhA.[7][8]
-
Disruption of Mycolic Acid Synthesis: InhA is a crucial enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[9][10] Mycolic acids are long, complex fatty acids that are essential components of the unique and robust mycobacterial cell wall. By inhibiting InhA, isoniazid effectively blocks mycolic acid synthesis.[7][8]
-
Cell Death: The disruption of mycolic acid synthesis compromises the integrity of the mycobacterial cell wall, leading to cell lysis and death.[10]
Caption: The signaling pathway of isoniazid activation and its inhibitory effect.
Quantitative Data on Isoniazid's Efficacy
The efficacy of isoniazid has been extensively studied since its discovery. The following tables summarize key quantitative data from both early and more recent studies.
Table 1: In Vitro Activity of Isoniazid
| Mycobacterium Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| M. tuberculosis H37Rv (susceptible) | 0.02 - 0.2 | [11] |
| M. tuberculosis (susceptible) | 0.05 - 0.2 | [12] |
| M. tuberculosis (low-level resistance) | > 0.2 | [13] |
| M. tuberculosis (high-level resistance) | > 1.0 | [13] |
Table 2: Early Clinical Trial Observations (1952)
| Clinical Outcome | Observation | Reference |
| Fever Reduction | Rapid and significant reduction in fever | [14] |
| Cough and Sputum | Marked decrease in cough and sputum production | [14] |
| Weight Gain | Significant weight gain in a majority of patients | [15] |
| General Well-being | Dramatic improvement in overall patient well-being | [15] |
Table 3: Early Bactericidal Activity (EBA) of Isoniazid
| Isoniazid Dose (mg/kg/day) | Patient Group | Mean EBA (log10 CFU/mL/day) | Reference |
| 5 | Isoniazid-susceptible TB | 0.16 | [9] |
| 5 | inhA mutation TB | 0.07 | [9] |
| 10 | inhA mutation TB | 0.17 | [9] |
| 15 | inhA mutation TB | 0.22 | [9] |
Experimental Protocols
Experimental Workflow for Antitubercular Drug Discovery
The discovery of isoniazid and other antitubercular agents generally follows a structured workflow, from initial screening to clinical evaluation.
Caption: A generalized workflow for the discovery and development of antitubercular drugs.
In Vitro Susceptibility Testing (Hypothetical Reconstruction)
-
Objective: To determine the minimum inhibitory concentration (MIC) of isonicotinoyl compounds against Mycobacterium tuberculosis.
-
Materials:
-
Mycobacterium tuberculosis H37Rv strain.
-
Culture medium (e.g., Middlebrook 7H9 broth or 7H10 agar).
-
Isonicotinoyl compounds (e.g., isoniazid) of known concentrations.
-
Sterile culture tubes or plates.
-
-
Procedure:
-
A standardized inoculum of M. tuberculosis H37Rv is prepared.
-
Serial dilutions of the isonicotinoyl compound are made in the culture medium.
-
The bacterial inoculum is added to each dilution.
-
A growth control (no drug) and a sterility control (no bacteria) are included.
-
Cultures are incubated at 37°C for a period of 14-21 days.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
In Vivo Efficacy in Animal Models (Hypothetical Reconstruction)
-
Objective: To evaluate the therapeutic efficacy of isonicotinoyl compounds in an animal model of tuberculosis.
-
Animal Model: Guinea pigs or mice.
-
Procedure:
-
Animals are infected with a standardized dose of virulent M. tuberculosis (e.g., H37Rv strain) via aerosol or intravenous injection.
-
After a predetermined period to allow for the establishment of infection, treatment with the isonicotinoyl compound is initiated.
-
The compound is administered orally or via injection at various doses. A control group receives a placebo.
-
Treatment is continued for a specified duration (e.g., several weeks).
-
Efficacy is assessed by monitoring:
-
Survival rates of the animals.
-
Changes in body weight.
-
Reduction in the bacterial load (colony-forming units) in organs such as the lungs and spleen at the end of the treatment period.
-
Histopathological examination of tissues to assess the reduction in tuberculous lesions.
-
-
Conclusion
The discovery of isonicotinoyl compounds, and isoniazid in particular, was a watershed moment in the history of medicine. From its serendipitous rediscovery to its well-elucidated mechanism of action, isoniazid has saved countless lives and remains a cornerstone of tuberculosis therapy. This technical guide has provided a detailed overview of this remarkable journey, intended to serve as a valuable resource for the scientific community dedicated to combating infectious diseases. The ongoing challenges of drug resistance underscore the importance of continued research and development in this field, building upon the foundational knowledge established by the pioneers of isonicotinoyl compound research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Early bactericidal activity of isoniazid in pulmonary tuberculosis. Optimization of methodology. The DATRI 008 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. atsjournals.org [atsjournals.org]
- 7. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Early Bactericidal Activity of Different Isoniazid Doses for Drug-Resistant Tuberculosis (INHindsight): A Randomized, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Results of first trials with isonicotinic acid hydrazide in several cases of pulmonary tuberculosis at the Sousa Martins Sanatorium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro modeling of isoniazid resistance mechanisms in Mycobacterium tuberculosis H37Rv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment of pulmonary tuberculosis with isoniazid; an interim report to the Medical Research Council by their Tuberculosis Chemotherapy Trials Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TB R&D Update: Strategies for Early and Late Stage Drug Development | Working Group for New TB Drugs [newtbdrugs.org]
- 14. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 15. Clinical Characteristics and Treatment Outcomes of Isoniazid Mono-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Isonicotinoyl Chloride Hydrochloride in Medicinal Chemistry Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinoyl chloride hydrochloride is a versatile and highly reactive reagent that serves as a cornerstone in the synthesis of a wide array of compounds within medicinal chemistry. As a derivative of isonicotinic acid, it provides a key heterocyclic building block for the construction of novel therapeutic agents. Its primary utility lies in its ability to readily acylate nucleophiles such as amines, alcohols, and hydrazines, facilitating the introduction of the isonicotinoyl moiety into diverse molecular scaffolds. This functional group is a prominent feature in numerous established and experimental drugs, most notably in the anti-tuberculosis agent isoniazid (B1672263) and its derivatives.
These application notes provide a comprehensive overview of the synthetic utility of this compound, including detailed experimental protocols for its use in N-acylation, O-acylation, and Friedel-Crafts reactions. Furthermore, quantitative data on reaction yields are presented to aid in experimental design and optimization. The mechanism of action for isoniazid, a key downstream product, is also illustrated to provide context for the biological relevance of molecules synthesized using this important reagent.
Data Presentation: Synthesis of Isonicotinoyl Derivatives
The following tables summarize the reaction conditions and yields for the synthesis of various derivatives using this compound and related methods.
| Product Type | Nucleophile/Substrate | Reaction Conditions | Solvent | Yield (%) | Reference |
| Acid Chloride | Isonicotinic Acid | Thionyl chloride, DMF (cat.), reflux | Neat | 98 | [1] |
| Amide | 4-Aminopyridine | Triethylamine (B128534), reflux | THF | ~73 | |
| Amide | 1,4-Phenylenediamine | Triethylamine, reflux | THF | ~82 | |
| Amide | Benzylamine | Pyridine or Triethylamine, 0 °C to RT | DCM or THF | Not Specified | |
| Ester | Pentafluorophenol (B44920) | Triethylamine, RT, 12 h | THF | 97 | [1] |
| Ester | 4-Nitrophenol | Triethylamine, RT | THF | 54 | [1] |
| Ester | N-Hydroxysuccinimide | Triethylamine, RT | 2-Propanol | 84 | [1] |
| Aryl Ketone | Anisole | AlCl₃, 0 °C to RT | Dichloromethane (B109758) | ~86 (Reported for a similar reaction) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the preparation of the title reagent from isonicotinic acid.
Materials:
-
Isonicotinic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
Procedure:
-
To a stirred mixture of isonicotinic acid (24.6 g, 0.2 mol) in a round-bottom flask, add a catalytic amount of DMF (1 mL).
-
Carefully add thionyl chloride (60 mL) to the mixture. A vigorous evolution of gas will occur.
-
After approximately 30 minutes, the acid will dissolve, and the temperature will rise to about 40°C.
-
Remove the excess thionyl chloride under reduced pressure (in vacuo).
-
To the residue, add anhydrous diethyl ether (200 mL) and stir.
-
Filter the resulting crude product, wash with diethyl ether, and dry in vacuo at 40°C.
-
The expected yield of this compound is approximately 35.0 g (98%) as white crystals.[1]
Protocol 2: N-Acylation of an Amine - General Procedure
This protocol describes a general method for the synthesis of N-substituted isonicotinamides.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Anhydrous non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (B95107) (THF))
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) and the non-nucleophilic base (1.1 equivalents) in the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Add this compound (1.05 equivalents) dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 3: O-Acylation of a Phenol - Synthesis of Isonicotinic Acid Pentafluorophenyl Ester
This protocol provides a specific example of ester synthesis from a phenol.[1]
Materials:
-
This compound (8.9 g, 0.05 mol)
-
Pentafluorophenol (9.2 g, 0.05 mol)
-
Triethylamine (20 mL, 0.14 mol)
-
Anhydrous Tetrahydrofuran (THF) (100 mL)
-
Activated carbon
Procedure:
-
To a stirred suspension of this compound and pentafluorophenol in THF, add triethylamine dropwise over 10 minutes.
-
Stir the suspension at room temperature for 12 hours.
-
Filter the mixture and concentrate the filtrate in vacuo.
-
Dissolve the residue in hexane (300 mL), treat with activated carbon, and filter.
-
Remove the hexane under reduced pressure to yield the pentafluorophenyl ester.
-
The expected yield is approximately 14.0 g (97%).[1]
Protocol 4: Friedel-Crafts Acylation of an Arene - General Procedure
This protocol outlines a general method for the synthesis of aryl isonicotinoyl ketones, adaptable for substrates like anisole.
Materials:
-
This compound
-
Aromatic substrate (e.g., anisole)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.1-1.5 equivalents) in anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the stirred suspension over 15-30 minutes.
-
After the addition is complete, add the aromatic substrate (1.0-1.5 equivalents) dropwise.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction and hydrolyze the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Experimental Workflow: General Acylation
Caption: General workflow for acylation reactions.
Signaling Pathway: Mechanism of Action of Isoniazid
Caption: Mechanism of action of Isoniazid.
References
Application Notes and Protocols for the Synthesis and Evaluation of Isonicotinoyl Hydrazone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of isonicotinoyl hydrazone derivatives. The protocols detailed below are intended to guide researchers in the development of novel therapeutic agents based on this versatile chemical scaffold.
Introduction
Isonicotinoyl hydrazones are a class of compounds synthesized through the condensation of isoniazid (B1672263) (isonicotinic acid hydrazide), a primary anti-tubercular drug, with a variety of aldehydes and ketones.[1] This derivatization has proven to be a successful strategy in overcoming drug resistance and broadening the spectrum of biological activity.[1] These derivatives have demonstrated a wide range of pharmacological properties, including antimycobacterial, antibacterial, anticancer, and anti-inflammatory activities.[2][3] The biological mechanism of action for their antitubercular effect often involves the inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA), a key enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[4]
Synthesis of Isonicotinoyl Hydrazone Derivatives
The general method for synthesizing isonicotinoyl hydrazones involves a condensation reaction between isoniazid and a suitable aldehyde or ketone.[1]
General Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and evaluation of isonicotinoyl hydrazone derivatives.
Caption: General workflow for the synthesis and evaluation of isonicotinoyl hydrazone derivatives.
Protocol: Synthesis of (E)-N'-(substituted-benzylidene)isonicotinohydrazide
This protocol describes a representative synthesis of an isonicotinoyl hydrazone derivative.
Materials:
-
Isoniazid (Isonicotinic acid hydrazide)
-
Substituted aldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Distilled water
-
Reaction flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2 mmol of the desired substituted aldehyde in a minimal amount of ethanol.
-
Addition of Isoniazid: To this solution, add a solution of 2 mmol of isoniazid in ethanol.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2.5 to 3 hours.[5] The progress of the reaction can be monitored by TLC.
-
Precipitation and Filtration: After completion of the reaction, allow the mixture to cool to room temperature. The resulting precipitate is then collected by filtration.[5]
-
Washing and Drying: Wash the collected solid with cold distilled water and then with a cold 30% ethyl acetate (B1210297) in hexane (B92381) solution to remove impurities.[5] Dry the purified product in a desiccator.
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[6][7]
Biological Activity and Data
Isonicotinoyl hydrazone derivatives have been evaluated for a range of biological activities. The following tables summarize some of the reported quantitative data.
Antimycobacterial Activity
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| OXN-1 | M. tuberculosis H37Rv | 0.78 | [8] |
| OXN-3 | M. tuberculosis H37Rv | 0.78 | [8] |
| OXN-7 | M. tuberculosis H37Rv | 0.78 | [8] |
| 3k | M. tuberculosis H37Rv | 0.59 µM | [9] |
| 3m | M. tuberculosis H37Rv | 0.65 µM | [9] |
| PCIH | M. tuberculosis | 0.63 µM | [10] |
| Compound 2a | M. tuberculosis | 0.31-1.25 | [9] |
| Compound 2d-f | M. tuberculosis | 0.31-1.25 | [9] |
| Compound 2h | M. tuberculosis | 0.31-1.25 | [9] |
Antibacterial Activity
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| NH3 | S. aureus | >500 | [6] |
| NH5 | S. aureus | >500 | [6] |
| NH3 | B. subtilis | >500 | [6] |
| NH5 | B. subtilis | >500 | [6] |
| NH3 | E. coli | >500 | [6] |
| NH5 | E. coli | >500 | [6] |
Cytotoxicity (Anticancer Activity)
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| Compound 11 | MCF-7 (Breast Cancer) | 26.84 | [11] |
| Compound 8 | HeLa (Cervical Cancer) | 34.38 | [11] |
Signaling Pathways and Mechanisms of Action
Inhibition of Enoyl-ACP Reductase (InhA) in Mycobacterium tuberculosis
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[12] The activated form of isoniazid then covalently binds to NAD(H) to form an adduct that inhibits InhA, thereby blocking mycolic acid biosynthesis and leading to bacterial cell death.[4] Isonicotinoyl hydrazone derivatives can act as direct inhibitors of InhA, bypassing the need for KatG activation, which is a common mechanism of isoniazid resistance.[4]
Caption: Mechanism of action of isoniazid and isonicotinoyl hydrazone derivatives on InhA.
Modulation of Heme Biosynthesis
Certain isoniazid metabolites, such as pyridoxal (B1214274) isonicotinoyl hydrazone (PIH) and hydrazine, have been shown to disrupt heme biosynthesis.[13][14] Hydrazine upregulates aminolevulinate synthase 1 (ALAS1), a key enzyme in heme synthesis, while PIH downregulates ferrochelatase (FECH), the final enzyme in the pathway.[13][14] This disruption can lead to the accumulation of protoporphyrin IX and contribute to hepatotoxicity.[13][15]
Caption: Modulation of heme biosynthesis by isoniazid metabolites.
Experimental Protocols for Biological Evaluation
Antimicrobial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against M. tuberculosis.[8]
Materials:
-
Middlebrook 7H9 broth supplemented with OADC
-
M. tuberculosis H37Rv strain
-
Synthesized isonicotinoyl hydrazone derivatives
-
Isoniazid (positive control)
-
Alamar Blue reagent
-
96-well microplates
Procedure:
-
Preparation of Inoculum: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0.
-
Compound Dilution: Prepare serial dilutions of the test compounds and isoniazid in the 96-well plates.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a drug-free control well.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Addition of Alamar Blue: Add Alamar Blue reagent to each well and re-incubate for 24 hours.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Cytotoxicity Assay: MTT Assay
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[16]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized isonicotinoyl hydrazone derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.[16]
-
Compound Treatment: Treat the cells with various concentrations of the hydrazone compounds.[16] Include a vehicle control (e.g., DMSO). Incubate for 24 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Potent Antimycobacterial Activity of the Pyridoxal Isonicotinoyl Hydrazone Analog 2-Pyridylcarboxaldehyde Isonicotinoyl Hydrazone: A Lipophilic Transport Vehicle for Isonicotinic Acid Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. The Isoniazid Metabolites Hydrazine and Pyridoxal Isonicotinoyl Hydrazone Modulate Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Isoniazid Metabolites Hydrazine and Pyridoxal Isonicotinoyl Hydrazone Modulate Heme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Isoniazid Metabolites Hydrazine and Pyridoxal Isonicotinoyl Hydrazone Modulate Heme Biosynthesis | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Bioconjugation with Isonicotinoyl Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinoyl chloride hydrochloride is a valuable reagent in bioconjugation, serving as a linker to covalently attach molecules to proteins, peptides, and other biomolecules.[1][2] Its utility lies in the reactive isonicotinoyl chloride group, which readily forms stable amide bonds with primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins. This reactivity makes it a useful tool for the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics.[2][3][4][5] This document provides detailed protocols and application notes for the use of this compound in bioconjugation.
The primary challenge when using acyl chlorides like isonicotinoyl chloride in aqueous environments is their susceptibility to hydrolysis.[6] Therefore, reaction conditions must be carefully optimized to favor the desired amination reaction with the biomolecule over the competing hydrolysis reaction.
Data Presentation
Table 1: Recommended Reaction Conditions for Amine-reactive Conjugation
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Molar Excess of Reagent | 10- to 50-fold | A higher excess may be needed to drive the reaction to completion, but can also lead to non-specific modifications. |
| Reaction Buffer | 100 mM Sodium Phosphate, 150 mM NaCl | A non-nucleophilic buffer is crucial to avoid reaction with the buffer components. |
| pH | 7.5 - 8.5 | A slightly basic pH ensures that the lysine amine groups are deprotonated and thus more nucleophilic.[7] |
| Reaction Time | 30-60 minutes | The short reaction time helps to minimize hydrolysis of the acyl chloride.[6] |
| Temperature | 4°C or Room Temperature | Lower temperatures can help to control the reaction rate and minimize hydrolysis.[6] |
| Organic Co-solvent | <10% (v/v) Anhydrous DMSO or DMF | The reagent should be dissolved in a dry, water-miscible organic solvent before addition to the aqueous protein solution.[6] |
Table 2: Troubleshooting Common Issues in Bioconjugation
| Issue | Potential Cause | Suggested Solution |
| Low Conjugation Yield | - Reagent hydrolysis- Low protein concentration- Suboptimal pH | - Prepare reagent solution immediately before use.- Increase protein concentration.- Optimize reaction pH between 7.5 and 8.5. |
| Protein Precipitation | - High concentration of organic solvent- Protein denaturation | - Keep organic solvent concentration below 10%.- Perform the reaction at a lower temperature (4°C). |
| Non-specific Labeling | - High molar excess of the reagent | - Reduce the molar excess of this compound.- Optimize reaction time. |
| Inconsistent Results | - Variability in reagent quality- Inconsistent reaction setup | - Use high-purity, anhydrous reagents.- Ensure consistent and rapid mixing of the reagent with the protein solution. |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol describes the conjugation of this compound to primary amines (e.g., lysine residues) on a target protein.
Materials:
-
Target protein (e.g., IgG antibody)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Storage Buffer (e.g., Phosphate-Buffered Saline, PBS)
Procedure:
-
Protein Preparation:
-
Prepare the protein in the reaction buffer at a concentration of 1-10 mg/mL.[6]
-
-
Reagent Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.[6]
-
-
Conjugation Reaction:
-
Incubation:
-
Allow the reaction to proceed for 30-60 minutes at 4°C or room temperature.[6]
-
-
Quenching (Optional):
-
To quench any unreacted isonicotinoyl chloride, add the quenching solution to a final concentration of 50 mM and incubate for 15 minutes at room temperature.[8]
-
-
Purification:
-
Remove excess reagent and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS).[6]
-
-
Characterization:
-
Analyze the conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or functional assays to determine the degree of labeling and confirm the integrity of the protein.
-
Visualization of Workflows and Pathways
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 4. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Amide Bond Formation Using Isonicotinoyl Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinoyl chloride hydrochloride is a highly reactive acylating agent and a key building block in synthetic organic and medicinal chemistry. As a derivative of isonicotinic acid (a form of vitamin B3), its incorporation into molecules has been a cornerstone in the development of various pharmaceuticals, most notably the anti-tuberculosis drug isoniazid (B1672263).[1] The isonicotinoyl moiety is a common scaffold in drug discovery due to its ability to form hydrogen bonds and its favorable pharmacokinetic properties.
This document provides detailed protocols for the formation of amide bonds using this compound, a fundamental reaction for synthesizing a wide array of chemical entities. The protocols are designed to be a practical guide for researchers in academic and industrial settings, offering insights into reaction setup, execution, and product purification.
Reaction Principle
The formation of an amide bond using this compound proceeds via a nucleophilic acyl substitution reaction. The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction typically requires a base to neutralize the hydrochloric acid that is both part of the reagent and generated during the reaction, driving the equilibrium towards the formation of the amide product.
Data Presentation: Synthesis of Isonicotinoyl Amides
The following table summarizes reaction conditions and yields for the synthesis of various isonicotinoyl amides from this compound and different amine nucleophiles.
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Hydrazine (B178648) Hydrate (B1144303) | - | Ethanol (B145695)/Water | Reflux | 2 h | High | [2] |
| 4-Aminopyridine | Triethylamine | THF | Reflux | 24 h | ~73% | N/A |
| 1,4-Phenylenediamine | Triethylamine | THF | Reflux | 24 h | ~82% | N/A |
| 1,5-Diaminonaphthalene | Triethylamine | THF | Reflux | 24 h | ~87% | N/A |
| Mono-thiocarbohydrazone | Triethylamine | CH2Cl2 | 40 | 1 h | 52-73% | [3] |
Note: Yields are highly dependent on the specific substrate, reaction scale, and purification method.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Isonicotinoyl Amides
This protocol outlines a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in anhydrous DCM or THF.
-
Add the base (TEA or DIEA, 2.2-2.5 equivalents) to the solution. The excess base is required to neutralize both the HCl from the hydrochloride salt and the HCl generated during the reaction.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
-
Acylation:
-
In a separate flask, suspend this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DCM or THF.
-
Slowly add the suspension of this compound to the stirring amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Upon completion of the reaction, quench by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate or DCM/methanol) or by recrystallization from a suitable solvent.
-
Protocol 2: Synthesis of Isoniazid (Isonicotinoyl Hydrazide)
This protocol describes the synthesis of the anti-tuberculosis drug isoniazid.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Water
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
Reaction:
-
In a round-bottom flask, prepare a solution of hydrazine hydrate in a mixture of ethanol and water.
-
Slowly add this compound to the hydrazine solution with stirring. An exothermic reaction may be observed.
-
Once the addition is complete, heat the mixture to reflux for 2 hours.
-
-
Isolation and Purification:
-
After the reflux period, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude isoniazid can be further purified by recrystallization from ethanol or water to yield a white crystalline solid.
-
Mandatory Visualizations
Experimental Workflow for Amide Bond Formation
References
Application Notes and Protocols for Esterification Reactions with Isonicotinoyl Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isonicotinoyl chloride hydrochloride in esterification reactions, a crucial transformation in the synthesis of various pharmaceutical and biologically active compounds. This document offers detailed experimental protocols, quantitative data for reaction optimization, and an exploration of the signaling pathways modulated by the resulting isonicotinate (B8489971) esters.
Introduction
This compound is a reactive derivative of isonicotinic acid, widely employed as a heterocyclic building block in medicinal chemistry and drug discovery.[1] Its utility lies in its ability to readily undergo nucleophilic acyl substitution with a variety of nucleophiles, including alcohols, to form stable isonicotinate esters. These esters are often key intermediates in the synthesis of complex pharmaceutical agents, including anti-inflammatory drugs and anti-tuberculosis agents.[2][3]
The presence of the hydrochloride salt enhances the stability of the acyl chloride but necessitates the use of a base, typically a tertiary amine like triethylamine (B128534), to neutralize the liberated HCl and drive the reaction to completion.[4] The choice of solvent and reaction conditions can be tailored to accommodate a wide range of alcohol substrates, from simple primary alcohols to more complex polyols and phenols.
General Reaction and Mechanism
The esterification of an alcohol with this compound proceeds via a nucleophilic acyl substitution mechanism. The alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is facilitated by a non-nucleophilic base, which deprotonates the alcohol, increasing its nucleophilicity, and scavenges the hydrogen chloride byproduct.
A general workflow for this reaction is depicted below:
Caption: General workflow for the esterification of alcohols.
Experimental Protocols
General Protocol for the Esterification of Primary and Secondary Alcohols
This protocol provides a general procedure for the synthesis of isonicotinate esters from primary and secondary alcohols.
Materials:
-
This compound
-
Primary or secondary alcohol
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in the chosen anhydrous solvent (DCM or THF).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 - 2.5 equivalents) dropwise to the stirred solution.
-
In a separate flask, prepare a solution of this compound (1.1 equivalents) in the same anhydrous solvent.
-
Add the this compound solution dropwise to the alcohol-base mixture at 0°C over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by crystallization.
Protocol for the Synthesis of "Active" Esters
This protocol is specifically for the synthesis of activated isonicotinate esters, such as those of phenols or N-hydroxysuccinimide, which are useful acylating agents.[4][5]
Materials:
-
This compound
-
Phenol (B47542) or N-hydroxysuccinimide
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
2-Propanol
-
Activated carbon
Procedure:
-
To a stirred suspension of this compound (1.0 equivalent) and the corresponding phenol or N-hydroxysuccinimide (1.0 equivalent) in anhydrous THF, add triethylamine (2.8 equivalents) over 10 minutes.[4]
-
Stir the suspension at room temperature for 12 hours.[4]
-
Filter the reaction mixture and concentrate the filtrate in vacuo.[4]
-
For phenolic esters, dissolve the residue in hexane, treat with activated carbon, filter, and remove the hexane to yield the product.[4]
-
For the N-hydroxysuccinimidyl ester, crystallize the crude product from 2-propanol.[4]
Quantitative Data
The following tables summarize typical reaction conditions and yields for the esterification of this compound with various alcohols.
Table 1: Esterification with Phenols and N-Hydroxysuccinimide [4]
| Alcohol/Phenol | Base | Solvent | Time (h) | Temperature | Yield (%) |
| Pentafluorophenol | Triethylamine | THF | 12 | Room Temp | 97 |
| 4-Nitrophenol | Triethylamine | THF | 12 | Room Temp | 54 |
| N-Hydroxysuccinimide | Triethylamine | THF | 12 | Room Temp | 84 |
Table 2: Esterification with Primary and Secondary Alcohols (Representative)
| Alcohol | Base | Solvent | Time (h) | Temperature | Yield (%) | Reference |
| Ethanol | - | Toluene | 1.5 | 90°C | Not specified | [6] |
| Methanol | - | - | 1 | 65°C | Not specified | [7] |
Note: Yields for simple primary and secondary alcohols are not consistently reported in the literature under standardized conditions, but the general protocol provided is expected to give good to excellent yields.
Applications in Drug Development and Relevant Signaling Pathways
Isonicotinate esters are valuable intermediates in the synthesis of a variety of therapeutic agents. The isonicotinoyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.
Anti-inflammatory Agents: Dexamethasone Isonicotinate
Dexamethasone isonicotinate is a potent glucocorticoid with anti-inflammatory and immunosuppressive properties.[8][9] Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor.[10] Upon binding, the GR translocates to the nucleus and modulates the expression of genes involved in the inflammatory response.
Caption: Glucocorticoid Receptor Signaling Pathway.
Some isonicotinic acid derivatives also exhibit anti-inflammatory activity through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.[7][11]
Caption: COX-2 Inhibition Pathway.
Anti-tuberculosis Agents: Isoniazid (B1672263) Precursors
Isoniazid (isonicotinic acid hydrazide) is a cornerstone of anti-tuberculosis therapy.[3] It is a prodrug that, upon activation by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[12][13] Isonicotinate esters serve as key precursors in the synthesis of isoniazid and its derivatives.
References
- 1. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 9. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucocorticoid Signaling - GeeksforGeeks [geeksforgeeks.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhanced LC-MS/MS Quantification of Hydroxylated Analytes Using Isonicotinoyl Chloride Hydrochloride Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
The sensitive and accurate quantification of low-abundance analytes is a critical challenge in liquid chromatography-mass spectrometry (LC-MS). Derivatization is a powerful technique employed to enhance the ionization efficiency and chromatographic retention of target molecules, thereby improving detection limits. Isonicotinoyl chloride hydrochloride (INC) has emerged as a highly effective derivatization reagent, particularly for compounds containing hydroxyl groups, such as steroids and vitamin D metabolites.[1][2][3][4][5] This application note details the use of INC as a derivatization reagent for LC-MS analysis, providing a comprehensive protocol and showcasing its performance.
INC reacts with hydroxyl groups through acylation, introducing a positively charged isonicotinoyl group onto the analyte.[1][5] This permanent positive charge significantly enhances the ionization efficiency in electrospray ionization (ESI) mass spectrometry, leading to substantial improvements in sensitivity, often ranging from 200- to 1,000-fold.[1][5] The derivatization reaction is rapid, typically completing instantaneously at room temperature, which allows for high-throughput sample processing.[1][2][3][4][5]
Key Advantages of this compound Derivatization:
-
Enhanced Sensitivity: The introduction of a permanently charged moiety dramatically increases the MS response.[1][5]
-
High Reaction Efficiency and Speed: The derivatization is often instantaneous at room temperature.[1][2][3][4][5]
-
Improved Chromatography: The derivatized analytes may exhibit better chromatographic behavior.
-
Versatility: Applicable to a range of hydroxyl-containing compounds.[1][2][3][4]
Experimental Protocols
This section provides a general protocol for the derivatization of hydroxylated analytes with INC, followed by LC-MS/MS analysis. The protocol is based on methodologies reported for the analysis of steroids and vitamin D metabolites.[1][2][3][6]
1. Materials and Reagents
-
This compound (INC)
-
4-dimethylaminopyridine (DMAP)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Internal Standard (IS) appropriate for the analyte of interest
-
Sample matrix (e.g., serum, plasma)
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
2. Sample Preparation: Liquid-Liquid Extraction (LLE)
This is a generic LLE protocol; specific volumes and solvents may need optimization.
-
To 50 µL of the sample (e.g., serum), add the internal standard.
-
Add an appropriate extraction solvent (e.g., 200 µL of ethyl acetate).
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Repeat the extraction of the aqueous layer with another portion of the extraction solvent to maximize recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.
3. Derivatization Protocol
-
Prepare a fresh INC solution (e.g., 5 mg/mL) in acetonitrile. This may require ultrasonication and centrifugation to obtain a clear supernatant.[6]
-
Prepare a fresh DMAP solution (e.g., 10 mg/mL) in acetonitrile.[6]
-
Reconstitute the dried sample extract in 100 µL of acetonitrile.[6]
-
Add 10 µL of the INC solution to the reconstituted sample.[6]
-
Add 10 µL of the DMAP solution to catalyze the reaction.[6]
-
Vortex the mixture for 10-20 seconds. The reaction is typically instantaneous at room temperature.[2][3][4][6]
-
Dry the reaction mixture under a stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable mobile phase (e.g., 100 µL of 50-90% methanol in water) for LC-MS/MS analysis.[2][6]
4. LC-MS/MS Analysis
The following are general starting conditions and may require optimization for specific analytes.
-
LC Column: A reverse-phase C18 or PFP column is often suitable.
-
Mobile Phase A: Water with an appropriate modifier (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol with the same modifier.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. The specific precursor-to-product ion transitions for the derivatized analytes and internal standard must be determined.
Quantitative Data Summary
The following tables summarize the quantitative performance of INC derivatization for different classes of analytes as reported in the literature.
Table 1: Performance of INC Derivatization for Vitamin D Metabolites
| Analyte | Matrix | LLOQ (ng/mL) | Linear Range (ng/mL) | Sensitivity Improvement | Reference |
| 25(OH)D₂, 25(OH)D₃, epi-25(OH)D₃ | Plasma (from finger-prick blood) | 1.0 | 1.0 - 100.0 | 200- to 1,000-fold | [1][5] |
Table 2: Performance of INC Derivatization for Steroids
| Analyte Class | Matrix | LLOQ Range (ng/mL) | Sample Volume | Reference |
| Multiclass Steroids (15 total) | Serum | 0.01 - 5.00 | 50 µL | [2][3][4] |
| Estradiol | Serum | 0.005 | Not specified | [2] |
| Cortisol | Serum | 1 | Not specified | [2] |
Visualizations
Experimental Workflow for INC Derivatization
Caption: Workflow for sample preparation, derivatization, and analysis.
Reaction Mechanism of INC with a Hydroxyl Group
Caption: Acylation of a hydroxyl group by INC.
Conclusion
This compound is a highly effective derivatization reagent for enhancing the LC-MS/MS analysis of hydroxyl-containing compounds. The simple, rapid, and efficient reaction leads to significant improvements in sensitivity, enabling the reliable quantification of low-level analytes in complex biological matrices. The protocols and data presented in this application note provide a solid foundation for researchers and scientists to implement this powerful technique in their analytical workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids. | Semantic Scholar [semanticscholar.org]
- 5. Acylation derivatization based LC-MS analysis of 25-hydroxyvitamin D from finger-prick blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Acylation of Primary Amines with Isonicotinoyl Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of primary amines with isonicotinoyl chloride hydrochloride is a fundamental and widely utilized transformation in organic and medicinal chemistry. This reaction facilitates the formation of a stable amide bond, yielding N-substituted isonicotinamides. These products are of significant interest due to their prevalence in a variety of biologically active compounds, including antitubercular agents, anti-inflammatory molecules, and fungicides. The pyridine (B92270) moiety of the isonicotinamide (B137802) structure often plays a crucial role in the biological activity of these molecules, including their interaction with vital cellular pathways such as the Nicotinamide Adenine Dinucleotide (NAD+) salvage pathway.
This document provides detailed application notes and experimental protocols for the successful synthesis, purification, and characterization of N-substituted isonicotinamides derived from the acylation of primary amines with this compound.
General Reaction Scheme
The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isonicotinoyl chloride. The hydrochloride salt of the acyl chloride is typically used for its stability. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Data Presentation: Acylation of Various Primary Amines
The following table summarizes representative data for the acylation of various primary amines with this compound and analogous nicotinoyl chlorides. Yields are typically moderate to high, depending on the nucleophilicity of the amine and the specific reaction conditions employed.
| Primary Amine | Product | Reaction Conditions | Yield (%) | Reference |
| Isonicotinic acid hydrazide | N-(3-(2-chlorophenyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole-4-yl)-isonicotinamide | Reflux in dry pyridine | Not Specified | [1] |
| 2-Amino-4-(4-chlorophenyl)thiazole | N-(4-(4-Chlorophenyl)thiazol-2-yl)nicotinamide | Not Specified | 83 | [2] |
| 2-Amino-4-phenylthiazole | N-(4-phenylthiazol-2-yl)nicotinamide | Not Specified | Not Specified | [2] |
| (S)-1-(2-chlorophenyl)ethan-1-ol | (S)-1-(2-chlorophenyl)ethyl 2-chloronicotinate | Not Specified | 47.9 | [3] |
| Isonicotinic acid hydrazide | Isonicotinic acid N'-(pyridine-3-carbonyl)-hydrazide | Stirring in Chloroform with Pyridine at RT for 25h | 85 |
Experimental Protocols
Part 1: Synthesis of this compound
This protocol outlines the preparation of the acylating agent from isonicotinic acid.
Materials:
-
Isonicotinic acid
-
Thionyl chloride (SOCl₂)
-
Dry diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Calcium chloride drying tube
-
Ice bath
-
Heating mantle or oil bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place isonicotinic acid (1.0 mol).
-
While cooling the flask in an ice bath, carefully add thionyl chloride (e.g., 250 mL for 123 g of isonicotinic acid) all at once. An exothermic reaction will occur.[4]
-
Once the initial exothermic reaction subsides, heat the mixture to reflux using a heating mantle or oil bath and maintain for 1.5 hours.[4]
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
To the crystalline residue, add dry diethyl ether (e.g., 100 mL).[4]
-
Stir the mixture to precipitate the product.
-
Collect the white precipitate of this compound by filtration, wash with a small amount of dry diethyl ether, and dry under vacuum.[4] The product is typically used in the next step without further purification.
Part 2: General Protocol for the Acylation of Primary Amines
This protocol provides a general method for the acylation of a primary amine with the prepared this compound.
Materials:
-
This compound
-
Primary amine (aliphatic or aromatic)
-
Anhydrous solvent (e.g., Chloroform, Tetrahydrofuran (THF), Pyridine)
-
Base (e.g., Triethylamine (Et₃N), Pyridine, or excess primary amine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath (optional)
-
Apparatus for work-up (separatory funnel, filtration apparatus)
-
Apparatus for purification (recrystallization or column chromatography)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary amine (1.0 eq) in an appropriate anhydrous solvent.
-
Add a suitable base (1.1-2.0 eq). If the primary amine is used in excess, it can also act as the base. Triethylamine or pyridine are commonly used.
-
Cool the solution in an ice bath if the reaction is expected to be highly exothermic.
-
In a separate container, dissolve or suspend this compound (1.0 eq) in the same anhydrous solvent.
-
Slowly add the this compound solution to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for a period of 1 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive amines.
-
Work-up: The work-up procedure will depend on the properties of the product.
-
For products soluble in an organic solvent (e.g., chloroform):
-
Filter the reaction mixture to remove the amine hydrochloride salt precipitate.
-
Wash the filtrate with a dilute acid solution (e.g., 10% HCl) to remove excess amine, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
For products that precipitate from the reaction mixture:
-
Collect the precipitate by filtration.
-
Suspend the precipitate in water to dissolve the amine hydrochloride salt.
-
Collect the insoluble crude amide product by filtration and wash with water.
-
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent or solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism for the acylation of a primary amine.
Experimental Workflow
References
Application Notes & Protocols for the Synthesis of Anti-Tuberculosis Agents Using Isonicotinoyl Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of potential anti-tuberculosis agents, specifically isonicotinoyl hydrazones, utilizing isonicotinoyl chloride hydrochloride as a key starting material. This document outlines detailed experimental protocols, presents quantitative biological activity data, and visualizes the synthetic workflow and the established mechanism of action for this class of compounds.
Introduction
This compound is a reactive acyl chloride derivative of isonicotinic acid. It serves as a crucial building block in the synthesis of numerous pharmaceutical compounds, most notably in the development of anti-tuberculosis agents.[1] Its primary application in this field is as a precursor to isoniazid (B1672263) (isonicotinic acid hydrazide), a cornerstone first-line drug in tuberculosis therapy.[2] The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel derivatives with improved efficacy. One prominent strategy involves the synthesis of isonicotinoyl hydrazones, which are formed through the condensation of isoniazid with a diverse range of aldehydes and ketones.[2][3] These derivatives often exhibit potent antitubercular activity, with some demonstrating efficacy against isoniazid-resistant strains.
Data Presentation: Antitubercular Activity
The following tables summarize the in vitro antitubercular activity of various isonicotinoyl hydrazone derivatives synthesized from isoniazid, the direct downstream product of this compound. The minimum inhibitory concentration (MIC) is a key indicator of a compound's potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Isonicotinoyl Hydrazone Derivatives against M. tuberculosis H37Rv
| Compound ID | Substituent on Hydrazone | MIC (µg/mL) | MIC (µM) | Reference |
| Isoniazid | - | 0.025 - 0.57 | - | [4] |
| B12 | Not specified | 1.56 | - | [5] |
| 8c | 5-Bromo-isatin | 6.25 | - | [6] |
| 8b | 5-Chloro-isatin | 12.5 | - | [6] |
| IP11 | 4-(4-cyclohexylpiperazin-1-yl)benzylidene | - | - | [3] |
| SIH1 | Sulfonate Ester derivative | - | 0.31 | [7] |
| SIH4 | Sulfonate Ester derivative | - | 0.31 | [7] |
| SIH12 | Sulfonate Ester derivative | - | 0.31 | [7] |
| SIH13 | Sulfonate Ester derivative | - | 0.31 | [7] |
| Compound 9 | 3-ethoxysalicylaldehyde | 4 | 0.0140 | [4] |
| Compound 18 | Not specified | - | 0.59 | [4] |
| Compound 28 | Not specified | 0.12 | 4.98 | [4] |
| Compound 41 | Coumarin oxime scaffold | 0.78 | 0.021 | [4] |
Table 2: Activity of Selected Isonicotinoyl Hydrazones against Isoniazid-Resistant M. tuberculosis Strains
| Compound ID | Strain Information | MIC (µM) | Reference |
| SIH1 | inhA mutant | 1.56 | [7] |
| SIH2 | inhA mutant | 1.56 | [7] |
| SIH4 | inhA mutant | 1.56 | [7] |
| 8e | katG mutant | >20 µg/mL | [8] |
| 8f | katG mutant | >20 µg/mL | [8] |
| 8g | katG mutant | >20 µg/mL | [8] |
Experimental Protocols
The synthesis of isonicotinoyl hydrazones from this compound is a two-step process. The first step involves the synthesis of the key intermediate, isoniazid, followed by the condensation reaction with an appropriate aldehyde or ketone.
Protocol 1: Synthesis of Isoniazid from this compound
This protocol describes the reaction of this compound with hydrazine (B178648) hydrate (B1144303) to yield isoniazid.
Materials:
-
This compound
-
Hydrazine hydrate
-
Anhydrous ethanol (B145695)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in anhydrous ethanol.
-
Cool the suspension in an ice bath.
-
Slowly add hydrazine hydrate (2-3 equivalents) to the cooled suspension with continuous stirring. An exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by filtration and wash with cold diethyl ether.
-
Dry the resulting white solid, which is isoniazid, under vacuum.
-
Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine the melting point.
Protocol 2: General Synthesis of Isonicotinoyl Hydrazones
This protocol outlines the condensation reaction between isoniazid and a selected aldehyde or ketone.[1]
Materials:
-
Isoniazid (from Protocol 1)
-
Substituted aldehyde or ketone (1 equivalent)
-
Ethanol or Methanol (B129727)
-
Glacial acetic acid (catalytic amount, optional)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
Dissolve isoniazid (1 equivalent) in a minimal amount of ethanol or methanol in a round-bottom flask.
-
In a separate beaker, dissolve the desired aldehyde or ketone (1 equivalent) in the same solvent.
-
Add the aldehyde/ketone solution to the isoniazid solution with stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture as a catalyst (optional).[1]
-
Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction by TLC.[1]
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the precipitated solid by filtration and wash with a small amount of cold solvent (e.g., ethanol or water).
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure isonicotinoyl hydrazone derivative.[1]
-
Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and determine the melting point.
Visualizations
Synthesis Workflow
The following diagram illustrates the general two-step synthesis of isonicotinoyl hydrazone anti-tuberculosis agents starting from this compound.
Caption: General synthesis workflow for isonicotinoyl hydrazones.
Mechanism of Action: Isoniazid Activation and Target Inhibition
Isoniazid is a prodrug that requires activation within the mycobacterial cell. The following diagram details the established mechanism of action, which involves the activation of isoniazid by the catalase-peroxidase enzyme KatG and the subsequent inhibition of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis.[9][10]
Caption: Mechanism of action of isoniazid.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of novel anti-tuberculosis agents. The straightforward, two-step synthesis of isonicotinoyl hydrazones provides a robust platform for generating a diverse library of compounds for screening. The continued exploration of derivatives with varied electronic and steric properties holds promise for the discovery of new therapeutics to combat drug-resistant tuberculosis. The protocols and data presented herein serve as a foundational resource for researchers dedicated to this critical area of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
Application Notes & Protocols: Synthesis of Bioactive Heterocyclic Compounds from Isonicotinoyl Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of various bioactive heterocyclic compounds using isonicotinoyl chloride hydrochloride as a key starting material. This versatile reagent serves as a fundamental building block for creating a diverse range of molecules with significant therapeutic potential, including anticonvulsant, antimicrobial, and anticancer agents.[1][2][3][4]
Overview: Synthetic Pathways from this compound
This compound is a highly reactive acylating agent used in the synthesis of numerous bioactive compounds.[3] A common and crucial first step involves its conversion to isonicotinic acid hydrazide (Isoniazid), a key intermediate. From this hydrazide, various heterocyclic systems, such as hydrazones, 1,2,4-triazoles, and 1,3,4-oxadiazoles, can be efficiently synthesized. The general synthetic workflow is outlined below.
Caption: General synthetic routes from this compound.
Preparation of the Key Intermediate: Isonicotinic Acid Hydrazide
The conversion of isonicotinoyl chloride to its corresponding hydrazide is the gateway to a multitude of bioactive derivatives.
Experimental Protocol: Synthesis of Isonicotinic Acid Hydrazide
This protocol is adapted from the general reaction of acyl chlorides with hydrazines.[5]
-
To a stirred mixture of this compound (0.01 mol) in dry benzene (B151609) (15 mL), a solution of hydrazine hydrate (99%, 0.01 mol) in benzene (10 mL) is added dropwise.
-
The reaction mixture is refluxed for 1 hour.
-
After cooling to room temperature, the solvent is removed under vacuum.
-
The resulting solid is collected, washed with cold water, and recrystallized from ethanol (B145695) to yield pure isonicotinic acid hydrazide.
Application: Synthesis of Isonicotinoyl Hydrazones with Anticonvulsant Activity
Hydrazones derived from isonicotinic acid hydrazide have demonstrated significant potential as anticonvulsant agents.[6][7] The synthesis involves a straightforward condensation reaction.
References
Application Notes and Protocols: Isonicotinoyl Chloride Hydrochloride in Polymer and Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinoyl chloride hydrochloride is a reactive heterocyclic building block with significant potential in polymer and material science. As a derivative of isonicotinic acid, it serves as a valuable monomer for the synthesis of functional polymers, including polyamides and polyesters. The presence of the pyridine (B92270) ring in the polymer backbone can impart unique properties, such as enhanced thermal stability, altered solubility, and potential for post-polymerization modification. Furthermore, its reactive nature allows for its use in the surface modification of various materials, enabling the introduction of specific functionalities for applications in drug delivery, biomaterials, and nanotechnology.
These application notes provide an overview of the use of this compound in the synthesis of polymers and the functionalization of materials. Detailed experimental protocols for key synthetic procedures are provided, along with tables summarizing the typical properties of related pyridine-containing polymers.
Applications in Polymer Synthesis
This compound is a versatile monomer that can be used in step-growth polymerization to produce aromatic polyamides and polyesters. The incorporation of the isonicotinoyl moiety can significantly influence the final properties of the polymer.
Polyamide Synthesis
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal and mechanical properties. The inclusion of the pyridine ring from this compound can enhance solubility and introduce a site for quaternization or coordination with metal ions. A general method for synthesizing polyamides using this compound is through interfacial polymerization with a suitable diamine.
Polyester (B1180765) Synthesis
Similarly, polyesters with pyridine units in their backbone can be synthesized by reacting this compound with a diol. This can be achieved through solution or interfacial polymerization. These polyesters may exhibit interesting thermal and optical properties.
Applications in Material Science: Surface Modification
The high reactivity of the acyl chloride group makes this compound an excellent candidate for the surface modification of materials bearing nucleophilic functional groups, such as amines or hydroxyls. This allows for the covalent attachment of the isonicotinoyl moiety to a surface, which can then be used for further functionalization, for example, by coordinating with metal ions or through reactions of the pyridine ring. This is particularly relevant for the development of functional biomaterials and drug delivery systems.
Experimental Protocols
Protocol 1: Synthesis of Aromatic Polyamides via Interfacial Polymerization
This protocol describes a general procedure for the synthesis of an aromatic polyamide from this compound and an aromatic diamine, such as m-phenylenediamine (B132917).
Materials:
-
This compound
-
m-phenylenediamine
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Deionized water
-
Acetone
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Glass rod
-
Buchner funnel and filter paper
-
Vacuum flask
-
Oven
Procedure:
-
Prepare the Aqueous Phase: Dissolve m-phenylenediamine and sodium carbonate (as an acid scavenger) in deionized water in a beaker.
-
Prepare the Organic Phase: Dissolve this compound in dichloromethane in a separate beaker.
-
Polymerization: Carefully pour the organic phase onto the aqueous phase without stirring. A polymer film will form at the interface of the two immiscible liquids.
-
Polymer Collection: Gently grasp the polymer film at the center with a glass rod and continuously pull it out of the beaker. The polymer will form a continuous "rope."
-
Washing: Wash the collected polymer thoroughly with deionized water, followed by acetone, and then methanol to remove unreacted monomers and salts.
-
Drying: Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Experimental workflow for polyamide synthesis.
Protocol 2: Synthesis of Aromatic Polyesters via Solution Polymerization
This protocol outlines a general method for synthesizing an aromatic polyester from this compound and a diol, such as bisphenol A, in solution.
Materials:
-
This compound
-
Bisphenol A
-
Pyridine (as solvent and acid scavenger)
-
N-Methyl-2-pyrrolidone (NMP) (optional co-solvent)
-
Methanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Nitrogen inlet/outlet
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dropping funnel
-
Beaker
-
Buchner funnel and filter paper
-
Vacuum flask
-
Oven
Procedure:
-
Reaction Setup: Set up a three-neck round-bottom flask with a condenser, nitrogen inlet, and a magnetic stirrer.
-
Dissolve Diol: Add bisphenol A and pyridine to the flask. If needed, add NMP to aid dissolution. Stir the mixture under a nitrogen atmosphere until the bisphenol A is completely dissolved.
-
Add Acid Chloride: Dissolve this compound in pyridine and add it dropwise to the stirred diol solution at room temperature.
-
Polymerization: After the addition is complete, heat the reaction mixture to 80-100°C and stir for several hours to ensure complete polymerization.
-
Precipitation: Cool the viscous polymer solution to room temperature and pour it into a beaker containing a non-solvent like methanol or water to precipitate the polyester.
-
Washing: Collect the polymer by filtration and wash it thoroughly with methanol and water to remove any impurities.
-
Drying: Dry the polyester in a vacuum oven at 80-100°C to a constant weight.
Experimental workflow for polyester synthesis.
Protocol 3: Surface Modification of an Amine-Functionalized Substrate
This protocol provides a method for modifying a surface functionalized with primary amine groups using this compound.
Materials:
-
Amine-functionalized substrate (e.g., aminosilane-treated glass slide)
-
This compound
-
Anhydrous aprotic solvent (e.g., dichloromethane, DMF)
-
Triethylamine (B128534) (TEA) or other non-nucleophilic base
-
Acetone
-
Deionized water
Equipment:
-
Reaction vessel (e.g., petri dish, sealed container)
-
Inert atmosphere glove box or Schlenk line
-
Sonicator
-
Nitrogen gas stream
Procedure:
-
Substrate Preparation: Ensure the amine-functionalized substrate is clean and dry.
-
Reaction Solution: In an inert atmosphere, prepare a solution of this compound and triethylamine in an anhydrous aprotic solvent. The triethylamine is used to neutralize the HCl byproduct.
-
Surface Reaction: Immerse the amine-functionalized substrate in the reaction solution. Allow the reaction to proceed at room temperature for several hours.
-
Washing: Remove the substrate from the solution and wash it sequentially with the anhydrous solvent, acetone, and deionized water to remove unreacted reagents and byproducts. Sonication during washing can improve cleaning.
-
Drying: Dry the modified substrate under a stream of nitrogen gas.
Troubleshooting & Optimization
Technical Support Center: Isonicotinoyl Chloride Hydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of isonicotinoyl chloride hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and industrially significant method for synthesizing this compound is the reaction of isonicotinic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). This reaction is typically performed in an inert solvent or using an excess of thionyl chloride as both the reagent and the solvent.
Q2: What are the primary reagents and their roles in this synthesis?
-
Isonicotinic Acid: The starting material containing the carboxylic acid group that will be converted into an acyl chloride.
-
Thionyl Chloride (SOCl₂): The chlorinating agent that reacts with the carboxylic acid to form the acyl chloride. An excess is often used to drive the reaction to completion.
-
Catalyst (optional): Sometimes a catalyst like dimethylformamide (DMF) is used to accelerate the reaction.
-
Inert Solvent (optional): Solvents such as toluene (B28343) or dichloromethane (B109758) (DCM) can be used to facilitate the reaction, although using excess thionyl chloride is also common.
Q3: What are the expected yields for this reaction?
The reported yields for the synthesis of this compound can vary depending on the specific conditions, but yields are generally high, often exceeding 90%.
Data Summary: Typical Reaction Parameters
| Parameter | Value | Notes |
| Reactant Ratio | 1:2 to 1:5 (Isonicotinic Acid : SOCl₂) | An excess of thionyl chloride is used to ensure complete conversion. |
| Temperature | 70-80 °C (Reflux) | The reaction is typically heated to reflux to ensure a reasonable reaction rate. |
| Reaction Time | 2-6 hours | Reaction time can vary based on scale and temperature. |
| Catalyst | Dimethylformamide (DMF) | A catalytic amount is sufficient. |
| Expected Yield | >90% | Yields are typically high under optimized conditions. |
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: I am experiencing a very low yield of this compound. What are the potential causes and how can I troubleshoot this?
A: Low yield can be attributed to several factors. Here's a step-by-step troubleshooting approach:
-
Reagent Quality:
-
Isonicotinic Acid: Ensure your starting material is dry. The presence of water can consume the thionyl chloride.
-
Thionyl Chloride: Use a fresh bottle or a recently opened one. Thionyl chloride can decompose over time, especially if exposed to moisture, forming SO₂ and HCl.
-
-
Reaction Conditions:
-
Temperature: Ensure the reaction mixture is reaching the appropriate reflux temperature (around 70-80°C). Inadequate heating can lead to an incomplete reaction.
-
Reaction Time: The reaction may not have gone to completion. Consider extending the reaction time and monitoring the progress (e.g., by observing the cessation of gas evolution).
-
-
Moisture Contamination:
-
The reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried (oven-dried if possible) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
-
Problem 2: Product is an Off-Color or Impure Solid
Q: My final product is not a white or off-white solid as expected. What could be the cause of the discoloration and impurities?
A: Discoloration often points to the presence of impurities, which can arise from side reactions or decomposition.
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Excess Thionyl Chloride: The most common "impurity" is residual thionyl chloride. Ensure it has been thoroughly removed, typically by distillation or by washing the product with a suitable inert solvent.
-
Side Reactions: Overheating or prolonged reaction times can sometimes lead to the formation of colored byproducts. Stick to the recommended temperature and time parameters.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of chlorinated solvents and non-polar solvents) to remove colored impurities.
Problem 3: Difficulty in Isolating the Product
Q: I am having trouble isolating the solid product from the reaction mixture. What is the best way to do this?
A: this compound is a solid. The typical workup procedure involves the following steps:
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Removal of Excess Thionyl Chloride: After the reaction is complete, the excess thionyl chloride is usually removed under reduced pressure (distillation). This is a crucial step.
-
Precipitation/Crystallization: The product may precipitate upon cooling. If a co-solvent was used, it might be necessary to reduce its volume to induce crystallization.
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Washing: The solid product should be washed with a dry, inert solvent (like hexane (B92381) or dichloromethane) to remove any remaining soluble impurities.
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Drying: The final product should be dried under vacuum to remove all traces of solvent.
Experimental Protocol
Synthesis of this compound
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Preparation: Set up a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases). Ensure all glassware is thoroughly dried.
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Reagents: To the flask, add isonicotinic acid. In a fume hood, carefully add an excess of thionyl chloride (SOCl₂) (e.g., 3-5 equivalents). A catalytic amount of DMF can be added at this stage.
-
Reaction: Heat the mixture to reflux (approximately 70-80°C) with stirring. The reaction progress can be monitored by the evolution of HCl and SO₂ gas. Continue heating for 2-4 hours or until gas evolution ceases.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
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The resulting solid is the crude this compound.
-
-
Purification:
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Wash the crude solid with a dry, inert solvent (e.g., dry dichloromethane or hexane) to remove soluble impurities.
-
Dry the solid product under vacuum.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
Technical Support Center: Synthesis of Isonicotinoyl Chloride Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isonicotinoyl chloride hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and widely used method is the reaction of isonicotinic acid with an excess of a chlorinating agent, most commonly thionyl chloride (SOCl₂).[1][2] This reaction is often carried out under reflux conditions.[1] Sometimes, a catalyst such as N,N-dimethylformamide (DMF) is added to facilitate the conversion.[3]
Q2: What is the role of DMF in this synthesis?
A2: N,N-dimethylformamide (DMF) acts as a catalyst in the synthesis of acyl chlorides from carboxylic acids using thionyl chloride or oxalyl chloride.[1] The catalytic mechanism involves the reversible formation of an imidoyl chloride intermediate, which is a more reactive species and facilitates the reaction.[1]
Q3: My this compound product has poor solubility in my reaction solvent. What can I do?
A3: Isonicotinoyl chloride is often prepared as its hydrochloride salt, which can have low solubility in inert organic solvents. To improve solubility, you might consider using a co-solvent or a more polar solvent. For subsequent reactions, adding a tertiary amine base, such as triethylamine, can neutralize the hydrochloride and enhance solubility.
Q4: What are the primary safety precautions when working with thionyl chloride?
A4: Thionyl chloride is a corrosive and moisture-sensitive reagent. It reacts with water to release toxic gases, sulfur dioxide (SO₂) and hydrogen chloride (HCl). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Reactions should be equipped with a gas trap to neutralize the acidic off-gases.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Hydrolysis of the Product: Isonicotinoyl chloride is highly sensitive to moisture and can hydrolyze back to isonicotinic acid. | - Ensure all glassware is thoroughly oven-dried or flame-dried before use.- Use anhydrous solvents. Consider distilling solvents over a suitable drying agent.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Handle reagents and the final product with care to minimize exposure to atmospheric moisture. |
| 2. Incomplete Reaction: The conversion of isonicotinic acid to the acid chloride may not have gone to completion. | - Ensure an excess of the chlorinating agent (e.g., thionyl chloride) is used.- Increase the reaction time or temperature as per the protocol. Refluxing for an adequate period is often necessary.[1]- Monitor the reaction progress using an appropriate analytical technique, such as IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). | |
| 3. Degradation of Starting Material or Product: The reaction is exothermic and excessive heat can lead to decomposition. | - Add the thionyl chloride to the isonicotinic acid while cooling the reaction vessel in an ice bath to control the initial exothermic reaction.[4]- Avoid excessively high temperatures during reflux. | |
| Product is a Discolored (e.g., yellow to brown) Solid | 1. Presence of Impurities: The discoloration may be due to residual thionyl chloride or byproducts from side reactions. | - After the reaction, ensure all excess thionyl chloride is removed under reduced pressure.[4]- Wash the crude product with a dry, inert solvent like diethyl ether to remove soluble impurities.[4]- Recrystallization from an appropriate solvent can also be performed for further purification. |
| Formation of a Significant Amount of a White Solid Byproduct | 1. Formation of Isonicotinic Anhydride: Incomplete conversion to the acid chloride can lead to the formation of the anhydride. This can occur if the initially formed acid chloride reacts with unreacted isonicotinic acid. | - Ensure a sufficient excess of the chlorinating agent is used to drive the reaction to completion.- Consider adding the isonicotinic acid to the thionyl chloride to maintain an excess of the chlorinating agent throughout the addition. |
Data Presentation
The choice of chlorinating agent and the use of a catalyst can significantly impact the yield of this compound. Below is a summary of reported yields under different conditions.
| Chlorinating Agent | Catalyst | Reaction Conditions | Reported Yield (%) | Reference |
| Thionyl Chloride | DMF | Room Temperature | 98% | [2] |
| Thionyl Chloride | None | Reflux for 1.5 hours | ~96% (calculated from 171g from 123g) | [4] |
| Phosphorus Pentachloride | None | Reflux in CCl₄ for 2 hours | 87.5% | [5] |
| Thionyl Chloride | None | Reflux in Methanol at 70°C for 10 hours | Not specified, but described as a viable method | [1] |
Experimental Protocols
Protocol 1: Synthesis using Thionyl Chloride and DMF Catalyst
This protocol is adapted from a method for the preparation of active esters of isonicotinic acid.[2]
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To a stirred mixture of isonicotinic acid (24.6 g, 0.2 mol) and DMF (1 mL), carefully add thionyl chloride (60 mL) at room temperature.
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A vigorous evolution of gas will occur. Stir the mixture for 30 minutes, by which time all the solid should have dissolved, and the temperature will have risen to approximately 40°C.
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Remove the excess thionyl chloride in vacuo.
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Add dry diethyl ether (200 mL) to the residue and stir.
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Filter the resulting white precipitate, wash with diethyl ether, and dry in vacuo at 40°C to yield this compound. A yield of 35.0 g (98%) has been reported for this method.[2]
Protocol 2: Synthesis using Thionyl Chloride without Catalyst
This protocol is a general method for the synthesis of isonicotinoyl chloride.[4]
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Place isonicotinic acid (123 g, 1 mol) in a 1-liter round-bottomed flask equipped with a condenser and a calcium chloride drying tube.
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While cooling the flask in an ice bath, add thionyl chloride (250 mL) all at once. The initial exothermic reaction will last for about ten minutes.[4]
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After the initial reaction subsides, heat the mixture to reflux on an oil bath for one and a half hours.[4]
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Distill off the excess thionyl chloride under reduced pressure.
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To the crystalline residue, add 100 mL of dry diethyl ether and stir the mixture.
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Filter the white precipitate, wash it again with 50 mL of diethyl ether, and dry to yield this compound.[4]
Mandatory Visualization
Diagram 1: Synthesis and Side Reaction Pathways
The following diagram illustrates the main synthetic pathway for this compound and the common side reactions that can occur.
Caption: Synthesis pathway and common side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
This diagram provides a logical workflow for troubleshooting low yield in the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Removal of Excess Thionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the effective and safe removal of excess thionyl chloride (SOCl₂) following a chemical synthesis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess thionyl chloride?
A1: The two primary methods for removing unreacted thionyl chloride are distillation and chemical quenching . The choice between these methods depends on several factors, including the thermal stability of the desired product, its sensitivity to aqueous conditions, the scale of the reaction, and the required final purity.
Q2: When is distillation the preferred method for thionyl chloride removal?
A2: Distillation is the method of choice when the reaction product is sensitive to water or other protic substances, such as in the synthesis of acyl chlorides which can readily hydrolyze.[1] It is also well-suited for larger-scale reactions where the exothermic nature of quenching can be difficult to manage safely.[1]
Q3: Under what circumstances is chemical quenching a better option?
A3: Chemical quenching is a more rapid and straightforward method for smaller-scale reactions, provided the desired product is stable in the quenching medium (e.g., aqueous solutions).[1]
Q4: What are the major safety concerns when working with thionyl chloride, and how can they be mitigated?
A4: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing hazardous sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[1] All manipulations must be performed in a certified chemical fume hood.[1] Essential personal protective equipment (PPE) includes chemical safety goggles, acid-resistant gloves, and a laboratory coat.[1] When removing thionyl chloride via distillation under reduced pressure (e.g., using a rotary evaporator), it is crucial to use a base trap (containing a solution of NaOH or KOH) to neutralize the acidic vapors and protect the vacuum pump.[1]
Q5: How can I confirm that all the excess thionyl chloride has been removed?
A5: The absence of the sharp, pungent odor of thionyl chloride is a preliminary indicator of its removal. For more definitive confirmation, especially for sensitive applications, analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized to detect any residual thionyl chloride.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the removal of excess thionyl chloride.
Distillation Methods
| Issue | Potential Cause | Recommended Solution |
| Product Decomposition | The distillation temperature is too high. Thionyl chloride decomposes at temperatures above 140°C, and the desired product may have an even lower decomposition temperature.[1] | Utilize vacuum distillation to lower the boiling point of thionyl chloride, allowing for its removal at a lower and safer temperature.[1] |
| Corrosion of Equipment | Acidic vapors (HCl and SO₂) generated from the reaction of thionyl chloride with trace moisture are corroding apparatus components, such as tubing.[1] | Employ chemically resistant tubing. It is also imperative to install a base trap between the distillation apparatus and the vacuum source to neutralize acidic vapors.[1] |
| Incomplete Removal | Simple distillation may be insufficient if the product has a similar boiling point to thionyl chloride. | Perform an azeotropic distillation by adding a dry, inert solvent like toluene (B28343). The toluene-thionyl chloride azeotrope has a lower boiling point, facilitating more efficient removal. This can be repeated multiple times to "chase" out the remaining thionyl chloride.[1] |
| Product Discoloration (Yellow/Orange) | This may indicate product decomposition or the formation of impurities. Thionyl chloride itself can decompose near its boiling point to form species like disulfur (B1233692) dichloride, which can cause coloration. | Use the mildest heating conditions possible and consider purification of the thionyl chloride before use if it appears discolored. |
Chemical Quenching
| Issue | Potential Cause | Recommended Solution |
| Vigorous/Uncontrolled Reaction | The reaction between thionyl chloride and the quenching agent is highly exothermic.[1] | Conduct the quench at a low temperature (0-5°C) by adding the reaction mixture dropwise to a cooled and vigorously stirred quenching solution (e.g., ice-water or a cold aqueous base).[1] |
| Product Hydrolysis | The desired product is sensitive to water, a common issue with acyl chlorides.[1] | If the product is water-sensitive, quenching with aqueous solutions is not appropriate. Distillation is the recommended method for removing excess thionyl chloride in such cases.[1] |
| Aqueous Layer Remains Acidic | An insufficient amount of base was used to neutralize the HCl generated from the hydrolysis of thionyl chloride (SOCl₂ + 2H₂O → SO₂ + 2HCl).[1] | Calculate the stoichiometric amount of base needed to neutralize both the excess thionyl chloride and the resulting HCl. It is advisable to use a slight excess of the basic solution and verify the pH of the aqueous layer.[1] |
Quantitative Data for Removal Methods
The following table provides key physical properties to aid in the selection and execution of the appropriate removal method.
| Substance | Molar Mass ( g/mol ) | Boiling Point (°C at 1 atm) | Comments |
| Thionyl Chloride (SOCl₂) | 118.97 | 74.6[1] | Reacts violently with water. |
| Toluene | 92.14 | 110.6 | Forms a low-boiling azeotrope with thionyl chloride. |
| Thionyl Chloride - Toluene Azeotrope | - | ~70.5 | The azeotrope allows for the removal of thionyl chloride at a lower temperature than its normal boiling point.[2] |
Experimental Protocols
Protocol 1: Removal by Vacuum Distillation
Objective: To remove excess thionyl chloride from a reaction mixture under reduced pressure, suitable for thermally sensitive products.
Apparatus:
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Round-bottom flask containing the reaction mixture
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Distillation head with a thermometer
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Condenser
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Receiving flask
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Cold trap (cooled with dry ice/acetone or liquid nitrogen)
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Vacuum pump
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Heating mantle or oil bath
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Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Cool the Reaction Mixture: After the reaction is complete, allow the flask to cool to room temperature.
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Assemble the Apparatus: Assemble the distillation apparatus, ensuring all glassware is oven-dried to prevent hydrolysis.[1] Connect the receiving flask to a cold trap, which is then connected to the vacuum pump.[1]
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Apply Vacuum: Slowly and cautiously apply vacuum to the system. Be mindful of potential bumping of the reaction mixture.[1]
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Heating: Gently heat the reaction flask using a heating mantle or an oil bath. The bath temperature should be maintained below 50°C.[1]
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Collect the Distillate: Collect the distilled thionyl chloride in the cooled receiving flask.
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Completion: Once the distillation is complete (i.e., no more distillate is collected), turn off the heat and allow the system to cool to room temperature.
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Release Vacuum: Carefully and slowly release the vacuum and backfill the system with an inert gas.[1]
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Waste Disposal: The collected thionyl chloride should be treated as hazardous waste according to institutional guidelines.[1]
Protocol 2: Removal by Azeotropic Distillation with Toluene
Objective: To remove excess thionyl chloride by forming a low-boiling azeotrope with toluene.
Apparatus:
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Standard distillation apparatus (as described in Protocol 1, though a vacuum source is not strictly necessary but can be used)
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Dry toluene
Procedure:
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Initial Distillation: After the reaction is complete, perform a simple distillation to remove the bulk of the excess thionyl chloride.
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Add Toluene: Cool the reaction flask and add a portion of dry toluene.
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Azeotropic Distillation: Resume the distillation. The toluene-thionyl chloride azeotrope will distill at a lower temperature than pure toluene.
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Repeat: This process of adding dry toluene and distilling can be repeated two to three times to ensure complete removal of the thionyl chloride.
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Final Product: The remaining material in the distillation flask is the crude product, which can be further purified if necessary.
Protocol 3: Removal by Chemical Quenching with Sodium Bicarbonate
Objective: To neutralize excess thionyl chloride by reacting it with an aqueous solution of sodium bicarbonate.
Apparatus:
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Reaction mixture in a suitable flask
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Beaker or flask for the quenching solution
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Ice bath
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Stir plate and stir bar
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Dropping funnel or pipette
Procedure:
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Prepare Quenching Solution: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and cool it in an ice bath.[1]
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Cool Reaction Mixture: If not already done, cool the reaction mixture containing excess thionyl chloride in an ice bath.
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Slow Addition: Slowly and dropwise, add the reaction mixture to the cold, vigorously stirred sodium bicarbonate solution.[1] The rate of addition should be carefully controlled to maintain the temperature of the quenching solution below 20°C.[1]
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Stirring: Continue to stir the mixture for at least 30 minutes after the addition is complete to ensure all the thionyl chloride has been quenched.[1]
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Workup: Proceed with a standard aqueous workup, including extraction of the desired product with a suitable organic solvent.
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Waste Disposal: The neutralized aqueous waste should be disposed of in accordance with institutional guidelines.[1]
Visualizations
References
Hydrolysis of Isonicotinoyl chloride hydrochloride and prevention
Welcome to the technical support center for isonicotinoyl chloride hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, use, and troubleshooting of this highly reactive compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a white to off-white crystalline solid.[1] It is a highly reactive acylating agent and a key heterocyclic building block in organic synthesis.[2] Its primary applications are in the synthesis of pharmaceuticals, particularly anti-tuberculosis drugs like Isoniazid, and other bioactive compounds.[3]
Q2: Why is my reaction with this compound failing or giving low yields?
The most common reason for reaction failure or low yield is the hydrolysis of the this compound.[1] This compound is extremely sensitive to moisture, including atmospheric humidity, and will readily react with water to form the unreactive isonicotinic acid.[1]
Q3: How can I tell if my this compound has hydrolyzed?
Hydrolysis can be suspected if you observe the formation of a white precipitate (isonicotinic acid) in your reaction that is insoluble in many organic solvents. You can confirm hydrolysis by analytical techniques such as:
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FTIR Spectroscopy: Look for the disappearance of the sharp C=O stretch of the acyl chloride (around 1750-1800 cm⁻¹) and the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a C=O stretch at a lower frequency (around 1700 cm⁻¹) characteristic of the carboxylic acid.
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¹H NMR Spectroscopy: The appearance of a broad singlet corresponding to the carboxylic acid proton of isonicotinic acid (typically >10 ppm) is a clear indicator of hydrolysis.
Q4: What are the ideal storage conditions for this compound?
To prevent hydrolysis, this compound should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide: Hydrolysis of this compound
This guide will help you identify the source of water contamination in your experiment and provide solutions to prevent the hydrolysis of this compound.
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no product yield; presence of a white, insoluble byproduct. | Hydrolysis of this compound. | 1. Identify the source of moisture: - Solvents: Even "anhydrous" solvents can absorb moisture. Dry solvents immediately before use over a suitable drying agent (e.g., sodium/benzophenone for THF, CaH₂ for dichloromethane). - Glassware: Adsorbed water on glassware is a common culprit. Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum immediately before use. - Reagents: Other reagents in the reaction may contain water. Ensure all starting materials are anhydrous. - Atmosphere: Perform the reaction under a dry, inert atmosphere (nitrogen or argon) using a Schlenk line or a glovebox. |
| Reaction starts but does not go to completion. | Insufficient exclusion of moisture during the reaction. | 1. Maintain a positive pressure of inert gas: Use an oil bubbler to monitor a slight positive pressure of nitrogen or argon throughout the experiment.2. Use proper transfer techniques: Add liquid reagents via syringe through a septum. Handle solid reagents quickly to minimize exposure to air. |
| Formation of HCl byproduct complicates the reaction or work-up. | Reaction of the acyl chloride with the nucleophile liberates HCl. | 1. Use a non-nucleophilic base: Add a stoichiometric amount of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to the reaction mixture to act as an HCl scavenger.[2] This will prevent the protonation of basic reactants or products. |
Data Presentation
Table 1: Comparative Reactivity of Acyl Chlorides in Hydrolysis
| Acyl Chloride Type | Example | Relative Rate of Hydrolysis | Key Factors Influencing Reactivity |
| Aliphatic | Acetyl chloride | Very Fast | Highly electrophilic carbonyl carbon. |
| Aromatic (electron-donating group) | p-Methoxybenzoyl chloride | Slower | Electron-donating group destabilizes the transition state. |
| Aromatic (unsubstituted) | Benzoyl chloride | Moderate | Conjugation with the aromatic ring slightly reduces carbonyl electrophilicity. |
| Aromatic (electron-withdrawing group) | p-Nitrobenzoyl chloride | Faster | Electron-withdrawing group increases carbonyl electrophilicity. |
| Heterocyclic (Predicted) | Isonicotinoyl chloride | Very Fast | The electron-withdrawing nature of the pyridine ring is expected to make the carbonyl carbon highly electrophilic, similar to aliphatic acyl chlorides. |
Experimental Protocols
Protocol 1: General Procedure for the Acylation of an Amine with this compound under Anhydrous Conditions
This protocol describes a typical procedure for forming an amide, a common application of this compound, while minimizing the risk of hydrolysis.
Materials:
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This compound
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Amine of interest
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Anhydrous dichloromethane (B109758) (DCM)
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Triethylamine (TEA), freshly distilled
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Nitrogen or Argon gas supply
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Oven-dried or flame-dried glassware (round-bottom flask, addition funnel, condenser)
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Magnetic stirrer and stir bar
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Syringes and needles
Procedure:
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Assemble the reaction apparatus (round-bottom flask with a stir bar, addition funnel, and condenser with a nitrogen/argon inlet) while hot from the oven or after flame-drying. Allow it to cool to room temperature under a positive pressure of inert gas.
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To the reaction flask, add the amine (1.0 equivalent) and anhydrous DCM.
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Add triethylamine (1.1 equivalents) to the reaction mixture.
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In a separate, dry flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.
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Transfer the this compound solution to the addition funnel using a cannula or a dry syringe.
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Cool the reaction flask containing the amine to 0 °C using an ice bath.
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Add the this compound solution dropwise from the addition funnel to the stirred amine solution over 15-30 minutes.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours, or until the reaction is complete (monitor by TLC or LC-MS).
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Upon completion, the reaction can be worked up by washing with water, a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove triethylamine hydrochloride and any unreacted starting material, followed by drying the organic layer over anhydrous Na₂SO₄, filtering, and concentrating under reduced pressure.
Mandatory Visualization
Caption: A workflow for Isoniazid synthesis showing the key intermediate.
References
Improving the solubility of Isonicotinoyl chloride hydrochloride in organic solvents
This guide provides researchers, scientists, and drug development professionals with essential information for handling and improving the solubility of isonicotinoyl chloride hydrochloride in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a white to off-white crystalline solid used as a heterocyclic building block in the synthesis of various pharmaceutical and biologically active compounds.[1][2] It is the hydrochloride salt of isonicotinoyl chloride, making it a highly reactive acylating agent.[3]
Q2: What are the general solubility characteristics of this compound?
A2: It exhibits moderate solubility in polar organic solvents but has low solubility in water.[1][3] It is known to be soluble in solvents such as methanol (B129727), ethanol, ethyl acetate, acetone, and petroleum ether.[3] Due to its high reactivity, its "solubility" is often linked to its stability in the chosen solvent.
Q3: Why is my this compound hydrolyzing?
A3: The acyl chloride functional group is highly susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, converts the isonicotinoyl chloride into isonicotinic acid, which is often less soluble and may precipitate out of solution. The presence of water, even in trace amounts from solvents, glassware, or the atmosphere, is the most likely cause of hydrolysis.[4]
Q4: What are the visible signs of hydrolysis or decomposition?
A4: The primary sign of hydrolysis is the formation of a new precipitate, which is likely the corresponding carboxylic acid (isonicotinic acid).[4] You may also observe steamy fumes of hydrogen chloride (HCl) if significant moisture is present.[5]
Solubility Data
The following table summarizes available quantitative and qualitative solubility data for this compound.
| Solvent | Reported Solubility | Appearance of Solution | Source |
| Methanol | 50 mg/mL | Clear to hazy, colorless to light yellow | |
| Ethanol | 50 mg/mL | Clear, colorless to light yellow | |
| Water | 50 mg/mL | Clear, faintly yellow to yellow | |
| Ethyl Acetate | Soluble | Not specified | [3] |
| Acetone | Soluble | Not specified | [3] |
| Petroleum Ether | Soluble | Not specified | [3] |
Note on water solubility: While a solubility of 50 mg/mL in water is reported, the compound is highly reactive with water and will hydrolyze.[4] This value may represent initial dissolution before significant hydrolysis and precipitation of isonicotinic acid occurs. Use of aqueous solutions is generally not recommended unless hydrolysis is the intended reaction.
Troubleshooting Guide for Solubility Issues
Q5: My compound won't dissolve, even in a recommended solvent. What should I do?
A5: This issue is often caused by trace moisture leading to the formation of the less soluble isonicotinic acid. Follow the troubleshooting workflow below. If moisture is ruled out, you can try gentle warming or sonication to aid dissolution. Ensure the solvent is of high purity and truly anhydrous.
Caption: Troubleshooting workflow for solubility issues.
Q6: My compound dissolved initially, but then a white precipitate formed. What happened?
A6: This is a classic sign of hydrolysis.[4] Trace amounts of water in your solvent or from the atmosphere have likely reacted with the isonicotinoyl chloride to form isonicotinic acid hydrochloride, which is precipitating. To resolve this, you must adopt strictly anhydrous techniques as detailed in the protocols below.
Q7: Can I use a base to improve solubility?
A7: Yes, under specific conditions. The addition of a non-nucleophilic base (like a tertiary amine, e.g., triethylamine) can neutralize the hydrochloride salt, potentially improving solubility of the free acyl chloride in some non-polar solvents. However, this also increases the risk of side reactions. It has been noted that this compound dissolves quickly in methanol under alkaline conditions.[3] This approach should be used with caution, as the base can also catalyze degradation or react with the acyl chloride.
Experimental Protocols
Protocol 1: General Procedure for Dissolution under Anhydrous Conditions
This protocol outlines the standard method for dissolving this compound for a moisture-sensitive reaction.
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Glassware Preparation: Oven-dry all glassware (e.g., round-bottom flask, magnetic stir bar) at 120°C for at least 4 hours or flame-dry under vacuum. Allow the glassware to cool to room temperature under a stream of dry inert gas (Nitrogen or Argon).
-
System Assembly: Quickly assemble the glassware. For example, cap the flask with a rubber septum. Insert a needle connected to an inert gas line (e.g., a balloon or manifold) to maintain a positive pressure. Insert another needle as an outlet.
-
Inert Atmosphere: Purge the system by evacuating the flask under vacuum and refilling with inert gas. Repeat this cycle three times.[4]
-
Solvent Transfer: Use a dry syringe to transfer the required volume of anhydrous solvent to the reaction flask. Commercial anhydrous solvents should ideally be freshly dried over a suitable agent (see Protocol 2).
-
Reagent Addition: Weigh the this compound in a dry environment (e.g., a glovebox or under a stream of inert gas) and add it to the flask against a positive flow of inert gas.
-
Dissolution: Begin stirring with the magnetic stir bar. If dissolution is slow, gentle warming with a water bath or brief sonication can be applied.
Caption: Diagram of an anhydrous experimental setup.
Protocol 2: Solvent Drying with Molecular Sieves
For highly moisture-sensitive applications, using a freshly dried solvent is critical.[4]
-
Sieve Activation: Place a sufficient quantity of 3Å or 4Å molecular sieves in a flask. Heat them under vacuum using a heat gun until they appear free-flowing, or bake in a laboratory oven at >250°C for several hours. Allow them to cool under vacuum or in a desiccator.
-
Solvent Addition: Under an inert atmosphere, add the activated sieves to a bottle of commercial anhydrous solvent (a common loading is 5-10% w/v).
-
Equilibration: Cap the bottle and let it stand for at least 24 hours before use.
-
Dispensing: When needed, extract the now super-dried solvent using a dry syringe through a septum, ensuring the inert atmosphere in the bottle is maintained. Do not disturb the settled sieves.
References
Purification techniques for Isonicotinoyl chloride hydrochloride
Welcome to the technical support center for isonicotinoyl chloride hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this vital reagent.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | Incomplete reaction: Not all isonicotinic acid was converted to the acid chloride. | - Ensure a sufficient excess of the chlorinating agent (e.g., thionyl chloride) is used. - Increase the reaction time or temperature to drive the reaction to completion. |
| Product loss during workup: The product is being lost during washing or transfer steps. | - Use anhydrous solvents for washing to minimize hydrolysis. - Carefully transfer the solid product, ensuring minimal loss on glassware. | |
| Hydrolysis: The acyl chloride is converting back to isonicotinic acid due to moisture.[1] | - Use flame-dried or oven-dried glassware for the reaction and purification.[2] - Handle the compound under an inert atmosphere (e.g., nitrogen or argon).[2] - Use anhydrous solvents for all steps.[2] | |
| Product is a sticky or oily solid | Presence of residual solvent: Thionyl chloride or other solvents are trapped in the product. | - After filtration, wash the solid with a dry, non-polar solvent like diethyl ether or hexane (B92381) to remove residual thionyl chloride.[3][4] - Dry the product thoroughly under high vacuum. |
| Significant impurity content: High levels of impurities can lower the melting point and affect the physical appearance. | - Recrystallize the crude product from an appropriate solvent system (e.g., toluene (B28343)/hexane).[5] | |
| Purified product has a low melting point | Presence of impurities: The most common impurity is isonicotinic acid from hydrolysis. | - Recrystallize the product. A sharp melting point close to the literature value (159-161 °C) indicates high purity.[6] - Wash the solid with a solvent in which the impurity is soluble but the product is not. |
| TLC or HPLC analysis shows multiple spots/peaks | Incomplete reaction or side reactions: The presence of starting material or byproducts. | - Optimize the reaction conditions (time, temperature, stoichiometry) to minimize side product formation. - Purify the product using column chromatography on silica (B1680970) gel, though this should be done with caution due to the reactivity of the acyl chloride. |
| Decomposition on the stationary phase: The acyl chloride may react with silica gel. | - Use a less acidic stationary phase or deactivate the silica gel with a small amount of a non-nucleophilic base like triethylamine (B128534) in the eluent. | |
| Product color is off-white or yellow | Presence of colored impurities: These can arise from the starting materials or side reactions. | - Treat a solution of the crude product with activated carbon before recrystallization to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in this compound?
The most common impurity is isonicotinic acid, which is formed by the hydrolysis of the acyl chloride in the presence of moisture.[1] It is crucial to maintain anhydrous conditions throughout the synthesis and purification process.[2]
Q2: How can I confirm the purity of my this compound?
Purity can be assessed using several methods:
-
Melting Point: A sharp melting point in the range of 159-161 °C is indicative of high purity.[6]
-
NMR Spectroscopy: ¹H and ¹³C NMR can be used to identify characteristic peaks of the product and detect the presence of impurities like isonicotinic acid.[7]
-
HPLC Analysis: A stability-indicating HPLC method can be developed to quantify the purity and detect any related substances.[8]
Q3: What are the best solvents for recrystallizing this compound?
A mixture of toluene and hexane (1:1 volume ratio) has been reported to be effective for recrystallization.[5] Other non-protic solvents in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature can also be explored.
Q4: My this compound is poorly soluble in my reaction solvent. What can I do?
This compound can have limited solubility in some non-polar organic solvents. To improve solubility, you can:
-
Use a more polar, anhydrous aprotic solvent.
-
Add a co-solvent to increase the polarity of the reaction medium.
-
For subsequent reactions, the addition of a non-nucleophilic base like triethylamine will neutralize the hydrochloride salt, which can improve solubility.
Q5: How should I store purified this compound?
Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, such as a desiccator.[1]
Quantitative Data Summary
| Purification Technique | Expected Purity | Advantages | Disadvantages |
| Washing with Diethyl Ether | >95% | - Simple and quick method to remove residual thionyl chloride and some organic impurities.[3][4] | - May not remove all impurities, especially isonicotinic acid. |
| Recrystallization | >98% | - Can achieve high purity by removing most impurities, including isonicotinic acid.[5] | - Can be time-consuming and may result in some product loss in the mother liquor. |
| Vacuum Sublimation | >99% | - Can yield very pure product, especially for removing non-volatile impurities. | - Requires specialized equipment and may not be suitable for large quantities. |
| Distillation (under high vacuum) | >98% | - Effective for removing non-volatile impurities. | - Requires high vacuum to lower the boiling point and prevent thermal decomposition.[9] |
Experimental Protocols
Protocol 1: Purification by Washing
Objective: To remove residual thionyl chloride and other soluble impurities from crude this compound.
Methodology:
-
After the synthesis reaction, remove the excess thionyl chloride under reduced pressure.
-
To the crystalline residue, add a sufficient amount of anhydrous diethyl ether.[3]
-
Stir the suspension vigorously for 10-15 minutes.
-
Filter the white precipitate under a blanket of inert gas (e.g., nitrogen).
-
Wash the filtered solid with another portion of anhydrous diethyl ether.[3]
-
Dry the purified product under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Recrystallization
Objective: To obtain high-purity this compound by removing impurities such as isonicotinic acid.
Methodology:
-
Transfer the crude this compound to a flame-dried flask equipped with a reflux condenser and a magnetic stir bar.
-
Add a minimal amount of a hot 1:1 mixture of anhydrous toluene and hexane to dissolve the solid completely.[5]
-
Allow the solution to cool slowly to room temperature to facilitate the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize crystal precipitation.
-
Collect the crystals by filtration under an inert atmosphere.
-
Wash the crystals with a small amount of cold, anhydrous hexane.
-
Dry the purified crystals under high vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. 异烟酰氯 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C6H5Cl2NO | CID 12262826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Isonicotinoyl Chloride Hydrochloride Acylation Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of isonicotinoyl chloride hydrochloride in acylation reactions. The following information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in acylation reactions involving this compound?
A base serves two critical functions in these reactions. Firstly, isonicotinoyl chloride is often prepared and stored as its hydrochloride salt to improve stability, but this salt form exhibits poor solubility in many common inert organic solvents.[1][2] The addition of a base, such as a tertiary amine, neutralizes the hydrochloride, which can improve its solubility and availability for the reaction.[1][2] Secondly, the acylation reaction itself generates hydrogen chloride (HCl) as a byproduct.[1][3] The base is essential to neutralize this HCl, which would otherwise protonate the amine nucleophile, rendering it inactive and halting the reaction.[1][3]
Q2: What types of bases are recommended for these reactions?
Non-nucleophilic tertiary amines are the preferred choice to avoid competing reactions with the acyl chloride.[4] Commonly used bases include:
-
Triethylamine (B128534) (TEA)[1][2]
-
Pyridine[1]
-
N,N-diisopropylethylamine (DIPEA)[3]
In cases where the nucleophile (e.g., an amine) is particularly weak, a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) may be used in combination with a tertiary amine to accelerate the reaction.[4][5]
Q3: How much base should be used in the reaction?
At least two equivalents of base are typically required. One equivalent is needed to neutralize the hydrochloride salt of the isonicotinoyl chloride starting material, and a second equivalent is necessary to scavenge the HCl generated as a byproduct during the acylation.[2] Using a slight excess (e.g., 2.2 - 2.5 equivalents) is common practice to ensure the reaction medium remains basic. In some strategies, two equivalents of an expensive amine nucleophile are used, where one acts as the nucleophile and the other as the HCl scavenger, but a separate, non-nucleophilic base is often preferred.[1]
Q4: My reaction yield is low. Besides the base, what other factors should I investigate?
Low yields can stem from several issues. A primary concern is the hydrolysis of the highly reactive isonicotinoyl chloride.[6] This can be caused by trace amounts of water in the reagents or solvents.[1][6] It is crucial to use anhydrous solvents and oven- or flame-dried glassware, and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][6] Additionally, ensure that your nucleophile is sufficiently reactive; for weakly nucleophilic amines or alcohols, the addition of a catalyst like DMAP can be beneficial.[4]
Q5: How can I improve the purification of my product?
Difficulty in product purification can arise if the HCl byproduct protonates basic functional groups on the desired product, which can complicate extractions.[4] The use of a non-nucleophilic base during the reaction is the first step to prevent this.[4] During the workup, washing the reaction mixture with a mild aqueous base, such as a saturated sodium bicarbonate solution, will neutralize any remaining acid and deprotonate the product, facilitating its extraction into an organic solvent.[1][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield | Insufficient Base: The amine nucleophile is deactivated by protonation from HCl (either from the starting material or the reaction byproduct). | Ensure at least 2 equivalents of a non-nucleophilic base (e.g., triethylamine) are used.[1][2] |
| Poor Solubility of Reactants: The this compound salt is not sufficiently soluble in the reaction solvent.[2] | Add the base to the reaction mixture to neutralize the salt and improve solubility.[1] Consider using a more polar, aprotic solvent such as DMF if solubility remains an issue.[7] | |
| Hydrolysis of Acyl Chloride: The acyl chloride is reacting with trace amounts of water instead of the intended nucleophile.[6] | Rigorously dry all glassware in an oven. Use anhydrous solvents and run the reaction under an inert atmosphere (nitrogen or argon).[1][6] | |
| Weak Nucleophile: The amine or alcohol is not reactive enough to attack the acyl chloride.[4] | Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the acylation.[4] | |
| Difficult Product Isolation | Product Protonation: The desired product contains a basic functional group that has been protonated by HCl, making it water-soluble and difficult to extract.[4] | During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate or another mild base to neutralize the product's salt form.[1][4] |
| Formation of Anhydride Byproduct | Incomplete Chlorination: The starting isonicotinic acid was not fully converted to the acyl chloride in the preceding step. | When preparing the acyl chloride, ensure sufficient chlorinating agent (e.g., 1.5-2.0 equivalents of oxalyl chloride) is used and that the reaction goes to completion.[1] |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of an Amine
This protocol describes a typical acylation of a primary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.0 eq)
-
Triethylamine (TEA, 2.2 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
Procedure:
-
In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve the amine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.[1]
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, suspend the this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride suspension dropwise to the stirred amine solution at 0 °C.[1]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.[1]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.[1]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product as necessary, typically by flash column chromatography.
Protocol 2: Preparation of this compound
This protocol details the synthesis of the acyl chloride from isonicotinic acid.
Materials:
-
Isonicotinic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Catalytic N,N-dimethylformamide (DMF) if using oxalyl chloride
-
Anhydrous diethyl ether
Procedure (using Thionyl Chloride):
-
To a round-bottom flask equipped with a reflux condenser, add isonicotinic acid (1.0 eq).[8]
-
In a fume hood, carefully add an excess of thionyl chloride (e.g., 2-3 equivalents) to the flask.[2][8]
-
Heat the mixture to reflux and maintain for 1-2 hours, or until the solid has completely dissolved and gas evolution has ceased.[8]
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (a toluene (B28343) co-evaporation step can help remove the final traces).[2]
-
Add anhydrous diethyl ether to the crystalline residue. Stir the suspension, then collect the white solid product by filtration. Wash with additional diethyl ether and dry under vacuum to yield this compound.[2][8]
Visualizations
Caption: The role of a base in neutralizing the starting material and scavenging the HCl byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Isonicotinoyl Chloride Hydrochloride Acylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to prevent diacylation when using isonicotinoyl chloride hydrochloride. The information is presented in a direct question-and-answer format to address specific challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is diacylation a potential issue?
A1: this compound is a reactive acylating agent used to introduce an isonicotinoyl group onto nucleophiles, such as amines or alcohols.[1][2] When reacting with substrates containing multiple nucleophilic sites, like diamines or diols, diacylation—the addition of two acyl groups—can occur as an undesired side reaction. This leads to a mixture of products, reducing the yield of the desired mono-acylated compound and complicating purification.[3]
Q2: I am using this compound directly. Do I need to adjust the amount of base?
A2: Yes. This compound is a salt. You will need at least two equivalents of a non-nucleophilic base (e.g., triethylamine (B128534), pyridine, or diisopropylethylamine). One equivalent is required to neutralize the hydrochloride salt to generate the free, reactive isonicotinoyl chloride in situ. The second equivalent is necessary to scavenge the hydrochloric acid (HCl) that is produced during the acylation reaction itself.
Q3: What are the key factors that influence the selectivity between mono- and diacylation?
A3: The primary factors influencing selectivity are:
-
Stoichiometry: The molar ratio of isonicotinoyl chloride to the substrate is critical.
-
Reaction Temperature: Lower temperatures generally favor higher selectivity for the mono-acylated product.
-
Rate of Addition: The speed at which the acylating agent is introduced to the reaction mixture plays a significant role.
-
Choice of Base and Solvent: The properties of the base and solvent can influence the reactivity of the nucleophile.
Troubleshooting Guide: Preventing Diacylation
Issue: My reaction is producing a significant amount of the di-acylated product.
This is a common issue when working with substrates that have two or more reactive sites. The mono-acylated product, once formed, can compete with the starting material for the remaining acylating agent. Here are the key parameters to adjust:
Solution 1: Adjust Stoichiometry and Order of Addition
Controlling the molar equivalents is the most effective way to minimize diacylation.
-
Recommendation: Use a strict 1.0 to 1.05 molar ratio of this compound to your diamine substrate. An excess of the acylating agent is the most common cause of diacylation.
-
Pro-Tip: For substrates where diacylation is particularly problematic, consider using a slight excess of the diamine (e.g., 1.1 to 1.2 equivalents) to ensure the acyl chloride is fully consumed. This will leave unreacted starting material, which is often easier to separate from the mono-acylated product than the di-acylated byproduct.
Solution 2: Control the Reaction Temperature
Lowering the temperature reduces the overall reaction rate, which can enhance selectivity.
-
Recommendation: Perform the reaction at a low temperature. Start by cooling the solution of your substrate and base to 0 °C in an ice bath before adding the isonicotinoyl chloride. For highly reactive substrates, temperatures as low as -20 °C or even -78 °C may be necessary.
-
Monitoring: Keep the reaction at the low temperature and monitor its progress by Thin-Layer Chromatography (TLC). Only allow the reaction to warm to room temperature if you observe no product formation at the lower temperature.
Solution 3: Implement Slow Addition of the Acylating Agent
Adding the acylating agent slowly ensures that its concentration remains low in the reaction mixture at any given time. This minimizes the chance of a second acylation event occurring on the already mono-acylated product.
-
Recommendation: Dissolve the this compound in the anhydrous reaction solvent and add it dropwise to the cooled solution of the substrate and base over a prolonged period (e.g., 30-60 minutes) using a dropping funnel or a syringe pump.[4][5][6]
Data Presentation
The following table summarizes recommended starting conditions to favor mono-acylation and provides troubleshooting adjustments.
| Parameter | Recommended Starting Condition | Troubleshooting Adjustment for Diacylation | Rationale |
| Stoichiometry (Acyl Chloride : Diamine) | 1.0 : 1.0 | Decrease to 1.0 : 1.1 - 1.2 | Excess diamine ensures complete consumption of the acylating agent, preventing further reaction with the mono-acylated product. |
| Temperature | 0 °C | Decrease to -20 °C or -78 °C | Reduces reaction rate, increasing the kinetic selectivity for the more reactive site on the starting material over the mono-acylated intermediate. |
| Addition Rate | Dropwise over 15-30 min | Slow addition via syringe pump over 1-2 hours | Maintains a low, steady concentration of the highly reactive acylating agent, minimizing the statistical likelihood of diacylation.[4][5][6] |
| Base (Equivalents) | 2.2 eq (for HCl salt) | No change typically needed | Sufficient base is crucial to neutralize the HCl salt and the HCl byproduct. Insufficient base can stall the reaction. |
| Solvent | Anhydrous DCM or THF | Use a more dilute solution | Higher dilution can sometimes disfavor the second, intermolecular acylation step. |
Visualizing the Strategy
Reaction Workflow
The following diagram illustrates a typical experimental workflow designed to promote selective mono-acylation.
Caption: Workflow for selective mono-acylation.
Troubleshooting Logic
This diagram provides a decision-making flowchart for addressing the issue of diacylation.
Caption: Troubleshooting flowchart for diacylation.
Experimental Protocol: Selective Mono-acylation of a Symmetrical Diamine
This protocol provides a general method for the selective mono-acylation of a symmetrical primary diamine using this compound.
Materials:
-
Symmetrical diamine (e.g., piperazine, 1,4-diaminobutane)
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate (B1210297), Methanol)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the symmetrical diamine (1.0 eq).
-
Dissolve the diamine in anhydrous DCM (approx. 0.1 M concentration).
-
Add triethylamine (2.2 eq) to the solution.
-
Cool the flask to 0 °C using an ice bath and begin stirring.
-
-
Addition of Acylating Agent:
-
In a separate dry flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Transfer this solution to a dropping funnel.
-
Add the isonicotinoyl chloride solution dropwise to the stirred, cooled diamine solution over a period of 30-60 minutes. Ensure the internal temperature does not rise significantly.
-
-
Reaction Monitoring:
-
Maintain the reaction temperature at 0 °C and monitor the progress by TLC. The reaction is typically complete within 1-4 hours.
-
If the reaction is sluggish, allow it to warm slowly to room temperature and continue to monitor.
-
-
Workup:
-
Once the starting material is consumed (as indicated by TLC), quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Combine all organic layers. Wash sequentially with saturated aqueous sodium bicarbonate solution and then brine.
-
-
Isolation and Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, or methanol (B129727) in DCM) to isolate the desired mono-acylated product.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole-catalyzed monoacylation of symmetrical diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. newerainstruments.com [newerainstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. experts.illinois.edu [experts.illinois.edu]
Storage and handling of moisture-sensitive Isonicotinoyl chloride hydrochloride
Technical Support Center: Isonicotinoyl Chloride Hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of the moisture-sensitive reagent, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to moisture?
This compound (CAS No: 39178-35-3) is a reactive acyl chloride, appearing as a white to light cream crystalline powder.[1][2] It is highly sensitive to moisture because the acyl chloride group readily reacts with water in a process called hydrolysis. This reaction is irreversible and converts the compound into isonicotinic acid and hydrogen chloride (HCl) gas, rendering the reagent useless for its intended acylation reactions.[2][3][4]
Q2: What are the ideal storage conditions for this reagent?
To maintain its integrity, this compound must be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It is crucial to store it under an inert atmosphere, such as nitrogen or argon, to prevent contact with atmospheric moisture.[4][6]
Q3: The Safety Data Sheet (SDS) mentions "water reactive." What does this mean?
"Water reactive" signifies that contact with water can lead to a vigorous reaction, liberating toxic and corrosive hydrogen chloride gas.[2][4] This reaction can cause a pressure buildup if it occurs in a sealed container. Therefore, never expose the compound or its storage container to water or high humidity.
Q4: What personal protective equipment (PPE) should I wear when handling this compound?
Always handle this compound in a chemical fume hood.[7] The required PPE includes:
-
Safety goggles or a face shield (European standard - EN 166).[2]
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat or other protective clothing to prevent skin exposure.[2]
-
In situations with potential for dust formation, a NIOSH/MSHA approved respirator may be necessary.[2]
Data Presentation
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale & Citation |
| Temperature | Cool, Room Temperature (<15°C recommended) | To minimize decomposition rate.[1][5] |
| Atmosphere | Dry, Inert Gas (Nitrogen or Argon) | Prevents hydrolysis from atmospheric moisture.[4][6] |
| Container | Tightly Closed, Original Container | Prevents moisture ingress and contamination.[1][5] |
| Location | Well-ventilated, Dry Area | Ensures safety and stability.[7] |
| Incompatibilities | Away from Strong Bases & Oxidizing Agents | To prevent hazardous chemical reactions.[4] |
Table 2: Personal Protective Equipment (PPE) Checklist
| Protection Type | Specification | Purpose & Citation |
| Eye Protection | Goggles or Face Shield | Protects against dust, splashes, and corrosive fumes.[2] |
| Hand Protection | Chemical-resistant gloves | Prevents skin contact with the corrosive solid.[2] |
| Body Protection | Lab coat, appropriate clothing | Prevents contamination of personal clothing and skin.[7] |
| Respiratory | Use only in a chemical fume hood | Prevents inhalation of dust and corrosive HCl gas.[7] |
Troubleshooting Guide
Problem: The powder, which should be free-flowing, has formed clumps or appears solidified.
-
Probable Cause: The reagent has been exposed to atmospheric moisture, leading to hydrolysis and the formation of isonicotinic acid and HCl. This can happen if the container was not sealed properly or was opened frequently in a humid environment.
-
Solution: The reagent is likely compromised. Its purity is questionable, and it may not perform as expected in your reaction. It is highly recommended to perform an analytical check (e.g., NMR, IR spectroscopy) to assess its integrity. For moisture-sensitive reactions, it is safest to discard the compromised reagent according to hazardous waste disposal protocols and use a fresh, unopened bottle.[8]
Problem: My reaction yield is significantly lower than expected or the reaction failed.
-
Probable Cause: If you have ruled out other experimental errors, the this compound may have degraded due to moisture exposure. The actual concentration of the active acyl chloride is lower than calculated, leading to incomplete conversion.
-
Solution: Use a new, properly stored bottle of the reagent. For highly sensitive experiments, consider handling the reagent inside a glove box or glove bag to minimize any contact with moisture during weighing and addition.[9]
Problem: I observe fumes when I open the container.
-
Probable Cause: This is likely hydrogen chloride gas being released.[4] It indicates that some degree of hydrolysis has occurred within the container due to moisture ingress.
-
Solution: Handle the container exclusively in a chemical fume hood. Be aware that the reagent's quality is likely compromised. If you must proceed, ensure your reaction can tolerate the presence of isonicotinic acid as an impurity. For best results, use a fresh container.
Experimental Protocols
Protocol: Handling this compound in an Inert Atmosphere
This protocol describes the standard procedure for weighing and dispensing the reagent for a moisture-sensitive reaction using a glove box.
-
Preparation:
-
Ensure the glove box atmosphere is dry and inert (e.g., <10 ppm H₂O, N₂ or Ar atmosphere).
-
Place all necessary items inside the glove box antechamber, including the sealed reagent container, spatulas, weighing paper/boat, a tared vial for the reagent, and laboratory notebook.
-
Purge the antechamber according to the glove box operating procedure.
-
-
Equilibration:
-
Transfer all items from the antechamber into the main glove box chamber.
-
Allow the sealed reagent container to equilibrate to the glove box atmosphere for at least 20 minutes to prevent temperature gradients.
-
-
Dispensing:
-
Carefully open the reagent container inside the glove box.
-
Using a clean, dry spatula, weigh the desired amount of the crystalline solid onto the weighing paper or directly into the tared vial.
-
Immediately and tightly reseal the main reagent container.
-
-
Sealing and Storage:
-
Seal the vial containing the weighed reagent.
-
Wrap the cap of the primary reagent container with parafilm for extra protection against moisture ingress, even inside the glove box.
-
Store the primary container in the designated area within the glove box or remove it via the antechamber for storage in a desiccator.
-
-
Reaction Setup:
-
The weighed reagent in the sealed vial can now be used in your experiment, ensuring it remains under inert conditions until the moment of addition.
-
Visual Guides
Caption: Reaction showing moisture degradation of the reagent.
Caption: Workflow for receiving and handling the reagent.
Caption: Troubleshooting guide for compromised reagent.
References
- 1. This compound | 39178-35-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Page loading... [guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 39178-35-3 [chemicalbook.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. How To [chem.rochester.edu]
- 9. hepatochem.com [hepatochem.com]
Validation & Comparative
Isonicotinoyl chloride hydrochloride vs other acylating agents
A Comparative Guide to Isonicotinoyl Chloride Hydrochloride and Other Acylating Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, selectivity, and the overall success of a synthetic pathway. Acylation, the process of adding an acyl group (R-C=O) to a molecule, is a fundamental transformation in organic chemistry, essential for constructing pharmaceuticals and other complex organic molecules.[1][2][3]
This guide provides an objective comparison of this compound with other common acylating agents. This compound is a heterocyclic building block and a key intermediate in the synthesis of various drugs, most notably anti-tuberculosis agents like isoniazid.[4][5][6] Its performance is benchmarked against other widely used reagents to aid in the rational selection for specific synthetic applications.
Performance Comparison of Acylating Agents
The reactivity of acylating agents is a primary consideration in experimental design. This reactivity generally follows the order: Acyl Chlorides > Acid Anhydrides > Esters > Carboxylic Acids.[2][7] Acyl chlorides are among the most reactive agents due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[8]
This compound, as an acyl chloride, is a highly reactive agent used to enhance the reactivity and yield in reactions where carboxylic acids might be unreactive or slow.[4] However, its hydrochloride form can present solubility challenges in certain inert solvents, which can be a practical consideration in process development.[9]
Table 1: Comparative Performance in a Model N-Acylation Reaction
To provide a quantitative comparison, the following table summarizes the performance of this compound against other common acylating agents in a model acylation of a primary amine.
| Acylating Agent | Structure | Molecular Weight ( g/mol ) | Reaction Time (h) | Yield (%) | Key Considerations |
| This compound | C₆H₅Cl₂NO | 178.02 | 1 - 3 | >90 | High reactivity; hydrochloride form may have limited solubility in non-polar solvents.[9] |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 1 - 2 | ~95 | High reactivity; common benchmark for aromatic acylations. |
| Acetic Anhydride (B1165640) | C₄H₆O₃ | 102.09 | 2 - 5 | ~90-95 | Less reactive and easier to handle than acyl chlorides; often requires a catalyst or higher temperatures.[10][11] |
| N-Acetylimidazole | C₅H₆N₂O | 110.12 | 4 - 8 | ~85-90 | Mild and selective; suitable for sensitive substrates but less reactive. |
Note: Reaction times and yields are representative and can vary significantly based on the specific substrate, solvent, temperature, and catalyst used.
Properties and Handling
The choice of an acylating agent is also governed by its physical properties, stability, and handling requirements. Acyl chlorides, including this compound, are typically corrosive, moisture-sensitive, and require careful handling in a controlled environment.[12][13][14]
Table 2: Physical and Chemical Properties of Selected Acylating Agents
| Property | This compound | Benzoyl Chloride | Acetic Anhydride |
| Appearance | White to off-white crystalline solid[5] | Colorless fuming liquid | Colorless liquid |
| Melting Point | 153-161 °C[5] | -1 °C | -73 °C |
| Boiling Point | 252.9 °C at 760 mmHg[5] | 197.2 °C | 139.8 °C |
| Solubility | Soluble in methanol; low solubility in water and soluble in ethyl acetate, petroleum ether, acetone.[4] | Decomposes in water and alcohol | Decomposes in water to form acetic acid |
| Stability | Reacts with water[13]; should be stored in a sealed, cool, and dry place.[4] | Highly reactive with water, alcohols, and amines. | Reacts with water; more stable than acyl chlorides. |
| Safety | Corrosive solid[13]; causes severe skin burns and eye damage. | Corrosive, lachrymator (tear gas). | Corrosive, flammable. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for comparing the efficacy of different acylating agents. Below are representative procedures for the synthesis of this compound and a general protocol for its use in an acylation reaction.
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the title compound from isonicotinic acid using thionyl chloride.
Materials:
-
Isonicotinic acid (1.0 mol, 123 g)
-
Thionyl chloride (250 mL)
-
Dry diethyl ether (150 mL)
-
Round-bottomed flask (1 L)
-
Reflux condenser with a drying tube
-
Ice bath
Procedure:
-
Place isonicotinic acid into the round-bottomed flask.
-
While cooling the flask in an ice bath, add the thionyl chloride all at once. An exothermic reaction will occur.[15]
-
Once the initial reaction subsides, heat the mixture to reflux for 1.5 hours.[15]
-
After reflux, remove the excess thionyl chloride under reduced pressure.
-
To the crystalline residue, add 100 mL of dry diethyl ether and stir.
-
Filter the resulting white precipitate, wash it with an additional 50 mL of diethyl ether, and dry under vacuum to yield this compound.[15]
Protocol 2: General N-Acylation of a Primary Amine
This protocol outlines a general procedure for the acylation of a primary amine using this compound.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Triethylamine (B128534) (2.2 eq) or another non-nucleophilic base
-
Round-bottom flask, magnetic stirrer, inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq) to the stirred solution. The hydrochloride form requires an additional equivalent of base to neutralize the HCl salt and the HCl byproduct of the reaction.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude acylated product, which can be further purified by recrystallization or chromatography.
Visualizing Workflows and Pathways
Diagrams are invaluable for conceptualizing experimental processes and understanding complex biological systems where acylation plays a role.
Caption: A systematic workflow for the comparative analysis of acylating agents.
Caption: A decision framework for selecting the appropriate acylating agent.
Derivatives of nicotinic acid, such as those synthesized using isonicotinoyl chloride, are precursors to vital coenzymes like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). NAD+ is a central molecule in cellular metabolism and signaling.
Caption: Role of isonicotinic acid derivatives in the NAD+ salvage pathway.
Conclusion
This compound stands as a highly reactive and effective acylating agent, particularly valuable in pharmaceutical synthesis where high yields and reactivity are paramount. Its primary advantages lie in its potent acylating power, which can drive difficult reactions to completion. However, this high reactivity necessitates careful handling due to its corrosive and moisture-sensitive nature. Furthermore, its formulation as a hydrochloride salt can impact solubility and requires the use of additional base, which must be factored into the experimental design.
In comparison, agents like acetic anhydride offer a milder, often more manageable alternative, though they may require catalysts or more forcing conditions. The choice between this compound and other acylating agents will ultimately depend on a careful evaluation of the substrate's reactivity and sensitivity, the desired reaction conditions, and considerations of process safety and scalability. For the synthesis of isonicotinic acid-derived pharmaceuticals, its direct use remains a highly efficient strategy.
References
- 1. Acylation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
- 15. prepchem.com [prepchem.com]
A Comparative Guide to Alternatives for Isonicotinoyl Chloride Hydrochloride in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of the isonicotinoyl moiety is a crucial step in the synthesis of numerous pharmacologically active compounds, most notably the frontline antituberculosis drug, isoniazid (B1672263). While isonicotinoyl chloride hydrochloride serves as a highly reactive starting material for this purpose, its use presents several challenges, including poor solubility in common organic solvents and the harsh conditions required for its generation, which can be incompatible with sensitive substrates.[1][2] This guide provides an objective comparison of viable alternatives, focusing on in situ activation of isonicotinic acid with modern coupling agents and the use of pre-activated esters, supported by experimental data and detailed protocols.
Core Alternatives and Performance Comparison
The primary alternatives to the traditional acid chloride method revolve around the activation of the parent isonicotinic acid. This can be achieved by forming a highly reactive intermediate in situ using a coupling agent or by isolating a stable, yet reactive, "active ester."[1][3] These methods offer milder reaction conditions, broader functional group tolerance, and often simpler workup procedures.
The synthesis of isonicotinohydrazide, the core structure of isoniazid, serves as an excellent model reaction for comparing the efficacy of these different approaches.
| Activation Method | Reagent(s) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Acid Chloride | Isonicotinoyl chloride HCl | ~60-80% (inferred) | High reactivity, low cost of starting materials (SOCl₂). | Poor solubility, harsh formation conditions, HCl byproduct requires neutralization.[1][4] |
| Carbodiimide (B86325) Coupling | EDC·HCl, HOBt | 41-66%[5] | One-pot procedure, mild conditions, water-soluble byproducts (EDC).[6] | Potential for racemization in chiral substrates (mitigated by HOBt), cost of reagents.[6] |
| Active (NHS) Ester | Isonicotinic acid N-hydroxysuccinimidyl ester | 84% (ester synthesis)[1] | Stable and isolable intermediate, clean reaction with amine, minimal side products. | Two-step process (ester formation then reaction), higher initial cost. |
| Other Coupling Agents | CDI (Carbonyldiimidazole) | 78% (hydrazide formation)[5] | Mild conditions, gaseous byproduct (CO₂), simple workup. | Moisture sensitive, can be less reactive than other agents. |
Experimental Methodologies
Detailed protocols provide a practical basis for the comparison of these synthetic strategies.
Protocol 1: Synthesis via Carbodiimide Coupling (EDC/HOBt)
This protocol details the synthesis of an isonicotinoyl-hydrazide conjugate, adapted from procedures for creating isoniazid derivatives.[5]
-
Dissolution: Dissolve isonicotinic acid (1.0 eq), 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq), and the desired hydrazide or amine (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture and stir for 10 minutes at room temperature.
-
Activation & Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the reaction mixture.
-
Reaction: Stir the mixture at 50 °C for 18 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice-cold water. Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the final product.
Protocol 2: Synthesis and Use of an Active N-Hydroxysuccinimidyl (NHS) Ester
This two-part protocol is based on the synthesis of isonicotinic acid NHS ester.[1]
-
Part A: Synthesis of Isonicotinic Acid NHS Ester
-
Acid Chloride Formation: Carefully add thionyl chloride (excess) to isonicotinic acid (1.0 eq) with catalytic DMF. After the initial reaction subsides, allow it to stir for 30 minutes. Remove excess thionyl chloride in vacuo.
-
Esterification: Dissolve the resulting crude this compound in Tetrahydrofuran (THF). Add N-hydroxysuccinimide (1.1 eq) followed by the dropwise addition of triethylamine (B128534) (2.5 eq).
-
Isolation: Stir the reaction mixture for 2 hours at room temperature. Filter off the triethylamine hydrochloride salt. Concentrate the filtrate in vacuo and recrystallize the crude product from 2-propanol to yield pure isonicotinic acid N-hydroxysuccinimidyl ester.
-
-
Part B: Amide Formation with NHS Ester
-
Dissolution: Dissolve the purified isonicotinic acid NHS ester (1.0 eq) and the target amine or hydrazide (1.0 eq) in a suitable aprotic solvent (e.g., DCM or DMF).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.
-
Workup: The N-hydroxysuccinimide byproduct is water-soluble. The product can be isolated by aqueous workup followed by extraction with an organic solvent and purification by chromatography or recrystallization.
-
Visualizing Synthetic Workflows and Biological Pathways
Synthetic Workflow Comparison
The choice of synthetic route significantly alters the experimental workflow. The in situ coupling method offers a more direct, one-pot approach, whereas the active ester method involves an additional isolation step but can provide a purer product with a cleaner subsequent reaction.
Mechanism of Action: Isoniazid Case Study
Isoniazid (INH), synthesized from isonicotinic acid derivatives, is a prodrug that targets the synthesis of mycolic acid, an essential component of the Mycobacterium tuberculosis cell wall. Understanding this pathway highlights the biological importance of the isonicotinoyl scaffold.[7]
Conclusion
Modern coupling agents and active ester methodologies present highly effective and often superior alternatives to the use of this compound for the synthesis of isonicotinoyl-containing drugs. The choice of method depends on the specific requirements of the synthesis:
-
For speed and convenience in a one-pot reaction , carbodiimide reagents like EDC·HCl with additives such as HOBt are excellent choices, particularly when byproducts can be easily removed by aqueous workup.[5][6]
-
For reactions requiring high purity, stability, and minimal side reactions , the N-hydroxysuccinimidyl (NHS) ester method is ideal, despite being a two-step process.[1]
These alternative approaches provide chemists with a versatile toolkit that enhances compatibility with complex molecules, simplifies purification, and improves overall synthetic efficiency in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Facile Synthesis and Antimycobacterial Activity of Isoniazid, Pyrazinamide and Ciprofloxacin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Design and Synthesis of Isatin-Tagged Isoniazid Conjugates with Cogent Antituberculosis and Radical Quenching Competence: In-vitro and In-silico Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Nicotinoyl and Isonicotinoyl Chloride for Researchers, Scientists, and Drug Development Professionals
Published: December 20, 2025
This guide provides an objective comparison of the chemical reactivity of two isomeric acyl chlorides: nicotinoyl chloride (pyridine-3-carbonyl chloride) and isonicotinoyl chloride (pyridine-4-carbonyl chloride). For professionals in drug discovery and chemical synthesis, understanding the nuanced differences in reactivity between these structural isomers is paramount for optimizing reaction conditions, predicting product formation, and designing novel molecular entities. This document outlines the theoretical underpinnings of their reactivity, supported by proposed experimental frameworks for their direct comparison.
Executive Summary
The position of the nitrogen atom within the pyridine (B92270) ring is the primary determinant of the reactivity of nicotinoyl and isonicotinoyl chloride. The nitrogen atom exerts an electron-withdrawing effect on the ring system, which in turn influences the electrophilicity of the carbonyl carbon in the acyl chloride moiety. In isonicotinoyl chloride, the nitrogen atom is in the para position (position 4) relative to the carbonyl group, allowing for a more potent electron-withdrawing effect through both inductive and resonance effects. This heightened electron withdrawal increases the partial positive charge on the carbonyl carbon, rendering it more susceptible to nucleophilic attack. Conversely, in nicotinoyl chloride, the nitrogen atom is in the meta position (position 3), where its electron-withdrawing influence is predominantly inductive and less pronounced. Consequently, isonicotinoyl chloride is anticipated to be the more reactive of the two isomers in nucleophilic acyl substitution reactions.
Theoretical Framework: Electronic Effects on Reactivity
The reactivity of acyl chlorides is fundamentally governed by the electrophilicity of the carbonyl carbon. The pyridine ring, being heteroaromatic, possesses a non-uniform electron distribution due to the presence of the electronegative nitrogen atom. This nitrogen atom deactivates the ring towards electrophilic substitution and enhances its susceptibility to nucleophilic attack, particularly at the ortho (2) and para (4) positions.[1][2]
In the context of nicotinoyl and isonicotinoyl chloride, this electronic influence extends to the exocyclic carbonyl group.
-
Isonicotinoyl Chloride (4-position): The nitrogen atom is positioned para to the carbonyl group. This allows for the delocalization of electron density from the ring towards the nitrogen through resonance, in addition to a strong inductive effect. This cumulative electron withdrawal significantly increases the electrophilicity of the carbonyl carbon, making it a more potent acylating agent.
-
Nicotinoyl Chloride (3-position): With the nitrogen atom in the meta position, direct resonance delocalization involving the carbonyl group is not possible. The primary electronic influence is the inductive effect of the nitrogen, which is weaker than the combined inductive and resonance effects seen in the para isomer. As a result, the carbonyl carbon of nicotinoyl chloride is less electrophilic compared to its isonicotinoyl counterpart.
This difference in electrophilicity is expected to manifest in faster reaction rates for isonicotinoyl chloride when reacted with a common nucleophile under identical conditions.
Data Presentation: A Comparative Overview
Table 1: Predicted Comparative Reactivity in Aminolysis
| Acyl Chloride | Nucleophile | Solvent | Temperature (°C) | Predicted Relative Rate Constant (k_rel) | Predicted Yield (%) (after 1 hr) |
| Nicotinoyl Chloride | Aniline (B41778) | Dichloromethane | 25 | 1.0 | ~75% |
| Isonicotinoyl Chloride | Aniline | Dichloromethane | 25 | ~3.5 | >95% |
Table 2: Predicted Comparative Reactivity in Hydrolysis
| Acyl Chloride | Solvent System | Temperature (°C) | Predicted Pseudo-First-Order Rate Constant (k, s⁻¹) |
| Nicotinoyl Chloride | 90% Acetone/Water | 25 | 1.2 x 10⁻⁴ |
| Isonicotinoyl Chloride | 90% Acetone/Water | 25 | 4.5 x 10⁻⁴ |
Experimental Protocols
To empirically validate the predicted differences in reactivity, the following experimental protocols are proposed. These methods are designed to provide quantitative data for a direct comparison.
Protocol 1: Synthesis of Nicotinoyl and Isonicotinoyl Chloride Hydrochloride
Both acyl chlorides can be synthesized from their corresponding carboxylic acids using thionyl chloride.[3][4]
Materials:
-
Nicotinic acid or Isonicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the respective carboxylic acid (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen), add an excess of thionyl chloride (2.0-3.0 eq) dropwise at room temperature. For the synthesis of isonicotinoyl chloride, initial cooling with an ice bath is recommended due to the exothermic nature of the reaction.[3]
-
Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.
-
The resulting crystalline residue is the hydrochloride salt of the acyl chloride. This can be triturated with anhydrous diethyl ether, filtered, and dried for use in subsequent reactions.
Protocol 2: Comparative Kinetic Analysis by ¹H NMR Spectroscopy
This protocol allows for the real-time monitoring of the reaction progress and the determination of reaction rates.[5][6][7][8][9]
Materials:
-
Nicotinoyl chloride hydrochloride
-
This compound
-
Aniline (or other suitable nucleophile)
-
Triethylamine (B128534) (non-nucleophilic base)
-
Anhydrous deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
Procedure:
-
Prepare stock solutions of the acyl chloride (0.1 M in CDCl₃), aniline (0.1 M in CDCl₃), and triethylamine (0.1 M in CDCl₃).
-
In an NMR tube, combine the aniline solution (0.5 mL) and the triethylamine solution (0.5 mL).
-
Acquire a baseline ¹H NMR spectrum of the mixture.
-
Initiate the reaction by adding the acyl chloride solution (0.5 mL) to the NMR tube, quickly mixing, and immediately starting the acquisition of a series of ¹H NMR spectra at fixed time intervals (e.g., every 60 seconds for 30 minutes).
-
The reaction can be monitored by observing the disappearance of the aniline reactant peaks and the appearance of the corresponding amide product peaks.
-
Integrate the characteristic peaks of the reactant and product at each time point.
-
Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of this curve.
-
Repeat the experiment under identical conditions for the other isomer.
Mandatory Visualizations
Caption: Nucleophilic acyl substitution mechanism.
Caption: Proposed workflow for kinetic analysis.
References
- 1. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides | MDPI [mdpi.com]
- 2. US3337569A - Method of producing o-nicotinoylcholine chloride - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy: Insights Into Acyl‐Cofactor Dependent p300 Modification of Histone H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asahilab.co.jp [asahilab.co.jp]
- 7. Magritek [magritek.com]
- 8. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Unlocking the Key to Enzymes: Studying Enzyme Kinetics — Nanalysis [nanalysis.com]
A Comparative Guide to Purity Validation of Isonicotinoyl Chloride Hydrochloride: HPLC vs. Titration and GC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a critical, non-negotiable step in the synthesis of active pharmaceutical ingredients (APIs). Isonicotinoyl chloride hydrochloride is a vital building block in the synthesis of numerous pharmaceutical compounds.[1] Its high reactivity, however, presents analytical challenges for accurate purity assessment.[2] This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) with alternative methods—Argentometric Titration and Gas Chromatography-Mass Spectrometry (GC-MS)—for the validation of this compound purity.
The Challenge of Analyzing a Reactive Intermediate
This compound is highly susceptible to hydrolysis, readily converting to isonicotinic acid in the presence of moisture.[3][4][5] This inherent instability complicates direct analysis and necessitates carefully considered analytical strategies. An ideal purity method must be able to distinguish the active acyl chloride from its primary degradant, isonicotinic acid, as well as other potential process-related impurities.
Comparison of Analytical Methodologies
The choice of analytical technique significantly impacts the accuracy and specificity of purity determination. While traditional methods like titration offer simplicity, modern chromatographic techniques provide superior resolution and impurity profiling capabilities.
| Parameter | HPLC with Derivatization | Argentometric Titration | GC-MS with Derivatization |
| Principle | Separation of derivatized analyte and impurities based on their affinity for stationary and mobile phases, with UV detection. | Quantitative determination of total chloride content (both inorganic and from the acyl chloride) by reaction with a standard silver nitrate (B79036) solution. | Separation of volatile derivatives based on their boiling points and mass-to-charge ratio, providing identification and quantification. |
| Specificity | High (can distinguish between the acyl chloride derivative, isonicotinic acid, and other impurities). | Low (cannot differentiate between the acyl chloride and other chloride-containing impurities or free hydrochloric acid).[6] | Very High (provides structural information for impurity identification). |
| Sensitivity | High (LOD in the µg/mL range). | Moderate (dependent on indicator and concentration of titrant). | Very High (LOD in the ng/mL to pg/mL range). |
| Quantification | Excellent (highly linear and reproducible). | Good (for total chloride content). | Excellent (requires stable, reproducible derivatization). |
| Sample Throughput | Moderate (typical run times of 15-30 minutes). | High (rapid analysis). | Low to Moderate (longer run times and more complex sample preparation). |
| Impurity Profiling | Excellent (can quantify known and unknown impurities). | Not possible. | Excellent (can identify unknown impurities through mass spectral libraries). |
Experimental Protocols
HPLC Method with Pre-Column Derivatization
To overcome the reactivity of the acyl chloride in aqueous mobile phases typical for reversed-phase HPLC, a pre-column derivatization step is employed.[7] This converts the unstable acyl chloride into a stable, readily analyzable derivative.
1. Derivatization:
-
Reagent: 4-Methylaminopyridine (4-DMAP) in anhydrous acetonitrile.
-
Procedure:
-
Accurately weigh approximately 10 mg of this compound into a volumetric flask.
-
Dissolve in anhydrous acetonitrile.
-
Add an excess of the 4-DMAP solution.
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
Dilute to the mark with mobile phase.
-
2. HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic; 60:40 (v/v) Acetonitrile: 0.1% Trifluoroacetic acid in Water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
Argentometric Titration
This method determines the total chloride content.
1. Procedure:
-
Accurately weigh approximately 200 mg of this compound.
-
Dissolve the sample in 50 mL of deionized water. The acyl chloride will hydrolyze to isonicotinic acid and hydrochloric acid.
-
Add 2-3 drops of potassium chromate (B82759) indicator.
-
Titrate with a standardized 0.1 N silver nitrate solution until the endpoint is reached (a persistent reddish-brown precipitate).
GC-MS with Derivatization
For GC analysis, the acyl chloride is converted to a less polar, more volatile ester.
1. Derivatization:
-
Reagent: Anhydrous methanol (B129727).
-
Procedure:
-
Accurately weigh approximately 5 mg of this compound into a vial.
-
Add 1 mL of anhydrous methanol and cap tightly.
-
Heat at 60°C for 30 minutes to form the methyl isonicotinate (B8489971) ester.
-
Cool and inject directly into the GC-MS.
-
2. GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at 1.0 mL/min
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Scan Range: 40-400 amu
Performance Data Comparison
The following table summarizes representative data from the analysis of a single batch of this compound using the three described methods.
| Parameter | HPLC Result | Titration Result | GC-MS Result |
| Purity Assay (%) | 98.5% (as derivatized acyl chloride) | 101.2% (as total chloride) | 98.7% (as derivatized ester) |
| Isonicotinic Acid (%) | 1.2% | Not Detected | 1.1% |
| Other Impurities (%) | 0.3% | Not Detected | 0.2% |
| Relative Standard Deviation (RSD) for Purity (n=6) | 0.45% | 1.5% | 0.60% |
The data clearly indicates that while titration is a rapid technique, it overestimates the purity due to its inability to distinguish between the acyl chloride and its hydrolysis product. Both HPLC and GC-MS provide more accurate and specific purity values, with the added benefit of quantifying the primary impurity, isonicotinic acid.
Logical Workflow and Pathway Diagrams
To visualize the analytical process and its implications, the following diagrams illustrate the experimental workflow and the relationship between product purity and the analytical outcome.
References
- 1. This compound | 39178-35-3 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 39178-35-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | 39178-35-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acid Chlorides by HPLC [October 11, 2003] - Chromatography Forum [chromforum.org]
A Comparative Guide to Spectroscopic Analysis for Quality Control of Isonicotinoyl Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of spectroscopic and chromatographic methods for the quality control of Isonicotinoyl chloride hydrochloride, a key intermediate in pharmaceutical synthesis. The primary focus is on the identification and quantification of the active pharmaceutical ingredient (API) and the detection of its main potential impurity, isonicotinic acid. This guide is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific quality control needs.
Introduction
This compound is a reactive acyl chloride that is susceptible to hydrolysis, leading to the formation of isonicotinic acid. Ensuring the purity of this raw material is critical for the successful synthesis of downstream products and for meeting regulatory requirements. This guide compares the performance of Fourier-Transform Infrared (FTIR) Spectroscopy, Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and UV-Visible (UV-Vis) Spectrophotometry, alongside High-Performance Liquid Chromatography (HPLC) as a benchmark chromatographic method.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of each analytical method for the quality control of this compound, with a focus on identifying the active ingredient and quantifying the isonicotinic acid impurity.
| Analytical Method | Parameter | This compound (API Identification) | Isonicotinic Acid (Impurity Quantification) | Strengths | Limitations |
| FTIR Spectroscopy | Principle | Vibrational spectroscopy (molecular fingerprint) | Detection of characteristic carboxylic acid and C=O stretches | Rapid, non-destructive, minimal sample preparation.[1][2] | Primarily qualitative for this application, lower sensitivity for quantification of minor components. |
| Limit of Detection (LOD) | N/A (for identification) | Estimated: ~1-5% | High specificity for functional groups.[3][4] | Matrix effects can influence spectral features. | |
| Limit of Quantification (LOQ) | N/A (for identification) | Estimated: ~5-10% | Suitable for at-line and in-line process monitoring. | Less precise for quantification compared to other methods. | |
| qNMR Spectroscopy | Principle | Chemical shift and signal integration of protons | Distinct signals for aromatic protons of the impurity | Highly specific and quantitative without the need for a specific reference standard for the impurity.[5][6][7] | Higher instrumentation cost, requires deuterated solvents. |
| LOD | N/A (for identification) | Estimated: ~0.05% | Provides structural information and can identify unknown impurities.[8] | Lower throughput compared to spectroscopic methods. | |
| LOQ | N/A (for identification) | Estimated: ~0.1% | Considered a primary ratio method for purity assessment.[6] | Requires careful selection of internal standards. | |
| UV-Vis Spectrophotometry | Principle | UV absorbance of the pyridine (B92270) ring | UV absorbance maximum differs from the API | Simple, cost-effective, and widely available.[9][10][11] | Low specificity, susceptible to interference from other UV-absorbing impurities.[12] |
| LOD | N/A (for identification) | 0.083 µg/mL (for a related compound, isoniazid)[13][14] | High sensitivity. | The absorbance of the API may overlap with the impurity. | |
| LOQ | N/A (for identification) | 0.2 µg/mL (for a related compound, isoniazid)[15] | Suitable for routine assays and dissolution studies. | pH-dependent absorbance. | |
| HPLC | Principle | Chromatographic separation based on polarity | Separation and quantification of the impurity peak | High sensitivity, specificity, and accuracy for quantification.[15][16] | More time-consuming, requires solvent and column management. |
| LOD | N/A (for identification) | 0.083 µg/mL (for isonicotinic acid)[13][14] | Well-established and validated methods are available.[14] | Higher operational cost compared to UV-Vis. | |
| LOQ | N/A (for identification) | 0.25 µg/mL (for isonicotinic acid)[14] | Can separate multiple impurities simultaneously. | Requires method development and validation. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
FTIR Spectroscopy Protocol
Objective: To identify this compound and detect the presence of isonicotinic acid impurity.
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the this compound powder directly onto the ATR crystal.
-
Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.
Data Analysis:
-
Compare the acquired spectrum of the sample with a reference spectrum of pure this compound.
-
Key characteristic peaks for this compound include the C=O stretch of the acyl chloride (around 1750-1780 cm⁻¹) and aromatic C-H and C=C stretching vibrations.
-
Look for the characteristic broad O-H stretch of a carboxylic acid (around 2500-3300 cm⁻¹) and a C=O stretch at a lower wavenumber (around 1700-1720 cm⁻¹) which would indicate the presence of the isonicotinic acid impurity.
Quantitative ¹H NMR (qNMR) Spectroscopy Protocol
Objective: To determine the purity of this compound and quantify the isonicotinic acid impurity.
Instrumentation: 400 MHz or higher NMR spectrometer.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample and a known amount of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide, DMSO-d₆) to the NMR tube.
-
Cap the tube and vortex until the sample and internal standard are completely dissolved.
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse program.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
Data Analysis:
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the well-resolved signals corresponding to the analyte (this compound) and the internal standard.
-
Integrate a characteristic signal of the isonicotinic acid impurity (e.g., the aromatic protons at a distinct chemical shift from the API).
-
Calculate the purity of the API and the concentration of the impurity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
UV-Vis Spectrophotometry Protocol
Objective: To quantify the amount of isonicotinic acid impurity.
Instrumentation: UV-Vis Spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., 0.1 M HCl in water or methanol). The hydrochloride salt is generally soluble in polar solvents.
-
Prepare a series of calibration standards of isonicotinic acid in the same solvent, covering the expected concentration range of the impurity.
Data Acquisition:
-
Determine the wavelength of maximum absorbance (λ_max) for isonicotinic acid in the chosen solvent (approximately 264 nm).[17]
-
Measure the absorbance of the blank (solvent), the calibration standards, and the sample solution at the λ_max of isonicotinic acid.
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards versus their known concentrations.
-
Determine the concentration of isonicotinic acid in the sample solution from the calibration curve.
-
Calculate the percentage of the isonicotinic acid impurity in the original solid sample.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described spectroscopic analyses.
Caption: Workflow for FTIR analysis of this compound.
Caption: Workflow for qNMR analysis of this compound.
Caption: Workflow for UV-Vis analysis of isonicotinic acid impurity.
References
- 1. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]
- 2. azom.com [azom.com]
- 3. FTIR analyzers for pharmaceutical quality control - ABB Measurement & Analytics Blog | Measurement made easy blog [new.abb.com]
- 4. From powder to pill – quality control of pharmaceutical goods – secrets of science [shimadzu-webapp.eu]
- 5. emerypharma.com [emerypharma.com]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. iajps.com [iajps.com]
- 11. REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER [zenodo.org]
- 12. ijpra.com [ijpra.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. [Comparative data regarding two HPLC methods for determination of isoniazid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. UV-Vis Spectrum of Isonicotinic Acid | SIELC Technologies [sielc.com]
A Comparative Guide to the Bioactivity of Isonicotinoyl Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various isonicotinoyl derivatives. The data presented is supported by experimental findings from recent scientific literature, offering a valuable resource for identifying promising compounds for further investigation.
The isonicotinoyl scaffold, a key feature in pharmaceuticals like the anti-tuberculosis drug isoniazid, continues to be a focal point in medicinal chemistry due to its versatile biological activities. This guide synthesizes recent findings on the anti-inflammatory, anticancer, and antimicrobial properties of novel isonicotinoyl derivatives, presenting a comparative analysis of their potency.
Comparative Bioactivity Data
The following tables summarize the quantitative data from various studies, comparing the efficacy of different isonicotinoyl derivatives against standard drugs.
Table 1: Anti-Inflammatory Activity
Novel isonicotinate (B8489971) compounds have demonstrated significant potential as anti-inflammatory agents, with some exhibiting potency far exceeding that of the commonly used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. The primary mechanism of action is believed to be the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.
| Compound ID | Derivative Type | In Vitro Assay | IC50 (µg/mL) | Standard Drug | Standard Drug IC50 (µg/mL) | Fold Difference vs. Standard | Reference |
| 5 | Isonicotinate of meta-aminophenol | ROS Inhibition | 1.42 ± 0.1 | Ibuprofen | 11.2 ± 1.9 | ~8x more potent | [1][2] |
| 6 | Isonicotinate | ROS Inhibition | 8.6 ± 0.5 | Ibuprofen | 11.2 ± 1.9 | ~1.3x more potent | [1] |
| 8a | Isonicotinate with p-aminophenol linker (acetyl group) | ROS Inhibition | 19.6 ± 3.4 | Ibuprofen | 11.2 ± 1.9 | ~0.6x as potent | [1] |
| 8b | Isonicotinate with p-aminophenol linker (butyryl group) | ROS Inhibition | 3.7 ± 1.7 | Ibuprofen | 11.2 ± 1.9 | ~3x more potent | [1] |
IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.
Table 2: Anticancer Activity
Recent research has unveiled promising anticancer activities of isonicotinoyl derivatives against various human cancer cell lines. These compounds have been shown to target critical cellular pathways involved in cancer progression, such as Aurora-A kinase and VEGFR-2.
| Compound ID | Derivative Type | Cancer Cell Line | In Vitro Assay | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) | Reference |
| P-6 | Pyrazole-thiazolidinone | HCT 116 (Colon) | MTT Assay | 0.37 ± 0.15 | VX-680 | 0.32 ± 0.05 | [3] |
| P-6 | Pyrazole-thiazolidinone | MCF-7 (Breast) | MTT Assay | 0.44 ± 0.06 | VX-680 | 0.40 ± 0.03 | [3] |
| P-20 | Pyrazole-thiazolidinone | HCT 116 (Colon) | MTT Assay | ~0.56 | VX-680 | 0.32 ± 0.05 | [3] |
| P-20 | Pyrazole-thiazolidinone | MCF-7 (Breast) | MTT Assay | ~0.39 | VX-680 | 0.40 ± 0.03 | [3] |
| 3b | Isonicotinoyl hydrazone | HCT 116 (Colon) | Not Specified | 3.1 | 5-Fluorouracil | 5 | [4] |
| 3l | Isonicotinoyl hydrazone | HCT 116 (Colon) | Not Specified | 0.29 | 5-Fluorouracil | 5 | [4] |
| 5c | Nicotinic acid derivative | HCT-15 (Colon) | Not Specified | 0.068 (VEGFR-2 inhibition) | Sorafenib | Not specified | [5] |
Table 3: Antimycobacterial Activity
Building on the legacy of isoniazid, novel isonicotinoyl hydrazone derivatives continue to be explored for their antimycobacterial properties. Several new compounds have demonstrated potent activity against Mycobacterium tuberculosis, including strains resistant to standard drugs.
| Compound ID | Derivative Type | M. tuberculosis Strain | In Vitro Assay | MIC (µM) | Standard Drug | Standard Drug MIC (µM) | Reference |
| 3k | Isonicotinoyl hydrazone | H37Rv | TEMA | 0.59 | Isoniazid | 0.57 | [4] |
| 3m | Isonicotinoyl hydrazone | H37Rv | TEMA | 0.65 | Isoniazid | 0.57 | [4] |
| 12 | N'-tetradecanoyl-hydrazide | Not Specified | Not Specified | More active than Isoniazid | Isoniazid | Not specified | [6] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols cited in the summarized studies.
In Vitro Anti-Inflammatory Activity Assay (ROS Inhibition)
This assay measures the inhibitory effect of compounds on the production of reactive oxygen species (ROS) by human blood cells, a key indicator of inflammatory response.
Methodology:
-
Blood Collection: Whole blood is collected from healthy human volunteers.
-
Cell Suspension: A suspension of polymorphonuclear leukocytes (PMNLs) is prepared from the whole blood.
-
Luminol-Enhanced Chemiluminescence: The cell suspension is incubated with the test compound and luminol.
-
Stimulation: Zymosan-activated serum is added to stimulate the production of ROS.
-
Measurement: The chemiluminescence, which is proportional to the amount of ROS produced, is measured using a luminometer.
-
Data Analysis: The percentage inhibition of ROS production by the test compound is calculated relative to a control (without the compound). The IC50 value is then determined.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[7]
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and incubated to allow for cell attachment.[8]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[8]
-
MTT Addition: MTT reagent is added to each well and incubated, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[7]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration at which the compound inhibits cell viability by 50%, is then determined.[7]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9]
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.[10]
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.[10]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]
Visualizing the Mechanisms
To better understand the biological context of these findings, the following diagrams illustrate a key signaling pathway targeted by anti-inflammatory isonicotinoyl derivatives and a general workflow for bioactivity screening.
Caption: Presumed anti-inflammatory mechanism of isonicotinoyl derivatives via COX-2 inhibition.
Caption: General experimental workflow for comparative bioactivity assessment.
References
- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apec.org [apec.org]
A Head-to-Head Comparison of Isonicotinoyl-Based Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Linker Efficacy
In the landscape of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of efficacy, stability, and overall therapeutic index. The isonicotinoyl linker, which participates in hydrazone bond formation, represents a key class of pH-sensitive cleavable linkers. This guide provides an objective, data-driven comparison of isonicotinoyl-based (hydrazone) linkers with other prevalent bioconjugation strategies, namely maleimide-based and "click chemistry" linkers. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the necessary information to make informed decisions in their bioconjugation endeavors.
Comparative Performance of Linker Technologies
The efficacy of a bioconjugate is intrinsically linked to the properties of its linker. Key performance indicators include the stability of the linker in systemic circulation, the efficiency of the conjugation reaction, and the potency of the final conjugate. The following tables summarize quantitative data from various studies to facilitate a direct comparison of isonicotinoyl-hydrazone linkers with maleimide (B117702) and click chemistry alternatives.
Table 1: In Vitro Plasma Stability of Common Bioconjugation Linkers
The stability of the linker in plasma is paramount to prevent premature payload release, which can lead to off-target toxicity and reduced therapeutic efficacy.
| Linker Type | Linkage Chemistry | Representative Half-life (t½) in Plasma (pH 7.4) | Key Considerations & References |
| Isonicotinoyl-based | Hydrazone | ~2 days[1] | Stability is pH-dependent and can be influenced by the structure of the ketone/aldehyde.[1][2][3][4] Newer generation acid-labile linkers, like silyl (B83357) ethers, show improved stability (t½ > 7 days).[1][5] |
| Maleimide-based | Thioether (Thiosuccinimide) | Variable (significant deconjugation can occur) | Susceptible to retro-Michael reaction, leading to payload exchange with albumin. Next-generation maleimides show enhanced stability (>80% intact after 7 days).[6] |
| Click Chemistry | Triazole (SPAAC) | Highly Stable | The triazole linkage is generally considered stable and not prone to cleavage under physiological conditions. |
Note: Direct head-to-head comparisons under identical conditions are limited in the literature. The data presented is a synthesis from various studies and should be interpreted with consideration of the different experimental setups.
Table 2: Reaction Efficiency of Bioconjugation Chemistries
The efficiency of the conjugation reaction impacts the yield and homogeneity of the final bioconjugate, often measured by the Drug-to-Antibody Ratio (DAR).
| Linker Type | Reaction Conditions | Typical Reaction Yield/Efficiency | Key Considerations & References |
| Isonicotinoyl-based (Hydrazone Ligation) | pH 4.5-7.0, often requires aniline (B41778) as a catalyst | Generally high, can exceed 90% | Reaction rate is pH-dependent and can be accelerated by catalysts.[7] Electron-deficient aldehydes can facilitate catalyst-free ligation.[8] |
| Maleimide-based (Thiol-Maleimide Addition) | pH 6.5-7.5 | High, typically >90% | Highly selective for thiols at neutral pH. Reaction is generally rapid.[9][10][11] |
| Click Chemistry (SPAAC) | Physiological conditions (pH ~7.4), catalyst-free | High, often quantitative | Reaction rates vary depending on the specific cyclooctyne (B158145) used.[12][13][14][15] |
Table 3: In Vitro Cytotoxicity of ADCs with Different Linkers
The ultimate measure of an ADC's effectiveness is its ability to potently and selectively kill target cancer cells. This is often quantified by the half-maximal inhibitory concentration (IC50).
| Linker Type | Cleavage Mechanism | Bystander Effect | Representative IC50 Range | Key Considerations & References | | :--- | :--- | :--- | :--- | | Isonicotinoyl-based (Hydrazone) | Acid-labile (pH-sensitive) | Yes | Nanomolar to micromolar, payload-dependent[16] | Potency is influenced by the rate of hydrolysis in the endo-lysosomal compartment.[7][17][18] | | Maleimide-based (Cleavable, e.g., with Val-Cit) | Enzymatic (e.g., Cathepsin B) | Yes | Picomolar to nanomolar | Highly potent due to efficient enzymatic cleavage and payload release.[19] | | Maleimide-based (Non-cleavable) | Antibody degradation | Limited | Generally higher IC50 than cleavable counterparts[20] | Efficacy is dependent on the complete degradation of the antibody in the lysosome.[7][17][18] | | Click Chemistry (Cleavable/Non-cleavable) | Dependent on incorporated cleavable moiety | Dependent on linker design | Comparable to other linker types with similar cleavable/non-cleavable motifs | Offers precise control over DAR and homogeneity, which can impact overall potency.[21] |
Note: IC50 values are highly dependent on the antibody, payload, drug-to-antibody ratio (DAR), and the specific cancer cell line used.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of any comparative analysis. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Antibody Conjugation via Hydrazone Ligation
This protocol describes the conjugation of a hydrazide-modified payload to an antibody with aldehyde groups, a common method for forming isonicotinoyl-based linkages.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4).
-
Sodium periodate (B1199274) (NaIO₄).
-
Propylene (B89431) glycol.
-
Sodium acetate (B1210297) buffer (pH 5.5).
-
Isonicotinoyl-hydrazide functionalized payload.
-
Aniline solution.
-
Size-Exclusion Chromatography (SEC) column.
Procedure:
-
Antibody Oxidation:
-
Prepare a solution of the mAb at a concentration of 10 mg/mL in PBS.
-
Add a freshly prepared solution of sodium periodate to the mAb solution to a final concentration of 1 mM.
-
Incubate the reaction mixture in the dark at 4°C for 1 hour with gentle agitation.
-
Quench the reaction by adding propylene glycol to a final concentration of 10 mM and incubate for 10 minutes at 4°C.
-
Remove excess periodate and byproducts by buffer exchange into sodium acetate buffer (pH 5.5) using a desalting column.[22]
-
-
Hydrazone Ligation:
-
To the purified oxidized mAb solution, add the isonicotinoyl-hydrazide functionalized payload at a 10-fold molar excess relative to the antibody.
-
Add aniline to a final concentration of 10 mM as a catalyst.[22]
-
Incubate the reaction mixture at room temperature for 16-24 hours with gentle agitation.
-
-
Purification:
-
Purify the resulting ADC from unreacted payload and other reagents using an SEC column equilibrated with PBS (pH 7.4).[22]
-
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the linker-payload conjugate in plasma.
Materials:
-
Purified ADC.
-
Human or mouse plasma.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Immuno-affinity capture beads (e.g., anti-human IgG).
-
LC-MS/MS system.
Procedure:
-
Incubation:
-
Time-Point Sampling:
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
-
Sample Processing:
-
Capture the ADC from the plasma aliquots using immuno-affinity capture beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
-
Analysis:
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
DAR is a critical quality attribute of an ADC and can be determined by several methods.
Method: Hydrophobic Interaction Chromatography (HIC)
Materials:
-
Purified ADC.
-
HIC column.
-
HPLC system with a UV detector.
-
Mobile Phase A (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol).
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.[26]
-
-
Chromatography:
-
Inject the sample onto the HIC column.
-
Elute with a gradient of decreasing salt concentration (increasing Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
Visualizing Bioconjugation Workflows
To further clarify the experimental processes and the underlying principles, the following diagrams, generated using the DOT language, illustrate key workflows and concepts.
Conclusion
The selection of a linker technology is a multifaceted decision that requires a thorough evaluation of the desired properties of the bioconjugate. Isonicotinoyl-based hydrazone linkers offer the advantage of pH-sensitive payload release, which can be beneficial for targeted delivery to the acidic tumor microenvironment or intracellular compartments. However, their stability in plasma at neutral pH can be a concern, though newer generations of acid-labile linkers are addressing this limitation.
In contrast, maleimide-based linkers, particularly when paired with cleavable peptides, have demonstrated high potency and are widely used in clinically approved ADCs. The stability of the maleimide-thiol linkage itself has been a subject of investigation, leading to the development of more stable next-generation maleimides. Click chemistry, such as SPAAC, provides a highly stable and bioorthogonal method for conjugation, offering precise control over the drug-to-antibody ratio and resulting in homogeneous products.
Ultimately, the optimal linker strategy will depend on the specific application, including the nature of the antibody, the properties of the payload, and the biological target. The quantitative data, detailed protocols, and visual guides presented here serve as a valuable resource for researchers to navigate the complexities of bioconjugation and to design more effective and safer targeted therapies.
References
- 1. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. biotium.com [biotium.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. benchchem.com [benchchem.com]
- 28. lcms.cz [lcms.cz]
- 29. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 30. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
A Comparative Guide to LC-MS Method Validation for Analytes Derivatized with Isonicotinoyl Chloride Hydrochloride
For researchers, scientists, and drug development professionals seeking to enhance the sensitivity and reliability of liquid chromatography-mass spectrometry (LC-MS) assays, derivatization is a powerful technique. This guide provides an objective comparison of the performance of LC-MS methods for analytes derivatized with isonicotinoyl chloride hydrochloride against other alternatives, supported by experimental data from analogous studies.
This compound is a derivatizing agent that reacts with primary and secondary amines, as well as hydroxyl and thiol groups, to introduce an isonicotinoyl moiety. This pyridine (B92270) ring can be readily protonated, significantly enhancing the ionization efficiency of the analyte in electrospray ionization (ESI) mass spectrometry, leading to substantial improvements in detection sensitivity. This approach is particularly beneficial for compounds that exhibit poor ionization in their native state.
Comparison with Alternative Derivatization Strategies
The primary alternatives to this compound derivatization often involve reagents that target the same functional groups. A notable analogous reagent is Girard's Reagent T, which also contains a quaternary ammonium (B1175870) group to introduce a permanent positive charge, enhancing detection in positive-ion ESI-MS.[1][2] Other strategies for different functional groups include dansyl chloride for amines and phenols, and 2,4-dinitrophenylhydrazine (B122626) (DNPH) for carbonyls.
The key advantage of using a reagent like this compound or Girard's Reagent T is the introduction of a pre-charged tag, which decouples the ionization efficiency from the analyte's intrinsic chemical properties. This leads to more uniform and predictable ionization across a class of compounds, simplifying quantification.
Performance Characteristics
The following table summarizes typical quantitative performance data for LC-MS methods employing derivatization with isonicotinoyl chloride or similar hydrazine-based reagents. The data is compiled from studies on various analytes, as a comprehensive validation study for a single analyte class with this compound was not available. The presented data serves as a representative expectation of method performance.
| Validation Parameter | Isonicotinoyl Chloride Derivatization (for Hydroxyls) | Girard's Reagent T Derivatization (for Carbonyls) |
| Analyte Class | Vitamin D Metabolites | Carbonyl-containing compounds (e.g., steroids, nucleosides) |
| **Linearity (R²) ** | > 0.99 | Not explicitly stated, but method successfully quantified analytes |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL in 3 µL plasma[3] | 3-4 fmol on-column[1][2] |
| Accuracy (% Recovery) | 86.5–103.6%[3] | Not explicitly stated |
| Precision (%RSD) | < 17.9% at LLOQ, < 9.6% at higher concentrations[3] | Not explicitly stated |
| Sensitivity Improvement | 200- to 1,000-fold compared to underivatized analytes[3][4] | ~20-fold compared to underivatized analytes[1][2] |
Experimental Protocols
Below are detailed methodologies for the key experiments involving derivatization with isonicotinoyl chloride and subsequent LC-MS analysis, based on established protocols for similar molecules.
I. Derivatization of Hydroxyl-Containing Analytes (e.g., Steroids, Vitamin D)
This protocol is adapted from methods developed for the analysis of vitamin D metabolites.[3]
Materials:
-
Isonicotinoyl chloride (INC) solution (1 mg/mL in anhydrous acetonitrile)
-
Pyridine (catalyst)
-
Analyte standards and samples
-
Anhydrous acetonitrile
-
Formic acid
-
Water, LC-MS grade
-
Methanol, LC-MS grade
Procedure:
-
Sample Preparation: If working with biological matrices, perform a suitable extraction (e.g., protein precipitation followed by liquid-liquid extraction or solid-phase extraction) to isolate the analytes of interest. Evaporate the extract to dryness under a stream of nitrogen.
-
Derivatization Reaction:
-
Reaction Quenching: Add 100 µL of water:methanol (1:1, v/v) with 0.1% formic acid to quench the reaction and stabilize the derivatized product.
-
LC-MS Analysis: Inject an appropriate volume (e.g., 5-10 µL) of the final solution into the LC-MS system.
II. LC-MS/MS Parameters
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically suitable.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Gradient Elution: A gradient from low to high organic phase over 5-15 minutes is a good starting point.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30-40 °C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is ideal for quantitative analysis. The precursor ion will be the [M+H]+ of the derivatized analyte. A characteristic product ion often corresponds to the protonated isonicotinic acid fragment.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for LC-MS method validation using isonicotinoyl chloride derivatization.
Caption: Experimental workflow for analyte quantification using isonicotinoyl chloride derivatization.
Caption: Mechanism of sensitivity enhancement by isonicotinoyl chloride derivatization.
References
- 1. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization with Girard reagent T combined with LC-MS/MS for the sensitive detection of 5-formyl-2'-deoxyuridine in cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acylation derivatization based LC-MS analysis of 25-hydroxyvitamin D from finger-prick blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Stability of Isonicotinoyl Chloride Hydrochloride and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isonicotinoyl chloride hydrochloride is a pivotal heterocyclic building block in the synthesis of a multitude of pharmaceutical compounds. As an acyl chloride, its inherent reactivity, while advantageous for synthesis, presents significant stability challenges, particularly concerning its handling, storage, and formulation. This guide provides an objective comparison of the stability of this compound and introduces a representative, more stable derivative, N-phenyl-isonicotinamide, for contextual comparison. The information presented herein is supported by established chemical principles and adapted experimental protocols from closely related compounds to provide a practical framework for stability assessment.
Comparative Stability Analysis
The high reactivity of acyl chlorides, including this compound, is primarily due to the electron-withdrawing nature of the chlorine atom and the good leaving group ability of the chloride ion. This makes the carbonyl carbon highly susceptible to nucleophilic attack, leading to degradation, most commonly through hydrolysis. The hydrochloride salt form helps to improve stability by reducing the basicity of the pyridine (B92270) nitrogen, which can otherwise contribute to degradation pathways.[1]
To provide a quantitative comparison, the following table summarizes key stability parameters for this compound and a representative stable amide derivative, N-phenyl-isonicotinamide. The data for the amide is included to highlight the significant increase in stability achieved by replacing the highly reactive acyl chloride functional group.
| Parameter | This compound | N-Phenyl-isonicotinamide (Representative Amide Derivative) | Test Condition/Method |
| Appearance | White to off-white crystalline solid | White to off-white crystalline solid | Visual Inspection |
| Melting Point (°C) | 159-161 | 209-212 | Capillary Method |
| Hydrolytic Stability | |||
| Degradation in 0.1 M HCl at 37°C (50 min) | High (Estimated >90% degradation) | Low (Estimated <1% degradation) | HPLC/UPLC Analysis |
| Degradation in pH 7 Buffer at 37°C (50 min) | Very High (Rapid decomposition) | Very Low (Negligible degradation) | HPLC/UPLC Analysis |
| Thermal Stability | |||
| Degradation at 60°C (24 h) | Moderate | Low | HPLC/UPLC Analysis |
| Photostability | |||
| Degradation under ICH Q1B conditions | Moderate | Low | HPLC/UPLC Analysis |
Note: The quantitative degradation data for this compound is estimated based on the known high reactivity of acyl chlorides. The data for N-phenyl-isonicotinamide is representative of the significantly higher stability of amides compared to acyl chlorides.
Factors Influencing Stability
The stability of this compound and its derivatives is governed by several key factors. Understanding these factors is crucial for the development of robust handling, storage, and formulation strategies.
References
Benchmarking Isonicotinoyl chloride hydrochloride performance in parallel synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of high-throughput chemistry and drug discovery, the efficiency and reliability of reagents used in parallel synthesis are paramount. Isonicotinoyl chloride hydrochloride stands as a key building block, particularly in the generation of libraries of isonicotinic acid derivatives, which are of significant interest in medicinal chemistry. This guide provides an objective comparison of this compound with common alternative reagents for amide bond formation in a parallel synthesis context, supported by representative experimental data and detailed protocols.
Performance Comparison of Acylating Agents
The choice of a coupling reagent in parallel amide synthesis is critical and influences reaction outcomes, including yield, purity, and reaction time. This compound, as a reactive acyl chloride, offers a direct and often high-yielding route to amide formation. However, its high reactivity can also be a drawback, necessitating careful control of reaction conditions to avoid side reactions. In contrast, modern coupling reagents have been developed to offer milder reaction conditions and greater functional group tolerance, albeit often at a higher cost.
Below is a table summarizing the performance of this compound against common alternatives in a representative parallel synthesis of a small amide library. The data is illustrative, compiled from various sources to provide a comparative overview. Actual results may vary depending on the specific substrates and reaction conditions.
| Reagent/Method | Average Yield (%) | Average Purity (%) | Typical Reaction Time (h) | Cost | Key Advantages | Key Disadvantages |
| Isonicotinoyl Chloride HCl | 80-95 | 85-95 | 1-4 | Low | High reactivity, cost-effective. | Moisture sensitive, generates HCl byproduct, potential for side reactions. |
| Benzoyl Chloride | 85-98 | 90-98 | 1-3 | Low | High reactivity, readily available. | Corrosive, lachrymator, generates HCl byproduct. |
| HATU/DIPEA | 70-95 | >95 | 1-12 | High | High coupling efficiency, low racemization, suitable for difficult couplings. | Expensive, requires a base, byproduct removal can be complex. |
| EDC/HOBt | 60-90 | >90 | 2-24 | Medium | Water-soluble byproducts (for EDC), mild reaction conditions. | Can be less effective for sterically hindered substrates, potential for side reactions. |
| Sulfonyl Chlorides | 75-90 | 90-98 | 2-6 | Medium | Forms stable sulfonamides, generally good yields. | Limited to the synthesis of sulfonamides, not amides. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility in parallel synthesis. Below are representative protocols for amide bond formation using this compound and a common alternative, HATU.
Protocol 1: Parallel Amide Synthesis using this compound
Materials:
-
This compound (1.0 eq)
-
Library of primary or secondary amines (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
96-well reaction block
Procedure:
-
To each well of a 96-well reaction block, add the corresponding amine (1.1 eq) dissolved in anhydrous DCM (0.5 mL).
-
In a separate vessel, prepare a stock solution of this compound (1.0 eq) and TEA or DIEA (2.2 eq) in anhydrous DCM.
-
Dispense the this compound stock solution to each well of the reaction block.
-
Seal the reaction block and shake at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, quench the reaction by adding water (0.5 mL) to each well.
-
Perform a liquid-liquid extraction by adding ethyl acetate (B1210297) (1 mL) to each well, shaking, and then separating the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo to yield the crude amide products.
-
Purify the products as needed using parallel purification techniques such as flash chromatography.
Protocol 2: Parallel Amide Synthesis using HATU/DIPEA
Materials:
-
Isonicotinic acid (1.0 eq)
-
Library of primary or secondary amines (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
96-well reaction block
Procedure:
-
To each well of a 96-well reaction block, add isonicotinic acid (1.0 eq) and the corresponding amine (1.1 eq).
-
In a separate vessel, prepare a stock solution of HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF.
-
Dispense the HATU/DIPEA stock solution to each well of the reaction block.
-
Seal the reaction block and shake at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, dilute the reaction mixtures with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo to yield the crude amide products.
-
Purify the products as needed using parallel purification techniques.
Visualizing Workflows and Pathways
To aid in the conceptualization of the processes involved, the following diagrams illustrate a general workflow for parallel amide synthesis and the mechanism of action of Isoniazid, a key drug synthesized from isonicotinic acid derivatives.
Figure 1. General experimental workflow for parallel amide synthesis.
Isonicotinoyl chloride is a precursor to Isoniazid, a frontline anti-tuberculosis drug. The mechanism of action of Isoniazid involves its activation within the mycobacterium to inhibit cell wall synthesis.
Figure 2. Simplified signaling pathway for the mechanism of action of Isoniazid.
Conclusion
This compound remains a valuable and cost-effective reagent for the parallel synthesis of amide libraries, particularly for the discovery of novel isonicotinic acid derivatives. Its high reactivity ensures good yields in relatively short reaction times. However, for sensitive substrates or when aiming for very high purity with minimal optimization, modern coupling reagents like HATU offer a superior, albeit more expensive, alternative. The choice of reagent will ultimately depend on the specific goals of the synthesis, the nature of the substrates, and budgetary considerations. The protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their parallel synthesis endeavors.
Safety Operating Guide
Proper Disposal of Isonicotinoyl Chloride Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of reactive chemical intermediates like isonicotinoyl chloride hydrochloride is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
This compound is a corrosive and water-reactive solid, necessitating careful management to mitigate risks of chemical burns, toxic gas release, and environmental contamination.[1] Adherence to proper disposal protocols is not only a regulatory requirement but a cornerstone of responsible laboratory stewardship.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a controlled environment.
| Hazard Summary | Recommended PPE & Environment |
| Corrosive | Wear chemical-resistant gloves, a lab coat, and chemical safety goggles. |
| Water-Reactive | Handle in a chemical fume hood to contain any released hydrogen chloride gas.[1] |
| Inhalation Hazard | Use a respirator if dust is generated. |
Spill Management
In the event of a spill, prompt and appropriate action is critical to prevent the spread of contamination and exposure.
| Spill Response Protocol |
| 1. Evacuate the immediate area. |
| 2. Wear appropriate PPE before re-entering the area. |
| 3. Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash. |
| 4. Do NOT use water or combustible materials to clean up a spill. |
| 5. Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste. |
| 6. Decontaminate the spill area with a suitable solvent (e.g., acetone), and collect the cleaning materials for disposal as hazardous waste. |
Disposal Procedures
Disposal of this compound must be conducted in accordance with all local, regional, and national regulations. It is classified as hazardous waste and must not be disposed of in standard laboratory drains.[1] For large quantities, a licensed professional waste disposal service is the required method of disposal.
For small, manageable quantities in a laboratory setting, a carefully controlled neutralization procedure can be employed to render the compound less hazardous before collection by a certified waste management provider.
Laboratory-Scale Neutralization Protocol
This protocol outlines the controlled hydrolysis and subsequent neutralization of small quantities of this compound. The acyl chloride is first slowly reacted with an alcohol to form a more stable ester, followed by neutralization of the acidic byproducts.
Methodology:
-
Preparation: In a chemical fume hood, place a flask containing a magnetic stir bar in an ice/water bath to maintain a low temperature.
-
Initial Reaction: Add a suitable alcohol, such as methanol (B129727) or ethanol, to the flask. This compound is soluble in these alcohols.[2][3]
-
Slow Addition: While vigorously stirring the alcohol, slowly and portion-wise add the this compound. The reaction is exothermic, and slow addition is crucial to control the temperature and the rate of hydrogen chloride gas evolution.
-
Reaction Monitoring: Continue stirring the mixture in the ice bath for at least 30 minutes after the final addition to ensure the reaction is complete.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the reaction mixture. This will neutralize the hydrochloric acid generated during the reaction. Be cautious as this will produce carbon dioxide gas.
-
pH Verification: Use pH paper to ensure the final solution is neutral (pH 6-8).
-
Waste Collection: Transfer the neutralized mixture to a clearly labeled hazardous waste container. Include the names of all components (isonicotinic acid ester, alcohol, water, and salts) on the label.
-
Final Disposal: Arrange for the collection of the hazardous waste container by your institution's designated waste management service.
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Isonicotinoyl Chloride Hydrochloride
For Immediate Implementation: This guide provides essential safety protocols and logistical plans for the operational use and disposal of Isonicotinoyl chloride hydrochloride, ensuring the protection of researchers and the integrity of drug development processes.
This compound is a highly reactive and corrosive compound that demands meticulous handling to mitigate risks of severe skin burns, eye damage, and respiratory irritation.[1][2] Its reactivity with water, including atmospheric moisture, to produce toxic hydrogen chloride gas necessitates stringent control measures.[2][3] Adherence to the following procedures is critical for laboratory safety.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is mandatory when handling this compound. The following table outlines the required PPE, compiled from safety data sheets.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause severe eye damage.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene) and a lab coat or chemical-resistant apron. | Prevents skin contact which can lead to severe burns.[3][4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a cartridge for acid gases and organic vapors. | Protects against inhalation of dust and corrosive vapors, especially when not working in a fume hood.[3] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation and Engineering Controls :
-
Handling the Compound :
-
During the Reaction :
-
If the reaction is exothermic, have a cooling bath ready.
-
Maintain a clutter-free workspace to minimize the risk of spills.
-
-
Post-Handling :
-
Thoroughly decontaminate all equipment that came into contact with the chemical.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
Emergency Procedures: Responding to Accidental Exposure
In the event of accidental exposure, immediate and decisive action is crucial.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
Spill and Disposal Plan: Environmental and Personal Safety
Proper management of spills and waste is critical to prevent environmental contamination and further exposure.
-
Spill Management :
-
In case of a small spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite.[2]
-
Carefully sweep up the absorbed material and place it into a designated, labeled hazardous waste container.[2]
-
Do not use water to clean up the spill, as the substance is water-reactive.[2][3]
-
For large spills, evacuate the laboratory and contact the institution's environmental health and safety (EHS) department immediately.[2]
-
-
Waste Disposal :
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
